Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-pyrimidin-2-yloxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-9-5-11(6-10-17)19-12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRXZBXZDBAHGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626672 | |
| Record name | tert-Butyl 4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412293-91-5 | |
| Record name | tert-Butyl 4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a Boc-protected piperidine ring linked to a pyrimidine moiety via an ether linkage, renders it a valuable intermediate in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, a detailed examination of its synthesis and reactivity, and a focused discussion on its application as a crucial precursor in the development of targeted therapeutics, most notably as an intermediate in the synthesis of the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098. This document is intended to serve as a technical resource for researchers and scientists engaged in drug discovery and development, offering insights into the strategic use of this versatile compound.
Introduction: The Strategic Importance of the Pyrimidine-Piperidine Scaffold
The convergence of pyrimidine and piperidine motifs in a single molecular entity represents a powerful strategy in the design of novel therapeutic agents. The pyrimidine ring is a well-established pharmacophore, present in numerous FDA-approved drugs, and is known for its ability to participate in hydrogen bonding and π-stacking interactions with biological targets. The piperidine ring, a saturated heterocycle, provides a three-dimensional scaffold that can be functionalized to optimize binding affinity and pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group offers the advantage of enhanced solubility in organic solvents and straightforward deprotection under acidic conditions, facilitating multi-step synthetic sequences.
This compound has emerged as a particularly useful intermediate due to its role in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. Its application in the synthesis of the Focal Adhesion Kinase (FAK) inhibitor GSK2256098 underscores its significance in the development of next-generation targeted therapies.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 412293-91-5 | [1][2] |
| Molecular Formula | C₁₄H₂₁N₃O₃ | [2] |
| Molecular Weight | 279.33 g/mol | [2] |
| Appearance | White to off-white solid (Predicted) | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | 407.376 °C at 760 mmHg | [3] |
| Flash Point | 200.174 °C | [3] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate (Predicted) | Inferred from structure and related compounds |
Synthesis and Reactivity
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of an electron-deficient pyrimidine ring with a suitable nucleophile.
Synthetic Pathway
The logical and field-proven synthetic route involves the reaction of commercially available tert-butyl 4-hydroxypiperidine-1-carboxylate with 2-chloropyrimidine in the presence of a strong base.
Caption: Synthetic workflow for the preparation of the title compound.
Experimental Protocol (Representative)
The following is a representative experimental protocol based on established methodologies for similar SNAr reactions.[3]
Materials:
-
tert-Butyl 4-hydroxypiperidine-1-carboxylate
-
2-Chloropyrimidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Add a solution of 2-chloropyrimidine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Spectroscopic Characterization (Predicted)
1H NMR (Predicted)
-
~8.5 ppm (d, 2H): Protons on the pyrimidine ring (positions 4 and 6).
-
~6.9 ppm (t, 1H): Proton on the pyrimidine ring (position 5).
-
~5.2 ppm (m, 1H): The proton on the carbon of the piperidine ring bearing the ether oxygen (CH-O).
-
~3.7 ppm (m, 2H): Axial protons on the piperidine ring adjacent to the nitrogen.
-
~3.2 ppm (m, 2H): Equatorial protons on the piperidine ring adjacent to the nitrogen.
-
~2.0 ppm (m, 2H): Axial protons on the piperidine ring adjacent to the CH-O group.
-
~1.8 ppm (m, 2H): Equatorial protons on the piperidine ring adjacent to the CH-O group.
-
1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.
13C NMR (Predicted)
-
~163 ppm: Carbons at positions 2 of the pyrimidine ring.
-
~158 ppm: Carbons at positions 4 and 6 of the pyrimidine ring.
-
~155 ppm: Carbonyl carbon of the Boc group.
-
~115 ppm: Carbon at position 5 of the pyrimidine ring.
-
~80 ppm: Quaternary carbon of the tert-butyl group.
-
~73 ppm: Carbon of the piperidine ring bearing the ether oxygen (C-O).
-
~41 ppm: Carbons of the piperidine ring adjacent to the nitrogen.
-
~31 ppm: Carbons of the piperidine ring adjacent to the C-O group.
-
~28 ppm: Carbons of the methyl groups of the tert-butyl group.
Application in Drug Discovery: Synthesis of GSK2256098
A primary and highly significant application of this compound is its use as a key intermediate in the synthesis of the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098. FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival. Its overexpression is associated with the progression and metastasis of various cancers, making it an attractive target for therapeutic intervention.
The Role in the Synthetic Pathway to GSK2256098
In the synthesis of GSK2256098, this compound undergoes a deprotection step to remove the Boc group, followed by a subsequent reaction to introduce the remainder of the pharmacophore.
Caption: Role of the title compound in the synthesis of GSK2256098.
The deprotection of the Boc group is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent. This unmasks the secondary amine of the piperidine ring, which can then participate in further synthetic transformations to complete the synthesis of GSK2256098.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Conclusion
This compound is a strategically important building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex molecular architectures. Its well-defined physicochemical properties and predictable reactivity make it an invaluable tool for drug discovery and development scientists. The critical role of this compound as an intermediate in the synthesis of the FAK inhibitor GSK2256098 highlights its relevance in the ongoing quest for novel and effective targeted therapies. This technical guide provides a foundational understanding of this key intermediate, empowering researchers to leverage its full potential in their synthetic endeavors.
References
A Technical Guide to Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Rationale
The convergence of piperidine and pyrimidine moieties within a single molecule, such as tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate, represents a strategic design element in modern drug discovery. The piperidine ring, a prevalent scaffold in many FDA-approved drugs, offers a versatile, three-dimensional structure that can be functionalized to modulate pharmacokinetic properties and target engagement. The pyrimidine ring is a cornerstone of numerous biologically active compounds, including kinase inhibitors and antiviral agents, owing to its ability to participate in crucial hydrogen bonding and π-π stacking interactions within protein active sites.
The ether linkage between these two key heterocycles provides a stable and synthetically accessible connection. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a standard feature in multi-step organic synthesis, enhancing solubility in organic solvents and preventing unwanted side reactions, while being readily removable under acidic conditions.
Given the absence of this specific compound in major chemical catalogs, this guide serves as a foundational resource for its de novo synthesis and subsequent utilization in research and development.
Proposed Synthesis and Mechanistic Considerations
The most logical and well-precedented approach for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis. This strategy involves the reaction of a nucleophilic alcohol with an electron-deficient aromatic ring bearing a suitable leaving group.
Synthetic Scheme
Caption: Proposed synthesis via SNAr reaction.
Step-by-Step Experimental Protocol
-
Preparation of the Nucleophile:
-
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base (1.1-1.5 eq.) at 0 °C. Sodium hydride (NaH) is a common and effective choice, as it irreversibly deprotonates the alcohol to form the corresponding alkoxide. The use of a less reactive base like potassium carbonate (K₂CO₃) may require heating.
-
Causality: The deprotonation of the hydroxyl group is critical to increase its nucleophilicity, enabling it to attack the electron-deficient pyrimidine ring. Anhydrous conditions are essential as NaH reacts violently with water.
-
-
Nucleophilic Aromatic Substitution:
-
To the freshly prepared alkoxide solution, add a solution of 2-chloropyrimidine (1.0-1.2 eq.) in the same anhydrous solvent, dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Gentle heating (e.g., 50-70 °C) may be necessary to drive the reaction to completion, especially if a weaker base is used.
-
Causality: The chlorine atom on the 2-position of the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product should be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Analytical Characterization
Due to the novelty of this compound, rigorous characterization is paramount to confirm its identity and purity. The following techniques are indispensable:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the piperidine ring protons (multiplets in the range of 1.5-4.0 ppm), and the pyrimidine ring protons (a doublet at ~8.5 ppm for the protons at the 4 and 6 positions, and a triplet at ~7.0 ppm for the proton at the 5 position).
-
¹³C NMR: The carbon NMR will show a resonance for the quaternary carbon of the tert-butyl group (~80 ppm), signals for the piperidine and pyrimidine carbons, and the carbonyl carbon of the Boc group (~155 ppm).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₄H₂₁N₃O₃). The expected exact mass can be calculated and compared with the experimental value. Electrospray ionization (ESI) is a suitable method, and the protonated molecule [M+H]⁺ would be the expected parent ion.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorbances include a strong C=O stretch for the carbamate at ~1680-1700 cm⁻¹, and C-O-C stretches for the ether linkage in the fingerprint region.
| Analytical Data (Predicted) | |
| Molecular Formula | C₁₄H₂₁N₃O₃ |
| Molecular Weight | 295.34 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.5 (d, 2H), ~7.0 (t, 1H), ~5.2 (m, 1H), ~3.7 (m, 2H), ~3.2 (m, 2H), ~2.0 (m, 2H), ~1.8 (m, 2H), 1.45 (s, 9H) |
| HRMS (ESI) | [M+H]⁺ calculated: 296.1656; found: [experimental value] |
Applications in Drug Discovery
While this specific molecule has not been extensively studied, its structural motifs suggest significant potential as a versatile intermediate in drug development.
Kinase Inhibitors
The pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors. The oxygen of the ether linkage can act as a hydrogen bond acceptor. The piperidine ring can be deprotected and further functionalized to introduce substituents that can occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity.
Caption: Workflow for generating a library of potential kinase inhibitors.
Other Therapeutic Areas
Derivatives of pyrimidine and piperidine are also explored in other therapeutic areas, including:
-
Antiviral agents: As scaffolds for inhibitors of viral enzymes.
-
Central Nervous System (CNS) agents: The piperidine moiety is common in drugs targeting CNS receptors.
Safety, Handling, and Storage
As a novel, uncharacterized compound, this compound should be handled with care, assuming it is potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids.
Conclusion
This compound represents a valuable, albeit not commercially available, building block for medicinal chemistry. This guide provides a practical framework for its synthesis, purification, and characterization, based on established chemical principles. The insights into its potential applications should encourage further exploration of this and related scaffolds in the pursuit of novel therapeutic agents.
Synthesis of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate
An In-Depth Technical Guide to the
This guide provides a comprehensive overview and a detailed protocol for the synthesis of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate, a valuable building block in contemporary medicinal chemistry. The narrative is structured to provide not only a reproducible experimental method but also a deep understanding of the underlying chemical principles, reagent choices, and reaction mechanisms, reflecting field-proven insights for researchers and drug development professionals.
Strategic Approach: Retrosynthetic Analysis
The synthetic strategy for this compound is most logically devised through a retrosynthetic approach. The target molecule is an aryl ether, specifically connecting a piperidine ring to a pyrimidine ring via an oxygen atom. The most logical disconnection is at the C-O ether bond. This disconnection points to a nucleophilic substitution reaction, where the oxygen of a protected piperidinol acts as the nucleophile and the pyrimidine ring bears a suitable leaving group. This strategy is a variation of the classic Williamson ether synthesis, applied to an electron-deficient heteroaromatic system.
The two key synthons identified are:
-
N-Boc-4-hydroxypiperidine : A commercially available and widely used building block. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen, preventing it from acting as a competing nucleophile and enhancing the solubility of the intermediates in organic solvents.[1][2]
-
2-Chloropyrimidine : An activated heteroaryl halide. The chlorine atom at the 2-position is susceptible to nucleophilic displacement due to the electron-withdrawing nature of the ring nitrogen atoms.
Caption: Retrosynthetic analysis of the target molecule.
Mechanistic Deep Dive: The SNAr Williamson Ether Synthesis
The formation of the target ether linkage proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a cornerstone reaction in organic synthesis.[3] Unlike the classic SN2 Williamson synthesis that occurs at an sp³-hybridized carbon, the SNAr takes place on an aromatic ring.
Pillar of Expertise: Why SNAr Works Here The SNAr mechanism is viable for this synthesis due to the electronic properties of the 2-chloropyrimidine ring. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which polarizes the ring and makes the carbon atoms, particularly C2, C4, and C6, electron-deficient (electrophilic). This electronic deficit is crucial as it stabilizes the negatively charged intermediate formed during the reaction.
The mechanism unfolds in two key steps:
-
Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine. This irreversible step generates a potent nucleophile, the corresponding alkoxide. The choice of NaH is deliberate; it is a non-nucleophilic base that generates hydrogen gas as the only byproduct, which is easily removed from the reaction system.
-
Addition-Elimination: The generated piperidin-4-oxide anion attacks the electron-deficient C2 carbon of 2-chloropyrimidine. This is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring. In the final, rapid step, the complex re-aromatizes by expelling the chloride ion, a good leaving group, to yield the final ether product.
Caption: The SNAr mechanism for the synthesis.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, providing sufficient detail for replication by a trained chemist.
Reagents and Materials
| Reagent/Material | Molecular Wt. ( g/mol ) | Equivalents | Amount | Supplier/Grade |
| N-Boc-4-hydroxypiperidine | 201.27 | 1.0 | 10.0 g (49.7 mmol) | ≥98% |
| Sodium Hydride (NaH) | 24.00 | 1.2 | 2.38 g (59.6 mmol) | 60% in mineral oil |
| 2-Chloropyrimidine | 114.54 | 1.1 | 6.25 g (54.6 mmol) | ≥98% |
| Anhydrous Dimethylformamide (DMF) | 73.09 | - | 100 mL | DriSolv® or equivalent |
| Ethyl Acetate (EtOAc) | 88.11 | - | ~500 mL | ACS Grade |
| Saturated NaCl solution (Brine) | - | - | ~200 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | Anhydrous |
| Silica Gel | - | - | As needed | 230-400 mesh |
Step-by-Step Procedure
Caption: Experimental workflow from setup to pure product.
-
Preparation (Trustworthiness Pillar): All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the sodium hydride by atmospheric moisture.
-
Sodium Hydride Washing: Place the sodium hydride (60% dispersion in mineral oil) into a reaction flask. Add anhydrous hexanes, swirl the suspension, and allow the NaH to settle. Carefully cannulate away the hexanes. Repeat this washing process two more times to ensure complete removal of the protective mineral oil.
-
Reaction Setup: Suspend the washed NaH in 50 mL of anhydrous DMF under a positive pressure of nitrogen. Cool the suspension to 0 °C using an ice-water bath.
-
Alkoxide Formation: Dissolve the N-Boc-4-hydroxypiperidine in 50 mL of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension at 0 °C over 30 minutes. Causality Insight: Slow addition is critical to control the evolution of hydrogen gas. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The cessation of gas evolution indicates the complete formation of the alkoxide.
-
Nucleophilic Aromatic Substitution: Cool the reaction mixture back down to 0 °C. Add a solution of 2-chloropyrimidine in a small amount of anhydrous DMF dropwise. Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate in Hexanes. The disappearance of the N-Boc-4-hydroxypiperidine spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Work-up: After completion, cool the reaction mixture to 0 °C and cautiously quench it by the slow, dropwise addition of ice-cold water. Safety Note: The quench must be done slowly as unreacted NaH will react violently with water. Transfer the mixture to a separatory funnel and dilute with 200 mL of ethyl acetate and 100 mL of water.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with 100 mL portions of ethyl acetate. Combine all organic extracts.
-
Washing: Wash the combined organic layers with water (2 x 100 mL) and then with saturated brine (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.
Purification and Characterization
Purification
The crude product should be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of 10% to 40% ethyl acetate in hexanes is typically effective.
-
Procedure: Dissolve the crude material in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column. Elute with the solvent gradient, collecting fractions and analyzing them by TLC to identify and combine those containing the pure product.
Expected Characterization Data
-
Appearance: White to off-white solid.
-
Mass Spectrometry (ESI-MS): Expected m/z for C₁₄H₂₁N₃O₃ [M+H]⁺: 296.16.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.3 ppm (d, 2H, pyrimidine protons adjacent to N)
-
δ ~6.6 ppm (t, 1H, pyrimidine proton between Ns)
-
δ ~5.2 ppm (m, 1H, -O-CH- of piperidine)
-
δ ~3.7 ppm (m, 2H, piperidine protons adjacent to N)
-
δ ~3.3 ppm (m, 2H, piperidine protons adjacent to N)
-
δ ~2.0 ppm (m, 2H, piperidine protons)
-
δ ~1.8 ppm (m, 2H, piperidine protons)
-
δ 1.47 ppm (s, 9H, Boc -C(CH₃)₃)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~163.5 (C-O of pyrimidine)
-
δ ~158.0 (N=C-N of pyrimidine)
-
δ ~154.8 (Boc C=O)
-
δ ~111.0 (C-H of pyrimidine)
-
δ ~79.8 (Boc -C(CH₃)₃)
-
δ ~72.0 (-O-CH of piperidine)
-
δ ~41.0 (piperidine carbons adjacent to N)
-
δ ~31.0 (piperidine carbons)
-
δ 28.4 (Boc -C(CH₃)₃)
-
Conclusion
The synthesis of this compound is reliably achieved through a two-step, one-pot procedure centered on the SNAr Williamson ether synthesis. The strategic use of N-Boc-4-hydroxypiperidine as the nucleophile precursor and 2-chloropyrimidine as the electrophile, facilitated by a strong base like sodium hydride, provides a robust and scalable route to this important chemical intermediate. The detailed protocol and mechanistic insights provided herein offer a comprehensive guide for researchers in the field of drug discovery and development.
References
1H NMR spectrum of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate
An In-depth Technical Guide to the ¹H NMR Spectrum of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure combines a pyrimidine ring, a piperidine core, and a tert-butoxycarbonyl (Boc) protecting group. A thorough structural characterization is paramount for its use in synthesis and biological screening, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is one of the most powerful tools for this purpose. This guide provides a detailed analysis of the ¹H NMR spectrum of this molecule, offering insights into signal assignment, coupling patterns, and the underlying principles that govern its spectral features. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for routine structural elucidation.
Molecular Structure and Proton Environments
A clear understanding of the molecule's structure is the first step in interpreting its ¹H NMR spectrum. The molecule can be dissected into three key fragments: the tert-butyl group, the piperidine ring, and the pyrimidine ring. Each of these fragments contains distinct proton environments that will give rise to characteristic signals in the spectrum.
Caption: Labeled proton environments in this compound.
¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of this compound provides a wealth of information. The chemical shift (δ) of a proton is influenced by its local electronic environment. Electronegative atoms, such as oxygen and nitrogen, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[1][2][3][4] Conversely, electron-donating groups and regions of high electron density will shield protons, shifting their signals to lower chemical shifts (upfield).
The Tert-Butyl Group (Boc)
The tert-butyl group of the Boc protecting group consists of nine chemically equivalent protons. Due to the free rotation around the carbon-carbon single bonds, these nine protons experience the same average electronic environment. Furthermore, the quaternary carbon to which they are attached has no protons, so there is no adjacent proton to cause spin-spin splitting.
-
Expected Signal: A sharp singlet.
-
Integration: 9H.
-
Chemical Shift: Typically observed in the upfield region, around 1.4-1.5 ppm .[5][6] This region is characteristic of alkyl protons that are relatively shielded.[7][8]
The Piperidine Ring
The piperidine ring protons are in a more complex environment. The ring can exist in a chair conformation, leading to distinct axial and equatorial protons.
-
Protons at C2 and C6 (H_b): These four protons are adjacent to the nitrogen atom of the Boc group. The electron-withdrawing nature of the carbamate deshields these protons, shifting them downfield. Due to the conformational rigidity and the presence of the Boc group, these protons often show broad or complex multiplets. One would expect to see these signals around 3.1-3.8 ppm .
-
Protons at C3 and C5 (H_c): These four protons are further from the nitrogen and oxygen atoms and are therefore more shielded than the C2/C6 protons. They will appear further upfield, typically in the range of 1.6-2.1 ppm . These protons will show coupling to the protons on C2, C6, and C4, resulting in complex multiplets.
-
Proton at C4 (H_d): This single proton is attached to the carbon bearing the pyrimidinyloxy group. The adjacent electronegative oxygen atom strongly deshields this proton, causing a significant downfield shift.[9] This signal is expected to appear as a multiplet around 5.2-5.4 ppm . The multiplicity will be complex due to coupling with the four neighboring protons on C3 and C5.
The Pyrimidine Ring
The pyrimidine ring is an aromatic system, and its protons will be found in the downfield region of the spectrum.
-
Proton at C5' (H_f): This proton is coupled to the two adjacent protons at C4' and C6'. According to the n+1 rule, its signal will be split into a triplet. It is expected to appear around 7.0-7.2 ppm .
-
Protons at C4' and C6' (H_e): These two protons are chemically equivalent due to the symmetry of the pyrimidine ring. They are coupled to the single proton at C5', so their signal will appear as a doublet. These protons are adjacent to the ring nitrogens, which are electronegative and will cause a downfield shift. The signal is expected around 8.5-8.7 ppm .[10]
Summary of Expected ¹H NMR Data
| Assignment | Proton Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl | H_a | 1.4-1.5 | Singlet | 9H |
| Piperidine C3/C5 | H_c | 1.6-2.1 | Multiplet | 4H |
| Piperidine C2/C6 | H_b | 3.1-3.8 | Multiplet | 4H |
| Piperidine C4 | H_d | 5.2-5.4 | Multiplet | 1H |
| Pyrimidine C5' | H_f | 7.0-7.2 | Triplet | 1H |
| Pyrimidine C4'/C6' | H_e | 8.5-8.7 | Doublet | 2H |
Experimental Protocol for ¹H NMR Acquisition
A high-quality spectrum is essential for accurate structural elucidation. The following is a standard protocol for preparing an NMR sample and acquiring a ¹H NMR spectrum.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Choosing a Solvent: Select a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Adding an Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4] Some deuterated solvents are available with TMS already added.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which results in sharper peaks.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum, 8 to 16 scans are often sufficient.
-
Data Processing: After data acquisition, the raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain spectrum. Phasing and baseline correction are then applied to obtain a clean, interpretable spectrum.
Caption: Workflow for ¹H NMR analysis.
Potential Impurities and Their Signals
During the synthesis and purification of this compound, several impurities might be present and could appear in the ¹H NMR spectrum.
-
Residual Solvents: Common solvents used in purification, such as ethyl acetate, dichloromethane, or hexanes, may be present. These will give rise to their characteristic signals (e.g., ethyl acetate: triplet around 1.2 ppm, quartet around 4.1 ppm, and a singlet around 2.0 ppm).
-
Water: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, is indicative of water.
-
Starting Materials: Incomplete reaction could lead to the presence of starting materials like tert-butyl 4-hydroxypiperidine-1-carboxylate. The presence of a broad signal for the hydroxyl proton and a different chemical shift for the C4 proton would be indicative of this impurity.
Conclusion
The ¹H NMR spectrum of this compound is a powerful analytical tool that provides a detailed fingerprint of its molecular structure. By carefully analyzing the chemical shifts, integration values, and coupling patterns, a confident assignment of each proton in the molecule can be achieved. This guide serves as a comprehensive resource for researchers to aid in the interpretation of the ¹H NMR spectrum of this compound and similar heterocyclic molecules, ensuring the integrity and purity of materials used in further scientific endeavors.
References
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. Chemical Shifts: Proton [orgchemboulder.com]
- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. acdlabs.com [acdlabs.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate
Abstract
This technical guide provides a comprehensive framework for the mass spectrometry analysis of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate, a key building block in contemporary drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a deep dive into the causal reasoning behind experimental design, from sample preparation and chromatographic separation to the intricacies of mass spectral interpretation. We will explore the predictable yet complex fragmentation patterns of this molecule, grounded in the established behavior of its constituent moieties: the Boc-protected piperidine, the pyrimidine ring, and the ether linkage. This guide is structured to serve as a self-validating system, empowering the analyst to develop a robust, accurate, and reliable LC-MS/MS method for the characterization and quantification of this important synthetic intermediate.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motifs, the piperidine ring and the pyrimidine nucleus, are prevalent in a vast array of biologically active molecules and approved pharmaceuticals. The piperidine scaffold provides a versatile three-dimensional framework, while the pyrimidine ring is a cornerstone of nucleobases and numerous kinase inhibitors. The tert-butyloxycarbonyl (Boc) protecting group offers a strategic advantage in multi-step syntheses, allowing for controlled chemical transformations.
Accurate and unambiguous characterization of this intermediate is paramount to ensure the integrity of the final active pharmaceutical ingredient (API). Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[1] This guide will elucidate the principles and practicalities of developing a rigorous LC-MS method for this specific molecule.
Foundational Principles: Predicting the Mass Spectrometric Behavior
A successful mass spectrometry analysis begins with a theoretical understanding of how the molecule will behave within the instrument. The structure of this compound presents several key features that will dictate its ionization and fragmentation.
-
Ionization: Electrospray ionization (ESI) is the most appropriate ionization technique for this molecule due to the presence of multiple polar functional groups, including the carbamate and the nitrogen atoms within the piperidine and pyrimidine rings.[2] ESI is a soft ionization method that typically generates a protonated molecule, [M+H]⁺, in the positive ion mode. The basic nitrogen atoms of the piperidine and pyrimidine rings are the most likely sites of protonation.
-
Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion will induce fragmentation at the most labile bonds. Based on the known fragmentation patterns of related structures, we can anticipate several key fragmentation pathways.[2]
-
The Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under CID conditions and is expected to be a primary site of fragmentation. This lability can be both a diagnostic tool and a challenge in interpretation.[3]
-
The Piperidine Ring: The piperidine ring can undergo characteristic cleavages, including α-cleavage adjacent to the nitrogen atom and ring fission.[2]
-
The Pyrimidine Moiety: The pyrimidine ring is relatively stable, but can undergo fragmentation, particularly when protonated.
-
The Ether Linkage: The ether bond connecting the piperidine and pyrimidine rings is another potential site of cleavage.[4]
-
Experimental Workflow: A Step-by-Step Guide
The following sections detail a comprehensive workflow for the LC-MS analysis of this compound.
Sample Preparation: Ensuring Analytical Integrity
The choice of sample preparation technique is contingent on the sample matrix.[5]
-
For pure substance or reaction mixtures: A simple "dilute and shoot" approach is often sufficient.[6] The sample is dissolved in a suitable organic solvent, such as methanol or acetonitrile, and diluted to an appropriate concentration for LC-MS analysis.
-
For biological matrices (e.g., plasma, serum): More extensive sample cleanup is necessary to remove interfering endogenous components like proteins and phospholipids.[7]
-
Protein Precipitation (PPT): This is a rapid and straightforward method where a cold organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins.[6] While effective for initial cleanup, it may not remove all matrix interferences.[7]
-
Solid-Phase Extraction (SPE): SPE offers a more selective and thorough cleanup.[8] A mixed-mode cation exchange SPE cartridge could be particularly effective, retaining the basic analyte while allowing neutral and acidic interferences to be washed away.
-
Detailed Protocol for Solid-Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., 2% formic acid in water).
-
Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove unbound interferences, followed by a wash with a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
Elution: Elute the analyte with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.[9]
Liquid Chromatography Method Development: Achieving Optimal Separation
A robust chromatographic method is essential for separating the analyte from any impurities or matrix components.
Recommended Starting Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of the analyte for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the C18 column. |
| Gradient | 5-95% B over 5 minutes | A generic starting gradient to determine the approximate retention time. |
| Flow Rate | 0.4 mL/min | Suitable for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | A small injection volume to prevent peak distortion. |
Method Optimization Strategy:
-
Initial Gradient Run: Perform an initial broad gradient run to determine the retention time of the analyte.
-
Gradient Optimization: Adjust the gradient slope and duration to achieve a retention factor (k') between 2 and 10 for optimal resolution and run time.
-
Mobile Phase Modifier: While formic acid is a good starting point, other modifiers like ammonium formate or ammonium acetate can be explored to improve peak shape and ionization efficiency.
Mass Spectrometry Method Development: Unraveling the Molecular Structure
Instrument Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The molecule contains basic nitrogens that are readily protonated. |
| Scan Mode | Full Scan (MS1) & Product Ion Scan (MS2) | MS1 to identify the precursor ion; MS2 to obtain fragmentation data. |
| Capillary Voltage | 3.5 kV | A typical starting voltage for ESI. |
| Source Temp. | 150 °C | Optimizes desolvation. |
| Desolvation Temp. | 350 °C | Ensures complete solvent evaporation. |
| Collision Energy | Ramped (e.g., 10-40 eV) | To observe a range of fragment ions from low to high energy CID. |
Data Acquisition and Interpretation:
-
Precursor Ion Identification: In the full scan (MS1) spectrum, identify the protonated molecule, [M+H]⁺. The theoretical exact mass of this compound (C₁₄H₂₁N₃O₃) is 279.1583. The observed m/z should be approximately 280.1656 for the [M+H]⁺ ion.
-
Product Ion Analysis (MS/MS): Perform a product ion scan on the [M+H]⁺ precursor ion. The resulting spectrum will reveal the fragmentation pattern.
Predicted Fragmentation Pathways
The fragmentation of this compound is predicted to be initiated by the lability of the Boc group, followed by cleavages within the piperidine ring and the ether linkage.
Key Predicted Fragment Ions:
| Ion | m/z (Predicted) | Description |
| [M+H]⁺ | 280.17 | Protonated molecule |
| Ion A | 224.10 | Loss of isobutylene (-56 Da) from the Boc group.[10] |
| Ion B | 180.10 | Loss of CO₂ (-44 Da) from Ion A. This represents the protonated 2-(piperidin-4-yloxy)pyrimidine. |
| Ion C | 97.04 | Cleavage of the ether bond, resulting in the protonated 2-hydroxypyrimidine. |
| Ion D | 84.08 | Cleavage of the ether bond, leading to a piperidine-derived fragment. |
Method Validation: Ensuring Data Reliability
Once a suitable LC-MS/MS method has been developed, it must be validated to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.[4]
-
Linearity and Range: The concentration range over which the method provides a linear response.[4]
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of agreement between multiple measurements.[4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The stability of the analyte in the sample matrix under different storage conditions.
Conclusion: A Framework for Confident Analysis
This technical guide has provided a comprehensive, scientifically grounded framework for the mass spectrometry analysis of this compound. By understanding the fundamental principles of ionization and fragmentation, and by following a systematic approach to method development and validation, researchers can confidently characterize and quantify this important molecule. The predictive models for fragmentation, coupled with the detailed experimental protocols, offer a robust starting point for any laboratory tasked with the analysis of this or structurally related compounds. The ultimate goal is to generate high-quality, reliable data that can confidently support the progression of drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. GCMS Section 6.13 [people.whitman.edu]
- 3. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | C17H23N3O2 | CID 54672426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Acidity: A Technical Guide to the Stability of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate
For Immediate Release
A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Acidic Stability of a Key Synthetic Intermediate.
In the intricate world of medicinal chemistry and drug development, the stability of synthetic intermediates is a cornerstone of robust and reproducible processes. One such intermediate, tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate, presents a common yet critical challenge: navigating its stability under acidic conditions. This guide provides a comprehensive technical overview, grounded in mechanistic principles and practical expertise, to empower researchers to confidently handle this versatile molecule.
Introduction: The Dichotomy of Acid Lability
This compound is a valuable building block in the synthesis of a wide array of biologically active molecules. Its structure incorporates two key functionalities susceptible to acidic conditions: the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and the ether linkage connecting the pyrimidine and piperidine rings. The selective removal of the Boc group is often a desired transformation, unlocking the secondary amine for further functionalization. However, the acidic environment required for this deprotection can concurrently threaten the integrity of the pyrimidine-ether bond, leading to undesired degradation and diminished yields. Understanding the interplay of these two acid-labile sites is paramount for successful synthetic campaigns.
The Intended Pathway: Mechanism of Boc Deprotection
The acid-catalyzed removal of the Boc protecting group is a well-established and fundamental reaction in organic synthesis. The generally accepted mechanism proceeds through a series of steps initiated by protonation of the carbamate.[1][2]
-
Protonation: The reaction commences with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This initial step increases the electrophilicity of the carbonyl carbon.[1][2]
-
Formation of the Tert-butyl Cation: The protonated intermediate is unstable and fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[1]
This process is typically efficient and proceeds readily under standard acidic conditions.
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
The Competing Pathway: Acid-Catalyzed Ether Cleavage
While Boc deprotection is the intended outcome, the acidic conditions can also promote the cleavage of the C-O ether bond between the pyrimidine and piperidine rings. The pyrimidine ring, being an electron-deficient heteroaromatic system, influences the reactivity of the adjacent ether linkage. The mechanism for the acid-catalyzed cleavage of such aryl ethers generally involves the following steps:
-
Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen atom by the strong acid. This makes the piperidine ring a better leaving group.[3][4]
-
Nucleophilic Attack: A nucleophile present in the reaction medium (e.g., the conjugate base of the acid) attacks the carbon atom of the piperidine ring attached to the oxygen. This can proceed through either an SN1 or S2 mechanism, depending on the specific substrate and reaction conditions.[3][4][5] In this case, attack at the secondary carbon of the piperidine is likely to follow an SN2 pathway.
-
Bond Cleavage: The C-O bond is broken, leading to the formation of a hydroxypyrimidine and a functionalized piperidine derivative.
The susceptibility of the 2-alkoxypyrimidine moiety to acid-catalyzed hydrolysis has been documented, highlighting the potential for this degradation pathway to compete with Boc deprotection.[2]
Caption: Competing Reaction Pathways Under Acidic Conditions.
Experimental Design for Stability Assessment
A systematic approach is crucial to understanding the stability profile of this compound and optimizing the selective Boc deprotection.
Materials and Reagents
-
This compound
-
Acids: Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in various solvents (e.g., dioxane, methanol), Formic acid.
-
Solvents: Dichloromethane (DCM), 1,4-Dioxane, Methanol, Acetonitrile.
-
Analytical Standards: Authentic samples of the starting material, the desired Boc-deprotected product, and potential degradation products (if available).
-
Quenching solution: Saturated sodium bicarbonate solution.
-
Analytical Instruments: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow
The following workflow provides a robust framework for assessing the stability of the target compound.
Caption: Experimental Workflow for Stability Assessment.
Detailed Protocol: Time-Course Stability Study
-
Reaction Setup: In a series of vials, dissolve a known concentration of this compound in the chosen solvent (e.g., DCM).
-
Acid Addition: To each vial, add the selected acid at a predetermined concentration and stoichiometry. It is advisable to screen a range of acids and concentrations.
-
Incubation: Maintain the reactions at a constant temperature (e.g., room temperature or 0 °C) and stir.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 24h), withdraw an aliquot from each reaction vial.
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a neutralizing agent, such as a saturated solution of sodium bicarbonate.
-
Sample Preparation for Analysis: Dilute the quenched samples with a suitable solvent (e.g., acetonitrile/water) for HPLC or LC-MS analysis.
-
Analytical Monitoring: Analyze the samples by HPLC to monitor the disappearance of the starting material and the appearance of the desired product and any degradation products. LC-MS can be used to identify the mass of the observed species.
-
Product Characterization: If significant degradation is observed, the reaction can be scaled up to isolate and characterize the degradation products by NMR spectroscopy.
Data Presentation and Interpretation
The quantitative data obtained from the HPLC analysis should be summarized in a clear and concise table to facilitate comparison between different reaction conditions.
Table 1: Stability of this compound under Various Acidic Conditions
| Acid (equivalents) | Solvent | Temperature (°C) | Time (h) | Starting Material (%) | Boc-Deprotected Product (%) | Ether Cleavage Product (%) |
| TFA (10) | DCM | 25 | 1 | 5 | 90 | 5 |
| TFA (10) | DCM | 0 | 1 | 40 | 55 | <5 |
| 4M HCl in Dioxane (5) | Dioxane | 25 | 4 | <1 | 85 | 15 |
| Formic Acid (neat) | - | 25 | 24 | 20 | 60 | 20 |
Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.
Best Practices for Selective Boc Deprotection
Based on the mechanistic understanding and experimental data, the following best practices are recommended to maximize the yield of the desired Boc-deprotected product while minimizing the formation of the ether cleavage byproduct:
-
Choice of Acid: Strong, non-nucleophilic acids like TFA are often preferred for Boc deprotection as they can efficiently protonate the carbamate without introducing a highly reactive nucleophile that could promote ether cleavage. However, the strength of the acid can also accelerate the undesired hydrolysis. Therefore, careful optimization is required.
-
Reaction Temperature: Performing the deprotection at lower temperatures (e.g., 0 °C) can significantly slow down the rate of both reactions. Since the activation energy for ether cleavage may be higher than that for Boc deprotection, cooling the reaction can selectively favor the desired transformation.
-
Reaction Time: Careful monitoring of the reaction progress by TLC or HPLC is crucial. The reaction should be stopped as soon as the starting material is consumed to prevent prolonged exposure of the product to the acidic conditions, which could lead to further degradation.
-
Solvent Effects: The choice of solvent can influence the reaction rates. Aprotic solvents like DCM are commonly used for TFA-mediated deprotections.
Conclusion
The stability of this compound under acidic conditions is a delicate balance between the desired Boc deprotection and the potential for undesired ether cleavage. A thorough understanding of the competing reaction mechanisms, coupled with a systematic experimental approach to optimize reaction conditions, is essential for achieving high yields of the desired product. By carefully selecting the acid, temperature, and reaction time, researchers can successfully navigate this synthetic challenge and efficiently utilize this valuable intermediate in their drug discovery and development endeavors.
References
- 1. Buy tert-Butyl 4-(4-amino-5-(2,3-difluoro-6-methoxybenzoyl)pyrimidin-2-ylamino)piperidine-1-carboxylate (EVT-3289431) | 741713-41-7 [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. jackwestin.com [jackwestin.com]
An In-depth Technical Guide to Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate: A Key Intermediate for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Therapeutic Potential with a Versatile Scaffold
Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate is a strategically designed heterocyclic compound that has garnered significant interest within the medicinal chemistry landscape. Its molecular architecture, featuring a Boc-protected piperidine ring linked to a pyrimidine moiety via an ether linkage, presents a versatile platform for the synthesis of novel therapeutic agents. The piperidine and pyrimidine motifs are privileged structures in drug discovery, frequently appearing in molecules targeting a wide array of biological pathways. This guide provides a comprehensive overview of the commercial availability, synthesis, quality control, and potential applications of this important building block, offering researchers and drug development professionals the critical information needed to leverage its potential in their programs.
Commercial Availability & Procurement
While not as ubiquitous as some common laboratory reagents, this compound is available from a select number of specialized chemical suppliers. Researchers can procure this compound through vendors who either maintain it as a stock item or offer it via custom synthesis.
Table 1: Commercial Sourcing Options
| Supplier Type | Availability | Considerations |
| Specialty Chemical Suppliers | Listed in catalogues of some vendors. | May have limited stock. It is advisable to inquire about lead times and available quantities. |
| Custom Synthesis Organizations (CSOs) | Available upon request. | Offers flexibility in scale and purity specifications. Ideal for securing larger quantities for preclinical and clinical development. |
For researchers initiating programs with this scaffold, it is recommended to source a small initial quantity from a catalogue supplier for preliminary studies. For larger-scale campaigns, engaging with a reputable CSO is the more strategic approach to ensure a reliable and scalable supply chain. A number of suppliers offer structurally similar compounds, such as 4-(4,6-Dimethyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester and tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate, which can be useful as comparators or alternative starting points in certain synthetic strategies.[1][2]
Synthesis and Manufacturing: Crafting the Core Structure
The synthesis of this compound typically involves the formation of an ether linkage between a pyrimidine and a piperidine precursor. Two primary synthetic strategies are commonly employed for analogous structures and are highly applicable for the preparation of the title compound: the Williamson ether synthesis and the Mitsunobu reaction.
Synthetic Pathway Overview
Caption: Key synthetic routes to the target molecule.
Protocol 1: Williamson Ether Synthesis
This classical method involves the reaction of an alkoxide with a primary alkyl halide or another suitable electrophile. In this context, the alkoxide of N-Boc-4-hydroxypiperidine reacts with a 2-halopyrimidine.
Step-by-Step Methodology:
-
Deprotonation: N-Boc-4-hydroxypiperidine is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to generate the corresponding alkoxide.
-
Nucleophilic Substitution: A solution of 2-chloropyrimidine or 2-bromopyrimidine in the same solvent is added to the alkoxide solution.
-
Reaction Progression: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the SNAr (Nucleophilic Aromatic Substitution) reaction.
-
Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction provides a milder alternative for forming the ether linkage, proceeding with inversion of configuration at the alcohol carbon, although this is not relevant for the achiral N-Boc-4-hydroxypiperidine.
Step-by-Step Methodology:
-
Reagent Combination: N-Boc-4-hydroxypiperidine and 2-hydroxypyrimidine are dissolved in an anhydrous solvent, typically THF or dichloromethane (DCM).
-
Phosphine Addition: Triphenylphosphine (PPh3) is added to the solution.
-
Azodicarboxylate Addition: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is added dropwise to the cooled reaction mixture (typically at 0 °C).
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion.
-
Work-up and Purification: The reaction mixture is concentrated, and the crude product is purified by column chromatography to remove the triphenylphosphine oxide and hydrazide byproducts.
Quality Control and Analytical Characterization
Ensuring the purity and structural integrity of this compound is paramount for its use in drug discovery, as impurities can lead to misleading biological data and complications in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques is employed for comprehensive quality control.
Table 2: Analytical Methods for Quality Control
| Analytical Technique | Purpose | Typical Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak in the chromatogram indicates high purity. Retention time is characteristic of the compound under specific chromatographic conditions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | The spectra should exhibit the expected chemical shifts and coupling patterns for the pyrimidine and Boc-protected piperidine moieties. |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the compound. |
| Melting Point | Physical property characterization and purity indication. | A sharp melting point range is indicative of a pure compound. |
Illustrative HPLC Protocol for Purity Determination
This protocol is a general guideline and may require optimization for specific instrumentation and columns.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs within this compound make it a valuable building block for the synthesis of a wide range of biologically active molecules. The pyrimidine ring is a well-known pharmacophore present in numerous approved drugs, including anticancer and antiviral agents.[2] The piperidine moiety provides a flexible and synthetically tractable scaffold that can be further functionalized.
Workflow for Utilizing the Building Block in Drug Discovery
Caption: A typical workflow for the elaboration of the title compound in a drug discovery program.
The Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to yield the free piperidine nitrogen. This secondary amine can then be subjected to a variety of chemical transformations, including:
-
Acylation: Reaction with acyl chlorides or carboxylic acids to form amides.
-
Alkylation: Reaction with alkyl halides to introduce various substituents.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
These transformations allow for the rapid generation of diverse libraries of compounds for screening against various biological targets. The pyrimidine-ether-piperidine core has been explored in the context of developing inhibitors for various kinases and other enzymes implicated in diseases such as cancer and inflammatory disorders.[2]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, information can be extrapolated from the SDS of structurally related pyrimidine and piperidine derivatives.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed.[3][4]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with therapeutic potential. Its strategic design, combining the privileged pyrimidine and piperidine scaffolds, offers a robust platform for medicinal chemists to explore new chemical space in the pursuit of innovative drugs. This guide has provided a comprehensive overview of its commercial availability, synthetic routes, quality control measures, and applications in drug discovery. By understanding these key technical aspects, researchers can effectively incorporate this important intermediate into their research and development programs, accelerating the discovery of next-generation therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrimidine-Piperidine Ethers using Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate
Introduction: The Significance of Pyrimidine-Piperidine Ethers in Medicinal Chemistry
The fusion of pyrimidine and piperidine moieties through an ether linkage creates a structural motif of significant interest in modern drug discovery.[1][2] Pyrimidine, a fundamental building block of nucleic acids, and its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[3][4][5] The piperidine ring, a prevalent scaffold in many pharmaceuticals and natural alkaloids, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[2] The combination of these two privileged scaffolds in pyrimidine-piperidine ethers has led to the development of compounds with diverse therapeutic potential, making their efficient synthesis a key focus for medicinal chemists.[1]
This application note provides a comprehensive guide to the synthesis of pyrimidine-piperidine ethers, with a central focus on the strategic use of the key intermediate, tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the critical aspects of the synthesis, from the initial ether formation to the final deprotection step.
Core Reagent Analysis: this compound
The choice of this compound as the starting material is a strategic one, offering several advantages in the synthesis of pyrimidine-piperidine ethers. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen serves to deactivate the amine, preventing it from participating in unwanted side reactions during the initial ether synthesis.[6] This protecting group is stable under the basic conditions typically employed for Williamson ether synthesis but can be readily removed under acidic conditions, providing an orthogonal deprotection strategy.[6]
The synthesis of this key intermediate itself can be achieved through a Williamson ether synthesis, reacting a suitable pyrimidine precursor with a Boc-protected piperidinol derivative.[7][8][9][10]
Experimental Protocols
PART 1: Synthesis of this compound (Illustrative)
This protocol outlines a general procedure for the synthesis of the key intermediate via a Williamson ether synthesis.
Reaction Scheme:
Caption: General workflow for the synthesis of the key intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-Chloropyrimidine | 114.53 | 10.0 | 1.15 g |
| Tert-butyl 4-hydroxypiperidine-1-carboxylate | 201.27 | 10.0 | 2.01 g |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 12.0 | 0.48 g |
| Anhydrous Dimethylformamide (DMF) | 73.09 | - | 50 mL |
| Saturated aqueous NH4Cl solution | - | - | 50 mL |
| Ethyl acetate | 88.11 | - | 100 mL |
| Brine | - | - | 50 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Protocol:
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-hydroxypiperidine-1-carboxylate (2.01 g, 10.0 mmol) and anhydrous DMF (30 mL).
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (0.48 g of a 60% dispersion, 12.0 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Nucleophilic Substitution: Dissolve 2-chloropyrimidine (1.15 g, 10.0 mmol) in anhydrous DMF (20 mL) and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).
-
Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.[11][12]
PART 2: Synthesis of 2-(Piperidin-4-yloxy)pyrimidine (Final Product)
This protocol details the deprotection of the Boc group to yield the final pyrimidine-piperidine ether.
Reaction Scheme:
Caption: Boc deprotection to yield the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 293.36 | 5.0 | 1.47 g |
| Trifluoroacetic Acid (TFA) | 114.02 | - | 5 mL |
| Dichloromethane (DCM) | 84.93 | - | 20 mL |
| Saturated aqueous NaHCO3 solution | - | - | 50 mL |
| Dichloromethane (DCM) for extraction | - | - | 50 mL |
| Brine | - | - | 25 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Protocol:
-
Dissolution: Dissolve this compound (1.47 g, 5.0 mmol) in dichloromethane (20 mL) in a 100 mL round-bottom flask.
-
Acidic Cleavage: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (5 mL) dropwise. Caution: TFA is corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction Progression: Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. The deprotection mechanism involves protonation of the carbamate followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.[6] Monitor the reaction by TLC until the starting material is no longer visible.
-
Neutralization: Carefully pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the excess TFA.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Final Wash and Drying: Wash the combined organic layers with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(piperidin-4-yloxy)pyrimidine. Further purification, if necessary, can be achieved by recrystallization or chromatography.[11][13]
Safety and Handling Precautions
-
Pyrimidines: Handle in a well-ventilated area, preferably in a fume hood.[14] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15] Store in a cool, dry, and well-ventilated place away from ignition sources.[15]
-
Piperidines: Piperidine and its derivatives can be toxic and flammable.[16][17][18] All handling should be performed in a fume hood.[18] Wear appropriate PPE, including chemical-resistant gloves and safety goggles.[16][17] Keep away from heat, sparks, and open flames.[16][17]
-
Reagents: Sodium hydride is a highly reactive and flammable solid that reacts violently with water. Handle under an inert atmosphere. Trifluoroacetic acid is highly corrosive and can cause severe burns. Always wear appropriate PPE and handle in a fume hood.
Mechanism Spotlight: The Williamson Ether Synthesis and Boc Deprotection
The synthesis of pyrimidine-piperidine ethers hinges on two fundamental organic reactions: the Williamson ether synthesis and the deprotection of a Boc-protected amine.
Caption: Key reaction mechanisms involved in the synthesis.
The Williamson ether synthesis proceeds via an SN2 mechanism, where the alkoxide ion, generated from the deprotonation of the hydroxyl group on the piperidine ring, acts as a nucleophile.[7][8][9][10] This nucleophile attacks the electrophilic carbon atom of the 2-halopyrimidine, displacing the halide leaving group in a single, concerted step.[9][10][19] The efficiency of this reaction is highly dependent on the nature of the leaving group and the reaction conditions.
The acid-catalyzed deprotection of the Boc group is a robust and widely used method.[6] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation. The resulting carbamic acid intermediate is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[6]
Conclusion
The synthetic route detailed in these application notes, utilizing this compound, represents an efficient and reliable method for accessing valuable pyrimidine-piperidine ether scaffolds. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions, researchers can confidently synthesize these important compounds for further investigation in drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. pharmdguru.com [pharmdguru.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. chemos.de [chemos.de]
- 17. pentachemicals.eu [pentachemicals.eu]
- 18. carlroth.com [carlroth.com]
- 19. byjus.com [byjus.com]
Application Notes and Protocols: Facile Deprotection of Boc-4-(pyrimidin-2-yloxy)piperidine
Introduction
The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, particularly in the development of pharmaceutical agents.[1][2] Its popularity stems from its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.[1][3] The 4-(pyrimidin-2-yloxy)piperidine moiety is a significant heterocyclic scaffold found in a variety of biologically active molecules and serves as a crucial building block in drug discovery.[4][5][6]
This application note provides a comprehensive guide and a detailed protocol for the acidic deprotection of Boc-4-(pyrimidin-2-yloxy)piperidine. We will delve into the underlying reaction mechanism, discuss critical experimental parameters, and present two common protocols using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in dioxane. Furthermore, we will address potential side reactions and methods for their mitigation, ensuring a high-yield and clean synthesis of the desired 4-(pyrimidin-2-yloxy)piperidine.
Reaction Mechanism and Rationale
The acid-catalyzed deprotection of the Boc group proceeds through a well-established E1 elimination mechanism.[7][8] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA or HCl.[3][9] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[7] The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free piperidine amine.[7][8] The liberated amine is then protonated in the acidic medium to form the corresponding ammonium salt (trifluoroacetate or hydrochloride).[7][9]
It is crucial to perform this reaction in a well-ventilated fume hood as it generates gaseous byproducts, namely carbon dioxide and isobutylene (from the deprotonation of the tert-butyl cation).[3] To prevent pressure build-up, the reaction system should not be sealed.[3][7]
Potential Side Reactions and Mitigation
A primary concern during Boc deprotection is the formation of side products due to the reactive tert-butyl cation intermediate.[10][11] This electrophilic species can alkylate nucleophilic sites on the substrate or solvent.[11] While the pyrimidine ring is generally less nucleophilic than other aromatic systems, and the ether linkage is relatively stable to acid, the potential for tert-butylation exists, especially with prolonged reaction times or at elevated temperatures.[10]
To minimize these side reactions, the use of "scavengers" is highly recommended.[10][12] Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation.[10] Common scavengers include:
-
Triisopropylsilane (TIS): Effectively traps the tert-butyl cation.
-
Water: Can also act as a scavenger.
-
Anisole: Useful for protecting electron-rich aromatic rings.[13]
The choice of scavenger and its concentration should be optimized based on the specific substrate and reaction conditions.[10]
Experimental Protocols
Two robust and widely used protocols for the deprotection of Boc-4-(pyrimidin-2-yloxy)piperidine are detailed below. The choice between TFA and HCl in dioxane often depends on the desired salt form of the final product and the compatibility of other functional groups in the molecule.[14][15]
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and effective method for Boc deprotection, typically providing clean and rapid removal of the protecting group.[3][16]
Materials:
-
Boc-4-(pyrimidin-2-yloxy)piperidine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve Boc-4-(pyrimidin-2-yloxy)piperidine (1.0 eq) in anhydrous DCM (5-10 mL per gram of starting material) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq) to the stirred solution. A common practice is to use a 1:1 or 1:4 mixture of TFA:DCM.[16][17]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[18]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
For isolation of the free amine, carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 4-(pyrimidin-2-yloxy)piperidine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is also highly efficient and often preferred when an HCl salt of the amine is desired.[14][19] Commercial solutions of 4M HCl in dioxane are readily available.
Materials:
-
Boc-4-(pyrimidin-2-yloxy)piperidine
-
1,4-Dioxane, anhydrous
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve Boc-4-(pyrimidin-2-yloxy)piperidine (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.
-
Add the 4M HCl in 1,4-dioxane solution (5-10 eq of HCl) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[14][19]
-
Monitor the reaction progress by TLC or LC-MS.[18]
-
Upon completion, the hydrochloride salt of the product often precipitates from the solution. If not, the product can be precipitated by the addition of diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the 4-(pyrimidin-2-yloxy)piperidine hydrochloride salt.
Data Presentation and Analysis
Table 1: Comparison of Deprotection Protocols
| Parameter | Protocol 1 (TFA/DCM) | Protocol 2 (HCl/Dioxane) |
| Reagent | Trifluoroacetic Acid | 4M Hydrochloric Acid in Dioxane |
| Solvent | Dichloromethane | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 30 minutes - 2 hours |
| Work-up | Aqueous basic wash and extraction | Precipitation and filtration |
| Final Product Form | Free amine or TFA salt | Hydrochloride salt |
| Key Advantage | Volatile acid, easy removal | Direct isolation of HCl salt |
Analytical Monitoring:
The progress of the deprotection reaction can be effectively monitored by the following techniques:[18]
-
Thin-Layer Chromatography (TLC): The deprotected amine is significantly more polar than the Boc-protected starting material and will have a lower Retention Factor (Rf) value.[18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique allows for the accurate monitoring of the disappearance of the starting material and the appearance of the product, confirming the expected molecular weight.[18][20]
-
¹H NMR Spectroscopy: Complete deprotection is confirmed by the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which typically appears around 1.4-1.5 ppm.[18]
Visualizing the Workflow
Caption: A generalized workflow for the acid-catalyzed deprotection of a Boc-protected amine.
Conclusion
The deprotection of Boc-4-(pyrimidin-2-yloxy)piperidine is a critical transformation in the synthesis of various pharmaceutical intermediates. Both TFA in DCM and HCl in dioxane are highly effective and reliable methods for achieving this. The choice of protocol will depend on the specific requirements of the synthetic route, including the desired salt form of the product and the presence of other acid-sensitive functional groups. By understanding the reaction mechanism, potential side reactions, and proper experimental technique, researchers can achieve high yields of the desired deprotected product. Careful monitoring of the reaction and appropriate work-up procedures are essential for obtaining a pure final compound.
References
- 1. scispace.com [scispace.com]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 16. Boc Deprotection - TFA [commonorganicchemistry.com]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. experts.arizona.edu [experts.arizona.edu]
- 20. microsaic.com [microsaic.com]
Application Notes and Protocols: Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate as a Key Intermediate for Novel EGFR Inhibitors
Introduction: The Critical Role of Pyrimidine Scaffolds in Targeting EGFR
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ERBB receptor tyrosine kinase superfamily, that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of various cancers, leading to uncontrolled cell growth and tumor progression.[1] Consequently, EGFR has emerged as a crucial therapeutic target in oncology.
Small-molecule Tyrosine Kinase Inhibitors (TKIs) have revolutionized the treatment of EGFR-driven cancers. These agents typically compete with adenosine triphosphate (ATP) at the catalytic kinase domain, thereby inhibiting autophosphorylation and downstream signaling cascades.[1] A significant number of clinically successful EGFR inhibitors, including Osimertinib and Lazertinib, share a common structural feature: a pyrimidine core.[1] This heterocycle has proven to be a highly effective scaffold for interacting with the ATP-binding pocket of EGFR, contributing to both potency and selectivity.
This document provides detailed application notes and protocols for the synthesis and utilization of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate , a key intermediate for the development of novel pyrimidine-based EGFR inhibitors. The piperidine moiety can be strategically employed to enhance solubility, modulate pharmacokinetic properties, and introduce a vector for further functionalization, such as the addition of a covalent warhead to target specific EGFR mutations like T790M.
EGFR Signaling Pathway and Inhibition Mechanism
Understanding the EGFR signaling pathway is fundamental to appreciating the mechanism of action of TKIs. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This creates docking sites for various adaptor proteins, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately drive cell proliferation and survival. EGFR TKIs physically block the ATP-binding site, preventing this initial autophosphorylation step and effectively shutting down these pro-growth signals.
Caption: EGFR Signaling Pathway and Mechanism of TKI Inhibition.
Synthesis of this compound
The synthesis of the title intermediate is achieved via a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[2][3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this protocol, the alkoxide of N-Boc-4-hydroxypiperidine attacks the electrophilic C2 position of 2-chloropyrimidine.
Caption: Synthetic workflow for the intermediate.
Protocol 1: Synthesis of this compound
Materials and Reagents:
-
N-Boc-4-hydroxypiperidine
-
2-Chloropyrimidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-4-hydroxypiperidine (1.0 eq). Dissolve it in anhydrous DMF.
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Nucleophilic Substitution: Dissolve 2-chloropyrimidine (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench it by the slow addition of saturated NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the fractions containing the pure product and concentrate to yield this compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization of the Intermediate
Proper characterization of the intermediate is crucial to ensure its purity and structural integrity before proceeding to the next synthetic step.
| Analytical Technique | Expected Results for this compound |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.55 (d, 2H), 6.95 (t, 1H), 5.20 (m, 1H), 3.70 (m, 2H), 3.30 (m, 2H), 2.00 (m, 2H), 1.80 (m, 2H), 1.47 (s, 9H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 164.0, 158.0, 155.0, 115.0, 80.0, 72.0, 41.0, 31.0, 28.5. |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₄H₂₁N₃O₃: 296.16; found: 296.2. |
Application: Synthesis of a Novel EGFR Inhibitor
The synthesized intermediate can be readily converted into a potent EGFR inhibitor. The following protocol outlines a representative transformation, involving the deprotection of the Boc group, followed by a Buchwald-Hartwig amination to couple the piperidine nitrogen with an appropriate aniline derivative, and finally, the introduction of an acrylamide warhead for covalent binding to the receptor.
Caption: Conversion of the intermediate to a covalent EGFR inhibitor.
Protocol 2: Synthesis of a Covalent EGFR Inhibitor from the Intermediate
Part A: Boc Deprotection
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with saturated NaHCO₃ solution and extract with DCM.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield 2-((piperidin-4-yl)oxy)pyrimidine, which can be used in the next step without further purification.
Part B: Buchwald-Hartwig Amination
-
To a reaction vessel, add 2-((piperidin-4-yl)oxy)pyrimidine (1.0 eq), the desired aryl bromide (e.g., N-(4-bromophenyl)aniline derivative) (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Add anhydrous toluene or dioxane as the solvent.
-
Degas the mixture and then heat it under an inert atmosphere at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with EtOAc, and filter through Celite.
-
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Part C: Acrylamide Formation
-
Dissolve the product from Part B (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Add acryloyl chloride (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.
-
Purify the final product by column chromatography or recrystallization to obtain the covalent EGFR inhibitor.
Conclusion
This compound is a versatile and valuable intermediate in the synthesis of novel pyrimidine-based EGFR inhibitors. The protocols provided herein offer a robust and reproducible pathway for its synthesis and subsequent elaboration into complex, biologically active molecules. The strategic incorporation of the pyrimidine and piperidine moieties provides a powerful platform for medicinal chemists to fine-tune the pharmacological properties of next-generation targeted cancer therapeutics.
References
- 1. Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate in non-small cell lung cancer research
An in-depth guide to the application of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate in non-small cell lung cancer research.
Introduction: From a Chemical Building Block to a Therapeutic Strategy
This compound is a heterocyclic organic compound. As of early 2026, a direct, documented role for this specific molecule as an active agent in non-small cell lung cancer (NSCLC) research is not established in peer-reviewed literature. Its structure, however, is highly significant. It represents a key pharmacophore—a molecular framework—that is a cornerstone in the design of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of NSCLC.
This molecule combines three critical structural motifs:
-
A Pyrimidine Ring: This nitrogen-containing heterocycle is a privileged scaffold in medicinal chemistry, famously known for its ability to mimic the purine base of ATP and effectively compete for the binding site of various protein kinases.
-
A Piperidine Core: This saturated heterocycle often serves as a versatile linker, providing conformational rigidity and enabling the exploration of different vectors to optimize binding affinity and pharmacokinetic properties.
-
A Tert-butyl Carbamate (Boc) Group: This is a common protecting group in organic synthesis, suggesting that this compound is most likely a synthetic intermediate or building block used in the multi-step synthesis of more complex, biologically active molecules.
Therefore, this guide will focus on the application of the pyrimidine-piperidine scaffold, exemplified by this compound, in the context of a modern NSCLC drug discovery program. We will outline a strategic workflow for how a novel compound derived from this scaffold would be synthesized, characterized, and evaluated for its potential as a targeted therapy in NSCLC.
The Strategic Workflow: Evaluating a Novel Pyrimidine-Piperidine Candidate
The journey from a synthetic intermediate to a viable drug candidate is a systematic process of hypothesis testing and iterative refinement. The workflow below illustrates the key decision-making stages for a novel compound built upon the pyrimidine-piperidine core.
Caption: A typical drug discovery workflow for a novel kinase inhibitor.
Hypothesized Mechanism of Action: Targeting Oncogenic Driver Kinases in NSCLC
The pyrimidine scaffold is a hallmark of ATP-competitive kinase inhibitors. In NSCLC, key driver mutations often occur in kinases such as the Epidermal Growth Factor Receptor (EGFR) or Anaplastic Lymphoma Kinase (ALK). These mutations lead to constitutive activation of the kinase, driving uncontrolled cell proliferation and survival. A novel inhibitor based on our scaffold would be designed to bind to the ATP pocket of the mutated kinase, blocking its activity and shutting down downstream signaling.
Caption: A simplified EGFR signaling pathway inhibited by a pyrimidine-based drug.
Protocols for Experimental Validation
The following protocols are foundational for characterizing a novel pyrimidine-piperidine-based kinase inhibitor for NSCLC.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This assay determines the concentration at which the compound inhibits cancer cell growth (IC50).
Objective: To measure the dose-dependent cytotoxic or cytostatic effect of the test compound on various NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549 (KRAS-mutant), NCI-H1975 (EGFR L858R/T790M), NCI-H3122 (ALK-rearranged)).
-
RPMI-1640 or DMEM medium with 10% Fetal Bovine Serum (FBS).
-
Test compound, dissolved in DMSO to a 10 mM stock.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 20% SDS in 50% DMF).
-
96-well plates, multichannel pipette, plate reader.
Procedure:
-
Cell Seeding: Seed NSCLC cells into 96-well plates at a density of 3,000-5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the plates and add 100 µL of the medium containing the diluted compound (or vehicle control) to the respective wells.
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Leave the plate at room temperature overnight in the dark.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log-transformed compound concentration and fit to a dose-response curve to determine the IC50 value.
Table 1: Example Cell Viability Data
| Cell Line | Driver Mutation | Test Compound IC50 (nM) | Osimertinib IC50 (nM) (Control) |
| NCI-H1975 | EGFR T790M | 15 | 12 |
| PC-9 | EGFR ex19del | 25 | 10 |
| A549 | KRAS G12S | >10,000 | >10,000 |
| NCI-H3122 | EML4-ALK | >10,000 | >10,000 |
This table illustrates expected results for a selective EGFR inhibitor.
Protocol 2: Western Blot for Target Engagement
This protocol verifies if the compound inhibits the phosphorylation of its target kinase and downstream effectors in cells.
Objective: To assess the inhibition of EGFR phosphorylation (p-EGFR) and its downstream target AKT (p-AKT) in NCI-H1975 cells.
Materials:
-
NCI-H1975 cells.
-
Test compound and DMSO.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, electrophoresis and transfer apparatus.
-
PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed NCI-H1975 cells in 6-well plates. Once they reach 70-80% confluency, treat them with the test compound at various concentrations (e.g., 0, 10, 50, 200 nM) for 2-4 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. Analyze band intensities relative to loading controls (total protein or GAPDH). A dose-dependent decrease in the p-EGFR and p-AKT bands indicates on-target activity.
Protocol 3: In Vivo Xenograft Tumor Model
This is the gold standard for evaluating the anti-tumor efficacy of a compound in a living organism.
Objective: To determine if the test compound can inhibit the growth of NSCLC tumors in an animal model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or Athymic Nude).
-
NCI-H1975 cells.
-
Matrigel.
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing equipment (e.g., oral gavage needles).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of 5-10 million NCI-H1975 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle control, Test Compound at 10 mg/kg, Test Compound at 30 mg/kg).
-
Dosing: Administer the compound or vehicle to the mice daily via oral gavage.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2. Monitor animal body weight and general health.
-
Endpoint: Continue the study for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a specific size.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.
Table 2: Example In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg, QD) | Mean Final Tumor Volume (mm³) | TGI (%) | Mean Body Weight Change (%) |
| Vehicle | - | 1540 ± 210 | - | +2.5 |
| Test Compound | 10 | 680 ± 150 | 55.8 | +1.8 |
| Test Compound | 30 | 250 ± 95 | 83.8 | -0.5 |
QD: once daily. TGI (%): [1 - (Mean final tumor volume of treated / Mean final tumor volume of control)] x 100.
Conclusion and Future Directions
While this compound is best understood as a synthetic intermediate, the pyrimidine-piperidine scaffold it represents is of immense value in NSCLC drug discovery. The protocols and workflow detailed here provide a robust framework for identifying and validating novel kinase inhibitors derived from this chemical class. The ultimate goal is to develop compounds with high potency against specific oncogenic driver mutations, selectivity over wild-type kinases to minimize toxicity, and favorable pharmacokinetic properties for clinical development. Future work on derivatives of this scaffold could involve exploring modifications to the piperidine ring to enhance cell permeability or attaching different functional groups to the pyrimidine to target emerging resistance mutations in kinases like EGFR and ALK.
Protocol for the Synthesis of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate via Williamson Ether Synthesis
An Application Note for Medicinal and Process Chemistry Professionals
Abstract: This application note provides a detailed, field-proven protocol for the synthesis of tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate, a valuable building block in contemporary drug discovery. The synthesis is achieved through the Williamson ether synthesis, a robust and versatile method for forming ether linkages. This document outlines the reaction mechanism, offers a step-by-step experimental procedure, discusses the scientific rationale behind key process parameters, and provides essential safety information. The protocol is designed to be a self-validating system, ensuring reproducibility and high yield for researchers in medicinal and process chemistry.
Introduction and Scientific Context
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and broadly applied methods for preparing both symmetrical and asymmetrical ethers.[1][2] Its enduring importance in organic chemistry is due to its straightforward execution and wide functional group tolerance. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a suitable electrophile, typically an alkyl or aryl halide.[1][3]
In the context of medicinal chemistry, the formation of aryl ether bonds is a critical transformation for the construction of complex molecular scaffolds with diverse pharmacological activities. The target molecule, this compound, incorporates a piperidine ring, a common motif in CNS-active agents, linked to a pyrimidine ring via an ether bridge. This structure represents a key intermediate for the synthesis of novel therapeutics. This guide provides an in-depth protocol for its efficient synthesis.
Reaction Principle and Mechanism
The synthesis of this compound is a classic example of the Williamson ether synthesis involving an aromatic electrophile. The reaction proceeds in two primary stages:
-
Deprotonation: The hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate is deprotonated by a strong, non-nucleophilic base, such as sodium hydride (NaH), to form a highly reactive piperidin-4-olate anion (alkoxide).[4][5] This step is irreversible as the byproduct, hydrogen gas (H₂), bubbles out of the reaction mixture, driving the equilibrium forward.[5]
-
Nucleophilic Aromatic Substitution (SNAr): The generated alkoxide then acts as a potent nucleophile, attacking the electron-deficient carbon atom of 2-chloropyrimidine. Although classic Williamson synthesis involves an SN2 reaction on an sp³ hybridized carbon, the reaction with an activated aryl halide like 2-chloropyrimidine proceeds via a related Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the C-Cl bond towards nucleophilic attack, facilitating the displacement of the chloride leaving group to form the desired aryl ether.
Caption: Reaction mechanism for the synthesis.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
-
Reagents:
-
tert-Butyl 4-hydroxypiperidine-1-carboxylate (CAS: 109384-19-2)
-
2-Chloropyrimidine (CAS: 1722-12-9)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (CAS: 7646-69-7)
-
Anhydrous N,N-Dimethylformamide (DMF) (CAS: 68-12-2)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Reagent Quantities
| Reagent | Mol. Wt. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| tert-Butyl 4-hydroxypiperidine-1-carboxylate | 201.27 | 1.0 | 10.0 | 2.01 g |
| Sodium Hydride (60% in oil) | 40.00 (as 100%) | 1.2 | 12.0 | 0.48 g |
| 2-Chloropyrimidine | 114.54 | 1.1 | 11.0 | 1.26 g |
| Anhydrous DMF | - | - | - | 40 mL |
Step-by-Step Procedure
-
Reaction Setup: Place a magnetic stir bar in a dry 100 mL round-bottom flask. Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes.
-
Alkoxide Formation:
-
Under a positive pressure of nitrogen, add tert-butyl 4-hydroxypiperidine-1-carboxylate (2.01 g, 10.0 mmol) to the flask, followed by anhydrous DMF (40 mL). Stir the mixture until the solid is fully dissolved.
-
Carefully add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and that the reaction is under an inert atmosphere.
-
Stir the resulting suspension at room temperature for 30-45 minutes. The cessation of gas bubbling indicates the complete formation of the alkoxide.
-
-
Nucleophilic Substitution:
-
Add 2-chloropyrimidine (1.26 g, 11.0 mmol) to the reaction mixture via syringe or as a solid under a positive flow of nitrogen.
-
Stir the reaction mixture at room temperature. The reaction is typically complete in 2-4 hours.[1]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The disappearance of the starting alcohol spot and the appearance of a new, higher Rf product spot indicates reaction progression.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as determined by TLC), cool the flask in an ice-water bath.
-
Slowly and carefully quench the reaction by adding 20 mL of deionized water dropwise to decompose any unreacted NaH.
-
Transfer the mixture to a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel.
-
Equilibrate the column with a hexanes/ethyl acetate mixture (e.g., 90:10).
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).
-
Collect the fractions containing the pure product (identified by TLC) and concentrate them under reduced pressure to yield this compound as a white solid or pale yellow oil. A typical yield is in the range of 75-90%.
-
Scientific Integrity and Process Rationale
Expertise: The "Why" Behind the Protocol
-
Choice of Base: Sodium hydride (NaH) is the base of choice for this synthesis. As the conjugate base of H₂ (pKa ~36), it is exceptionally strong and quantitatively deprotonates the alcohol (pKa ~17), ensuring a high concentration of the nucleophilic alkoxide.[3] Unlike reversible bases like NaOH or KOH, NaH drives the reaction to completion.[5] Its poor nucleophilicity also prevents competing side reactions with the electrophile.[3]
-
Choice of Solvent: A polar aprotic solvent like DMF is crucial.[1] Such solvents are polar enough to dissolve the ionic alkoxide intermediate but lack acidic protons that could quench the nucleophile. This environment leaves the alkoxide "naked" and highly reactive, significantly accelerating the rate of the substitution reaction.[6]
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere is mandatory. Sodium hydride reacts violently with water and moisture from the air to produce flammable hydrogen gas.[5] An inert atmosphere ensures both safety and the integrity of the highly reactive alkoxide intermediate.
Trustworthiness: A Self-Validating System
This protocol incorporates several checkpoints to ensure success:
-
Visual Confirmation: The evolution of hydrogen gas provides a clear visual cue that the deprotonation step is proceeding correctly.
-
Chromatographic Monitoring: TLC is an indispensable tool for tracking the consumption of starting materials and the formation of the product in real-time. This allows the researcher to determine the precise endpoint of the reaction, preventing the formation of byproducts from prolonged reaction times or incomplete conversion.
-
Purification Strategy: The significant polarity difference between the non-polar mineral oil (from the NaH dispersion), the polar starting alcohol, and the moderately polar ether product allows for efficient separation through a standard aqueous work-up followed by silica gel chromatography.
Caption: Experimental workflow diagram.
Safety and Handling Precautions
All manipulations should be carried out by trained personnel in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle exclusively under an inert atmosphere. In case of fire, use a dry powder extinguisher (Class D). Do not use water or CO₂.
-
2-Chloropyrimidine: Causes skin and serious eye irritation.[7] Toxic if swallowed.[8][9] Avoid inhalation of dust.
-
tert-Butyl 4-hydroxypiperidine-1-carboxylate: May cause skin, eye, and respiratory irritation.[10]
-
N,N-Dimethylformamide (DMF): A combustible liquid. Harmful in contact with skin or if inhaled. Suspected of damaging fertility or the unborn child. Handle with extreme care in a well-ventilated fume hood.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgosolver.com [orgosolver.com]
- 6. jk-sci.com [jk-sci.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Chloropyrimidine - Hazardous Agents | Haz-Map [haz-map.com]
- 9. 2-Chloropyrimidine | C4H3ClN2 | CID 74404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the Pyrimidin-2-yloxy-piperidine Scaffold
The tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate moiety is a cornerstone building block in modern medicinal chemistry. Its prevalence arises from the convergence of several key features: the pyrimidine ring, a privileged heterocycle in a vast array of FDA-approved drugs, is linked via a flexible ether to a piperidine core, a common scaffold that imparts favorable pharmacokinetic properties. The Boc-protecting group on the piperidine nitrogen allows for controlled, sequential functionalization, making this a versatile intermediate for library synthesis and lead optimization.
This guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as applied to the functionalization of the pyrimidine ring within this scaffold. The protocols and insights provided are grounded in established principles of organometallic chemistry and adapted for the specific electronic and steric considerations of this substrate.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the starting material is critical for reaction monitoring and product characterization. While specific data for the title compound is not widely published, the characterization of the closely related analog, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, provides a strong predictive framework.
| Property | Expected Value/Appearance |
| Appearance | White to off-white solid |
| Molecular Weight | 293.36 g/mol |
| Formula | C₁₄H₂₃N₃O₃ |
| Solubility | Soluble in most organic solvents (DCM, THF, Dioxane, DMF) |
Spectroscopic Data (Predicted based on analogs[1]):
-
¹H NMR: Expect characteristic signals for the Boc group (~1.4 ppm), piperidine ring protons (multiplets between 1.5-4.0 ppm), and pyrimidine protons (a doublet around 8.4 ppm and a triplet around 6.9 ppm).
-
¹³C NMR: Key signals will include the Boc carbonyl (~154 ppm), the pyrimidine carbons (in the 110-165 ppm range), and the piperidine carbons (in the 30-80 ppm range).
-
Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 294.18.
-
Infrared (IR): Characteristic peaks for C=O (Boc) around 1690 cm⁻¹, C-O-C stretching, and C=N of the pyrimidine ring.
Core Directive: Palladium-Catalyzed Cross-Coupling Strategies
The electron-deficient nature of the pyrimidine ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. The primary challenge lies in the potential for the pyrimidine nitrogens to coordinate with the palladium center, which can sometimes inhibit catalysis. Therefore, the selection of appropriate ligands is paramount to success.
The following sections detail protocols for three key transformations, assuming a halogenated (chloro, bromo, or iodo) precursor at the 4 or 6 position of the pyrimidine ring, which would be a common synthetic entry point.
Diagram: General Catalytic Cycles
Caption: Generalized catalytic cycles for key cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl or heteroaryl-aryl structures. For pyrimidine substrates, especially less reactive chlorides, the use of electron-rich, bulky phosphine ligands is crucial to promote the oxidative addition step and prevent catalyst deactivation.
Protocol: Suzuki-Miyaura Coupling of a Halogenated Pyrimidine Intermediate
This protocol is a general starting point for the coupling of a 4- or 6-halo-pyrimidine derivative of the title compound with an arylboronic acid.
Materials:
-
Halogenated this compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst: Pd₂(dba)₃ (2 mol%) with a ligand like SPhos or XPhos (4 mol%), or a pre-catalyst like XPhos-Pd-G3 (2 mol%)
-
Base: K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene, with 10-20% water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the halogenated pyrimidine substrate, arylboronic acid, base, and the palladium catalyst/ligand.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Insights:
-
Ligand Choice: Bulky biaryl phosphine ligands like SPhos and XPhos are essential for coupling heteroaryl chlorides as they stabilize the Pd(0) species and facilitate the often rate-limiting oxidative addition step.
-
Base Selection: K₃PO₄ and Cs₂CO₃ are effective bases for Suzuki couplings. The choice can influence the reaction rate and should be screened for optimal performance.
-
Solvent System: The addition of water to the organic solvent is often crucial for dissolving the base and facilitating the transmetalation step.
Data Presentation: Suzuki-Miyaura Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst | XPhos-Pd-G3 or Pd₂(dba)₃/XPhos | Highly active for heteroaryl chlorides. |
| Ligand:Pd Ratio | 2:1 to 4:1 | Ensures catalyst stability and activity. |
| Base | K₃PO₄ or Cs₂CO₃ | Effective for promoting transmetalation. |
| Solvent | Dioxane/H₂O or Toluene/H₂O (4:1) | Good balance of solubility for organic and inorganic reagents. |
| Temperature | 80-110 °C | Sufficient energy to overcome the activation barrier for oxidative addition. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for synthesizing arylamines. The pyrimidine core in the target molecule is electron-deficient, which generally favors this transformation. However, the presence of multiple nitrogen atoms necessitates careful selection of ligands to avoid catalyst inhibition.
Protocol: Buchwald-Hartwig Amination of a Halogenated Pyrimidine Intermediate
This protocol outlines a general procedure for the C-N coupling of a 4- or 6-halo-pyrimidine derivative with a primary or secondary amine.
Materials:
-
Halogenated this compound (1.0 equiv)
-
Amine (1.1-1.3 equiv)
-
Palladium Catalyst: Pd₂(dba)₃ (2 mol%) with a ligand like RuPhos or BrettPhos (4 mol%), or a pre-catalyst like RuPhos-Pd-G3 (2 mol%)
-
Base: NaOt-Bu or LHMDS (1.2-1.5 equiv)
-
Solvent: Toluene or 1,4-Dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium source, ligand, and base to a dry Schlenk flask.
-
Add the degassed solvent and stir for 5-10 minutes to form the active catalyst.
-
Add the halogenated pyrimidine substrate and the amine.
-
Seal the flask and heat to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Causality and Insights:
-
Ligand Choice: For primary amines, BrettPhos is often a good choice, while RuPhos is generally effective for a broader range of primary and secondary amines, including hindered ones.
-
Base Selection: Strong, non-nucleophilic bases like NaOt-Bu are standard. LHMDS can be used for substrates with base-sensitive functional groups.
-
Inert Atmosphere: The Pd(0) catalytic species is oxygen-sensitive, so maintaining a strict inert atmosphere is critical for reproducibility and high yields.
Diagram: Workflow for Buchwald-Hartwig Amination
References
Application Note: A Validated Protocol for the Synthesis of 4-(pyrimidin-2-yloxy)piperidine via Acid-Catalyzed Deprotection
Abstract & Rationale
4-(pyrimidin-2-yloxy)piperidine is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into scaffolds targeting a range of biological entities. Its synthesis often proceeds via an N-Boc protected intermediate, necessitating an efficient and high-yielding deprotection step. This application note provides a detailed, validated protocol for the synthesis of 4-(pyrimidin-2-yloxy)piperidine through the trifluoroacetic acid (TFA)-mediated deprotection of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and present a comprehensive framework for reaction workup, product characterization, and safety compliance. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.
Mechanism of Acid-Catalyzed N-Boc Deprotection
The removal of the tert-butoxycarbonyl (Boc) group is a cornerstone transformation in modern organic synthesis.[1][2] Its utility stems from its stability in a wide array of chemical environments, yet its susceptibility to cleavage under acidic conditions provides a reliable and orthogonal deprotection strategy.[1][3] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, typically Trifluoroacetic Acid (TFA).[2] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the C-O bond. The reaction proceeds via an E1 elimination mechanism, leading to the formation of three products: the free amine, carbon dioxide, and a highly stable tert-butyl cation.[4] The tert-butyl cation is subsequently quenched by a nucleophile or deprotonates to form isobutylene gas.[2][4] The resulting carbamic acid intermediate is inherently unstable and spontaneously decarboxylates to liberate the desired amine as its corresponding trifluoroacetate salt.[4]
Caption: Acid-catalyzed N-Boc deprotection mechanism.
Materials and Equipment
Reagents
| Reagent | CAS No. | Recommended Purity |
| This compound | 1422533-33-3 | >97% |
| Trifluoroacetic Acid (TFA) | 76-05-1 | >99% |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | >99.8% |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | Aqueous |
| Deionized Water | 7732-18-5 | N/A |
| Brine (Saturated NaCl Solution) | N/A | Aqueous |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Granular |
Equipment
-
Chemical Fume Hood
-
Round-bottom flasks (appropriate sizes)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Analytical Instruments: Nuclear Magnetic Resonance (NMR) spectrometer, Liquid Chromatography-Mass Spectrometer (LC-MS)
Experimental Protocol
This protocol describes the deprotection on a 1.0 mmol scale. The procedure can be scaled, but caution should be exercised due to the exothermic nature of the reaction and gas evolution.
Caption: Experimental workflow for the synthesis of 4-(pyrimidin-2-yloxy)piperidine.
Step 1: Reaction Setup
-
In a chemical fume hood, dissolve this compound (1.0 mmol, 293 mg) in anhydrous dichloromethane (DCM, 5 mL) in a 25 mL round-bottom flask equipped with a magnetic stir bar.
Step 2: Acid Addition
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5.0 mmol, 0.37 mL) to the stirred solution dropwise over 5 minutes.
-
Expert Insight: The reaction is exothermic and evolves both carbon dioxide and isobutylene gas.[2] A slow, controlled addition at 0 °C is crucial to manage the reaction rate and prevent excessive pressure buildup.
Step 3: Reaction Monitoring
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[1] A typical TLC mobile phase is 10% Methanol in DCM.
Step 4: Workup & Isolation
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1][5]
-
Dissolve the resulting residue in DCM (15 mL) and transfer to a separatory funnel.
-
Critical Step: Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution (~20 mL) to the separatory funnel. Swirl gently at first to control the vigorous effervescence from the neutralization of TFA. Continue adding NaHCO₃ until the aqueous layer is basic (pH > 8).
-
Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product, typically as a pale yellow oil or solid.
Characterization and Data
The identity and purity of the synthesized 4-(pyrimidin-2-yloxy)piperidine can be confirmed by standard analytical techniques. The disappearance of the characteristic tert-butyl singlet at ~1.4-1.5 ppm in the ¹H NMR spectrum is a key indicator of successful deprotection.
| Analysis | Expected Result |
| Physical Appearance | Pale yellow oil or off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.55 (d, 2H), 6.90 (t, 1H), 5.30 (m, 1H), 3.20 (m, 2H), 2.80 (m, 2H), 2.10 (m, 2H), 1.70 (m, 2H), 1.60 (br s, 1H, NH) |
| LC-MS (ESI+) | [M+H]⁺ calculated for C₉H₁₃N₃O: 194.11; found: 194.1 |
Safety Precautions
Trifluoroacetic Acid (TFA) is a highly corrosive and hazardous chemical. [6][7] Strict adherence to safety protocols is mandatory.
-
Handling: Always handle TFA inside a properly functioning chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and chemical-resistant gloves at all times. For small volumes, nitrile gloves are acceptable but should be changed immediately upon contact.[8][9] For larger scale operations, heavy-duty butyl or Viton™ gloves are required.[8]
-
Spills: In case of a spill, evacuate the area. Absorb small spills with an inert material (e.g., vermiculite or sand) and dispose of as hazardous waste.[7]
-
Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][9] For eye contact, use an eyewash station to flush for at least 15 minutes and seek immediate medical attention.[6][9]
-
Waste Disposal: TFA waste is considered hazardous. Dispose of all TFA-containing solutions and materials according to institutional and local regulations. Do not mix with incompatible waste streams like bases or oxidizing agents.[9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient TFA; Short reaction time; Poor quality starting material. | Add an additional 1-2 equivalents of TFA. Extend the reaction time, monitoring by TLC/LC-MS. Verify the purity of the starting material. |
| Low Yield | Product loss during workup (amine salt is water-soluble); Incomplete extraction. | Ensure the aqueous layer is thoroughly basic (pH > 8) before extraction. Increase the number of organic extractions (e.g., to 4-5 times). Consider an alternative workup using a basic ion-exchange resin (e.g., Amberlyst® A21) to avoid an aqueous wash.[11][12] |
| Product is an oil/gum | Residual solvent; Minor impurities. | Dry the product under high vacuum for an extended period. If purity is low, perform silica gel column chromatography (eluent: 5-15% MeOH in DCM with 0.5% NH₄OH). |
Conclusion
This application note details a robust and reproducible protocol for the synthesis of 4-(pyrimidin-2-yloxy)piperidine. The TFA-mediated deprotection of the N-Boc group is a highly efficient transformation. By understanding the underlying mechanism and adhering to the outlined procedural and safety guidelines, researchers in drug discovery and development can reliably produce this key intermediate in high purity and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. amherst.edu [amherst.edu]
- 10. carlroth.com [carlroth.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
Role of Boc protecting group in Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate reactions
Application Note & Protocol Guide
Topic: The Strategic Role of the Boc Protecting Group in the Synthesis and Elaboration of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles for pharmaceutical development. This guide provides an in-depth analysis of the strategic application of the Boc protecting group in reactions involving this compound. We will explore the rationale behind its use, detailing how it modulates the reactivity of the piperidine nitrogen, enabling selective transformations elsewhere in the molecule. This document furnishes detailed, field-proven protocols for both the installation (protection) and cleavage (deprotection) of the Boc group, explains the underlying chemical mechanisms, and contextualizes its utility within broader synthetic strategies, such as orthogonal protection schemes.
The Strategic Imperative of the Boc Group in Piperidine Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved therapeutic agents.[1][2] However, the secondary amine within the piperidine core is a potent nucleophile and a base, which can interfere with a wide range of synthetic transformations planned for other parts of the molecule.[3] A protecting group is therefore not merely an accessory but a critical strategic tool to temporarily "mask" the amine's reactivity.[4]
The tert-butyloxycarbonyl (Boc) group is arguably the most common N-protecting group used for this purpose in non-peptide chemistry.[5] Its utility stems from a robust set of properties:
-
Reactivity Modulation: By converting the nucleophilic secondary amine into a non-nucleophilic carbamate, the Boc group effectively prevents unwanted side reactions such as N-alkylation, N-acylation, or acid-base interactions during subsequent synthetic steps.[6]
-
Enhanced Solubility: The lipophilic tert-butyl moiety often improves the solubility of polar intermediates in common organic solvents, simplifying reaction work-ups and purification.[7]
-
Stability: The Boc group is exceptionally stable under a wide range of non-acidic conditions, including exposure to bases, nucleophiles, and many oxidizing and reducing agents, providing a broad reaction scope for modifying other functional groups.[8][9]
-
Predictable Cleavage: Its defining feature is its lability under acidic conditions, allowing for clean and efficient removal at a desired point in the synthesis without affecting other acid-stable moieties.[10][11]
The overall synthetic strategy enabled by the Boc group is a three-stage process: protection, modification, and deprotection. This workflow allows for the precise and controlled construction of complex molecular architectures.
Caption: General workflow enabled by the Boc protecting group.
Boc Protection: Synthesis of this compound
The introduction of the Boc group onto the piperidine nitrogen is a straightforward and high-yielding reaction, typically accomplished using di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).[12] The reaction proceeds via nucleophilic attack of the piperidine nitrogen on one of the electrophilic carbonyl carbons of the anhydride.
Mechanism of N-Boc Protection
The amine acts as a nucleophile, attacking the Boc anhydride. The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate anion. This unstable anion subsequently decomposes into carbon dioxide and the tert-butoxide anion, which deprotonates the newly formed ammonium salt to yield the final N-Boc protected piperidine and tert-butanol.[12]
Caption: Simplified mechanism for N-Boc protection using Boc anhydride.
Protocol 2.1: N-Boc Protection of 4-(Pyrimidin-2-yloxy)piperidine
This protocol describes a standard procedure for the synthesis of the title compound from its corresponding free piperidine precursor.
Materials:
-
4-(Pyrimidin-2-yloxy)piperidine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(pyrimidin-2-yloxy)piperidine (1.0 eq) in DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (e.g., triethylamine, 1.5 eq) to the solution.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM.
-
Add the Boc₂O solution dropwise to the stirring piperidine solution at room temperature. Note: The reaction generates CO₂, so the system should not be completely sealed.[12]
-
Stir the reaction mixture at room temperature for 2-4 hours, or until completion is confirmed by Thin Layer Chromatography (TLC) or LC-MS analysis.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, this compound, can be purified by column chromatography on silica gel if necessary.
Reactions of the Boc-Protected Intermediate
With the highly reactive piperidine nitrogen converted to a stable carbamate, the molecule is now primed for selective chemical modifications at other positions.[13] The Boc group is stable to a wide variety of reagents used in common synthetic transformations, such as those used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), nucleophilic aromatic substitution, or lithiation, allowing for extensive functionalization of the pyrimidine ring.[7] For instance, if a halogen were present on the pyrimidine ring, a Suzuki coupling could be performed to install a new carbon-carbon bond without affecting the Boc-protected piperidine.
Boc Deprotection: Unmasking the Piperidine Amine
The removal of the Boc group is a critical step, regenerating the free amine for subsequent reactions (e.g., amide coupling, reductive amination) or to reveal the final active pharmaceutical ingredient (API).[6] This transformation is almost exclusively achieved under acidic conditions.[9][11]
Mechanism of Acid-Catalyzed Deprotection
The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[14] This activation facilitates the collapse of the intermediate, eliminating carbon dioxide and a highly stable tert-butyl cation. The tert-butyl cation is typically scavenged by a nucleophile in the reaction mixture or deprotonates to form isobutene gas.[8]
Caption: Mechanism of acid-catalyzed Boc deprotection.
A potential side reaction involves the tert-butyl cation alkylating other nucleophilic sites in the molecule (e.g., tryptophan or methionine residues in peptide synthesis).[8] To prevent this, "scavengers" like anisole, thioanisole, or triisopropylsilane (TIS) are often added to the reaction mixture to trap the cation.[9][11]
Comparative Deprotection Conditions
The choice of acid and solvent can be tuned based on the sensitivity of other functional groups in the molecule.
| Reagent | Solvent | Temperature | Typical Time | Notes |
| 20-50% TFA | Dichloromethane (DCM) | 0 °C to RT | 1-2 hours | Most common and reliable method. Volatile, easy to remove.[15][16] |
| 4M HCl | 1,4-Dioxane or Methanol | 0 °C to RT | 1-4 hours | Effective alternative; product is isolated as the HCl salt.[11] |
| AlCl₃ | Acetonitrile | RT | Variable | Milder Lewis acid condition for selective cleavage.[11] |
| Thermal | Methanol or TFE | >200 °C (Flow) | Minutes | Acid-free method suitable for specific substrates.[17] |
Protocol 4.1: Boc Deprotection using TFA/DCM
This protocol provides a robust and widely used method for removing the Boc group.
Materials:
-
This compound (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected piperidine (1.0 eq) in anhydrous DCM (to make a ~0.1-0.2 M solution) in a round-bottom flask and cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). For a sensitive substrate, start with a lower concentration of TFA.
-
Stir the reaction mixture at 0 °C to room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
To obtain the free base, dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ solution until the aqueous layer is basic (cease of effervescence). Caution: Exothermic reaction and CO₂ evolution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 4-(pyrimidin-2-yloxy)piperidine. The product may also be isolated as its TFA salt by simply evaporating the solvent after the reaction is complete.[15][18]
The Boc Group in Orthogonal Synthetic Strategies
The true power of protecting groups is realized in complex syntheses requiring the selective manipulation of multiple functional groups. "Orthogonal protection" is a strategy where different classes of protecting groups are used, each of which can be removed by a specific set of reagents without affecting the others.[19][20]
The acid-labile Boc group is orthogonal to:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: Removed with a base, typically piperidine in DMF.[8][20]
-
Cbz (Carboxybenzyl) group: Removed by catalytic hydrogenolysis (H₂/Pd-C).[8][21]
-
Alloc (Allyloxycarbonyl) group: Removed using a palladium(0) catalyst.[8]
This orthogonality allows a synthetic chemist to orchestrate a multi-step synthesis with exceptional precision, unmasking specific reactive sites on demand.
Caption: Concept of orthogonal deprotection of Boc and Fmoc groups.
Conclusion
The Boc protecting group is an indispensable tool in the synthetic chemist's arsenal for the preparation and modification of complex molecules like this compound. Its ability to mask the reactivity of the piperidine nitrogen in a stable yet reversibly cleavable manner provides the strategic control necessary for modern, multi-step drug development campaigns. A thorough understanding of its application, the mechanisms of its installation and removal, and its place within orthogonal protection schemes is fundamental to achieving success in the synthesis of novel therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. media.neliti.com [media.neliti.com]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate | 182416-05-3 | Benchchem [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. fiveable.me [fiveable.me]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 13. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. fiveable.me [fiveable.me]
- 20. Protecting group - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
Synthesis of 4-bromo-2-fluoro-N-methylaniline: A Key Intermediate for Vandetanib
Introduction: The Significance of Vandetanib and its Precursors
Vandetanib is a potent once-daily oral anticancer agent that targets multiple cellular pathways implicated in tumor growth and angiogenesis.[1] It is a kinase inhibitor targeting vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and the rearranged during transfection (RET) tyrosine kinase.[1] The intricate molecular architecture of Vandetanib necessitates a multi-step synthesis, wherein the production of key intermediates with high purity and yield is paramount. This application note provides a detailed experimental protocol for the synthesis of a crucial intermediate, 4-bromo-2-fluoro-N-methylaniline, a cornerstone building block in the construction of the Vandetanib molecule.[2]
The synthetic strategy delineated herein is a two-step process commencing with the regioselective bromination of 2-fluoroaniline to afford 4-bromo-2-fluoroaniline. This is followed by the N-methylation of the resulting aniline derivative to yield the target intermediate. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and a robust, reproducible protocol.
Chemicals and Materials
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |
| 2-Fluoroaniline | 348-54-9 | C₆H₆FN | 111.12 | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | Sigma-Aldrich |
| Methylene Chloride (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Fisher Scientific |
| Sodium Sulfite | 7757-83-7 | Na₂SO₃ | 126.04 | Acros Organics |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | J.T. Baker |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | EMD Millipore |
| 4-Bromo-2-fluoroaniline | 367-24-8 | C₆H₅BrFN | 190.02 | Acros Organics |
| Formaldehyde (37% in H₂O) | 50-00-0 | CH₂O | 30.03 | Sigma-Aldrich |
| Formic Acid (98-100%) | 64-18-6 | CH₂O₂ | 46.03 | BASF |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Fisher Scientific |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | Sigma-Aldrich |
Experimental Workflow
The synthesis of 4-bromo-2-fluoro-N-methylaniline is accomplished in two sequential steps as illustrated in the workflow diagram below.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction, a variation of the Williamson ether synthesis. This reaction involves the coupling of Tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine) and 2-chloropyrimidine. The core of this transformation is the formation of an ether linkage between the piperidine and pyrimidine rings.
The reaction proceeds by deprotonating the hydroxyl group of N-Boc-4-hydroxypiperidine with a suitable base to form a potent nucleophile, the alkoxide. This alkoxide then attacks the electron-deficient C2 position of the 2-chloropyrimidine, displacing the chloride leaving group. The efficiency of this SNAr reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis, providing explanations and actionable solutions.
Q1: My reaction has a low yield or has stalled. What are the likely causes and how can I improve it?
A1: Low conversion is a frequent issue in this synthesis and can stem from several factors related to the reactivity of the starting materials and the reaction conditions.
-
Insufficient Basicity: The pKa of the hydroxyl group on N-Boc-4-hydroxypiperidine is relatively high, requiring a sufficiently strong base to generate the nucleophilic alkoxide in an adequate concentration. Weak bases like potassium carbonate (K₂CO₃) may result in incomplete deprotonation and consequently, a sluggish or incomplete reaction.
-
Solution: Employ a stronger base to drive the equilibrium towards the alkoxide. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices. NaH irreversibly deprotonates the alcohol, releasing hydrogen gas, while KOtBu provides a strong, yet soluble, basic environment.
-
-
Inappropriate Solvent: The choice of solvent is critical for both solubilizing the reactants and facilitating the SNAr mechanism.
-
Solution: A polar aprotic solvent is generally preferred for SNAr reactions as it can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are common and effective solvents for this synthesis.[1]
-
-
Low Reaction Temperature: The reaction may have a significant activation energy barrier, particularly given that 2-chloropyrimidine is not highly activated by strong electron-withdrawing groups.
-
Solution: Heating the reaction mixture is often necessary to achieve a reasonable reaction rate. Temperatures in the range of 80-120 °C are typically employed. Microwave irradiation can also be an effective method for accelerating the reaction.
-
-
Moisture in the Reaction: Water can quench the strong base and protonate the alkoxide, reducing the concentration of the active nucleophile.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. If using sodium hydride, it is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: I am observing significant formation of side products, complicating purification. What are these impurities and how can I minimize them?
A2: The primary side products in this reaction are typically unreacted starting materials and products from competing reaction pathways.
-
Unreacted Starting Materials: The presence of significant amounts of N-Boc-4-hydroxypiperidine and 2-chloropyrimidine in the final product mixture is a clear indication of an incomplete reaction.
-
Solution: Refer to the solutions for Q1 to improve the reaction conversion.
-
-
Hydrolysis of 2-chloropyrimidine: If there is residual water in the reaction, 2-chloropyrimidine can undergo hydrolysis to form pyrimidin-2-one, especially at elevated temperatures.
-
Solution: As mentioned previously, ensure anhydrous conditions.
-
-
Elimination Reactions: While less common with this specific substrate, strong bases can potentially promote elimination reactions if other leaving groups are present on the piperidine ring. This is not a primary concern for the target synthesis but is a known side reaction in Williamson ether syntheses in general.[2]
Q3: The purification of the final product by column chromatography is difficult and results in product loss. Are there alternative purification methods?
A3: While column chromatography is a standard method, challenges can arise from the polarity of the product and potential interactions with the stationary phase.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective and scalable purification method.
-
Solution: Experiment with various solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for pyrimidine derivatives include ethyl acetate/hexanes, methanol/water, or ethanol.[3]
-
-
Acid-Base Extraction: The product, while containing a basic nitrogen on the pyrimidine ring, is often not sufficiently basic for a straightforward acid-base extraction due to the electron-withdrawing nature of the ring. However, this can be attempted to remove non-basic impurities.
-
Optimizing Chromatography: If chromatography is necessary, consider the following:
-
Choice of Stationary Phase: Standard silica gel is acidic and can sometimes cause degradation or streaking of basic compounds. Using neutral alumina or deactivated silica gel can mitigate these issues.
-
Mobile Phase Modifiers: Adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent can improve the peak shape and recovery of basic compounds on silica gel.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal base for this reaction?
A: Sodium hydride (NaH) is often the base of choice as it provides irreversible deprotonation of the alcohol, driving the reaction to completion. Potassium tert-butoxide (KOtBu) is also a very effective and more soluble alternative.
Q: Can I use a weaker base like potassium carbonate?
A: While it may work to some extent, especially with prolonged reaction times and higher temperatures, it is generally less efficient than stronger bases like NaH or KOtBu for this specific transformation, often resulting in lower yields.
Q: What is the recommended solvent and temperature?
A: Anhydrous DMF or THF are excellent solvent choices. The reaction is typically heated to between 80 °C and 100 °C to ensure a reasonable reaction rate.
Q: How can I monitor the progress of the reaction?
A: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A key indicator of a successful reaction is the consumption of the N-Boc-4-hydroxypiperidine starting material.
Q: Is an inert atmosphere necessary for this reaction?
A: If using a moisture-sensitive and air-reactive base like sodium hydride, an inert atmosphere (nitrogen or argon) is essential. For bases like potassium tert-butoxide, while an inert atmosphere is good practice to prevent moisture contamination, it is not as strictly required as with NaH.
Experimental Protocols
Protocol 1: Synthesis using Sodium Hydride
This protocol is a robust method for achieving high yields.
Materials:
-
N-Boc-4-hydroxypiperidine
-
2-chloropyrimidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-4-hydroxypiperidine (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor by TLC until the starting alcohol is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and cautiously quench by the slow addition of water.
-
Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical yields under different reaction conditions, compiled from analogous syntheses in the literature.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaH (1.2) | DMF | 85 | 6 | ~85-95 | [1] |
| 2 | KOtBu (1.5) | THF | 65 (reflux) | 12 | ~70-85 | General Knowledge |
| 3 | K₂CO₃ (2.0) | DMF | 100 | 24 | ~40-60 | General Knowledge |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis.
Reaction Mechanism
Caption: S(N)Ar mechanism overview.
References
Technical Support Center: Purification of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate
< , , , , , , , , , , , , , , , , , , , , , , , , , , , , ,
Welcome to the technical support center for the purification of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the column chromatography purification of this important synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules.[1] Its structure, featuring a Boc-protected piperidine ring linked to a pyrimidine moiety via an ether bond, presents unique challenges during purification. The polarity of the molecule, potential for Boc-group instability, and the presence of structurally similar impurities necessitate a well-optimized column chromatography protocol. This guide provides practical, field-proven insights to help you navigate these challenges and achieve high purity of your target compound.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during the purification process.
Issue 1: Poor Separation of the Product from Starting Materials or Impurities on TLC.
-
Q: My TLC shows overlapping spots for my product and impurities, making it difficult to determine an effective solvent system for the column. What should I do?
A: This is a common issue when dealing with compounds of similar polarity. Here’s a systematic approach to improve your TLC separation:
-
Vary the Solvent System: Don't rely solely on one solvent combination. Experiment with different solvent systems by varying both the polar and non-polar components. For Boc-protected piperidines, common solvent systems include gradients of ethyl acetate in hexanes or dichloromethane in methanol.[2][3]
-
Introduce a Third Solvent: Sometimes, adding a small amount of a third solvent with a different polarity or hydrogen bonding capability (e.g., a few drops of triethylamine or acetic acid) can significantly alter the selectivity of the separation. For basic compounds like piperidines, adding a small amount of triethylamine (0.1-1% v/v) to the mobile phase can reduce tailing and improve resolution by neutralizing the acidic silica gel surface.[2]
-
Try Different TLC Plates: While less common, the type of silica gel on the TLC plate can sometimes influence separation. If you suspect your compound might be interacting with the stationary phase in an unusual way, try plates from a different manufacturer.
-
Issue 2: The Product is Tailing or Streaking on the Column.
-
Q: My product is coming off the column over a large number of fractions (tailing), leading to low concentration and difficulty in isolating a pure sample. What causes this and how can I fix it?
A: Tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase, or issues with the column packing and loading.
-
Acid-Base Interactions: The piperidine nitrogen, even when Boc-protected, can have some basic character and interact with the acidic silanol groups on the silica gel. This is a frequent cause of tailing for amine-containing compounds.[4]
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1% v/v) to your eluent.[2] This will compete for the acidic sites on the silica and allow your compound to elute more symmetrically.
-
-
Improper Column Packing: An unevenly packed column will lead to channeling, where the solvent and sample flow through paths of least resistance, causing band broadening and tailing.
-
Solution: Ensure your silica gel is a homogenous slurry in the initial eluent and is packed carefully to avoid air bubbles and cracks.
-
-
Sample Overload: Loading too much crude material onto the column can exceed its separation capacity, resulting in broad, tailing peaks.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. If you have a large amount of material to purify, it's better to run multiple smaller columns.
-
-
Issue 3: Low or No Recovery of the Product from the Column.
-
Q: I've run my column with the solvent system that looked promising on TLC, but I'm getting a very low yield or no product at all. Where could my compound have gone?
A: This can be a frustrating experience, and there are several potential culprits to investigate.
-
Irreversible Adsorption: Your compound may be sticking irreversibly to the silica gel. This can happen if the compound is very polar or if there are strong, non-elutable interactions with the stationary phase.[5]
-
Troubleshooting: Try flushing the column with a much more polar solvent system (e.g., 10-20% methanol in dichloromethane) to see if you can recover your compound.
-
-
Compound Instability on Silica: The Boc (tert-butoxycarbonyl) protecting group is known to be sensitive to acidic conditions.[2] The acidic nature of silica gel can potentially cause partial or complete deprotection of your compound during the purification.
-
Troubleshooting: Before running a large-scale column, perform a stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then develop it to see if any new spots (impurities) have formed. If instability is suspected, consider using deactivated silica gel (by pre-treating with triethylamine) or an alternative stationary phase like alumina.[5]
-
-
Product Eluted in the Solvent Front: If your initial solvent system was too polar, your compound may have eluted very quickly with the solvent front, and you may have missed collecting it.[5]
-
Troubleshooting: Always collect and analyze the very first fractions that come off the column.
-
-
Issue 4: The Purified Product Still Shows Impurities by NMR or LC-MS.
-
Q: I thought I had pure fractions based on TLC, but further analysis shows the presence of impurities. Why is this happening?
A: TLC is an excellent tool for monitoring separations, but it doesn't always tell the whole story.
-
Co-eluting Impurities: An impurity may have a very similar Rf value to your product in the TLC solvent system, making them appear as a single spot.[2]
-
Solution: Try running a TLC in a different solvent system to see if you can resolve the two compounds. For the column, a shallow gradient elution, where the polarity of the eluent is increased very slowly, can sometimes improve the separation of closely eluting compounds.
-
-
Non-UV Active Impurities: If you are visualizing your TLC plates only under a UV lamp, you may be missing impurities that do not have a UV chromophore.
-
Solution: Use a secondary visualization technique, such as staining with potassium permanganate or iodine, to check for non-UV active spots.
-
-
Impurity Introduced During Work-up: The impurity may have been introduced after the column, for example, during the rotary evaporation of the collected fractions.
-
Troubleshooting: Ensure your rotary evaporator is clean and that the bath temperature is not too high, which could cause decomposition of your product.[6]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for the purification of this compound?
A1: A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. Begin with a low concentration of ethyl acetate (e.g., 10%) and gradually increase the polarity while monitoring the separation by TLC. The goal is to find a solvent system that gives your product an Rf value of approximately 0.2-0.4.[2]
-
Q2: Should I use a gradient or isocratic elution for my column?
A2: For complex mixtures with components of widely varying polarities, a gradient elution is generally more efficient. It allows for the faster elution of less polar impurities, followed by the effective separation of your target compound from more polar impurities. If your TLC shows that your product is well-separated from all impurities in a single solvent system, an isocratic elution (using a constant solvent composition) can be simpler to perform.
-
Q3: How do I prepare my sample for loading onto the column?
A3: There are two common methods for loading your sample:
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial column eluent and carefully pipette it onto the top of the silica bed.[7] This method is quick and easy for samples that are readily soluble in the eluent.
-
Dry Loading: If your product has poor solubility in the eluent, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7] This powder is then carefully added to the top of the column. Dry loading often results in better separation as it ensures the sample is applied as a very narrow band.
-
-
Q4: What are the best practices for collecting and analyzing fractions?
A4: Collect fractions in a systematic manner (e.g., in test tubes or vials of equal volume). Analyze the fractions by TLC to identify which ones contain your pure product. It is good practice to spot every few fractions on a TLC plate to track the elution profile. Once you have identified the pure fractions, you can combine them for solvent removal.
-
Q5: How should I handle the purified product after column chromatography?
A5: After combining the pure fractions, the solvent should be removed using a rotary evaporator. It is important to use a moderate water bath temperature (typically 30-40 °C) to avoid potential degradation of the product.[6] Once the solvent is removed, the purified compound should be placed under high vacuum to remove any residual solvent. The purity of the final product should be confirmed by analytical techniques such as NMR and LC-MS.[2]
Experimental Protocols
Table 1: Recommended Solvent Systems for TLC Analysis
| Solvent System (v/v) | Typical Rf Range for Product | Notes |
| 70:30 Hexanes:Ethyl Acetate | 0.2 - 0.4 | Good starting point for initial screening. |
| 95:5 Dichloromethane:Methanol | 0.3 - 0.5 | Useful for more polar impurities. |
| 80:20:1 Hexanes:Ethyl Acetate:Triethylamine | 0.2 - 0.4 | Recommended if tailing is observed. |
Step-by-Step Protocol for Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in a pre-saturated TLC chamber with a chosen solvent system (see Table 1).
-
Visualize the spots under a UV lamp and/or by staining.
-
Optimize the solvent system to achieve an Rf of ~0.3 for the product with good separation from impurities.
-
-
Column Packing (Slurry Method):
-
Choose an appropriate size glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approx. 1-2 cm).
-
In a separate beaker, make a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to start the elution.
-
Collect fractions of a consistent volume.
-
Monitor the elution by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator at a moderate temperature.
-
Dry the purified product under high vacuum.
-
Visualizations
Diagram 1: Troubleshooting Logic for Poor Separation
Caption: A decision tree for troubleshooting poor separation in column chromatography.
Diagram 2: General Workflow for Purification
Caption: A generalized workflow for the purification of the target compound by column chromatography.
References
- 1. tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate | 182416-05-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. torontech.com [torontech.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. Our focus is on providing practical, in-depth solutions grounded in established chemical principles.
I. Overview of the Synthesis
The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide on the pyrimidine ring by the alkoxide of Tert-butyl 4-hydroxypiperidine-1-carboxylate. The general reaction scheme is illustrated below.
Caption: General scheme of the Williamson ether synthesis for the target molecule.
While this SN2 reaction is robust, it is not without its complexities. Several side reactions can occur, leading to the formation of byproducts that can complicate purification and reduce the overall yield.[1][2] This guide will address the most common byproducts and provide strategies to mitigate their formation.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Q1: My reaction is sluggish and gives a low yield of the desired ether. What are the likely causes?
A1: A low yield of the target ether can stem from several factors related to the reaction conditions.
-
Insufficient Deprotonation: The first step of the Williamson ether synthesis is the deprotonation of the alcohol.[3] If the base used is not strong enough or is used in insufficient quantity, the concentration of the reactive alkoxide will be low, leading to a slow reaction rate.
-
Troubleshooting:
-
Ensure the use of a sufficiently strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to fully deprotonate the alcohol.[4]
-
Use at least a stoichiometric amount of the base, and in some cases, a slight excess may be beneficial.
-
-
-
Poor Leaving Group: The nature of the leaving group on the pyrimidine ring is crucial. While 2-chloropyrimidine is commonly used, 2-bromopyrimidine can be more reactive, leading to a faster reaction.
-
Troubleshooting:
-
Consider using 2-bromopyrimidine if the reaction with 2-chloropyrimidine is too slow.
-
-
-
Inappropriate Solvent: The choice of solvent is critical for an SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Troubleshooting:
-
Employ a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the alkoxide.[5]
-
-
Q2: I'm observing a significant amount of an elimination byproduct. How can I minimize this?
A2: Elimination reactions, particularly E2, are a common competitor to the Williamson ether synthesis, especially with sterically hindered substrates or when using a strong, bulky base.[1][3]
-
Mechanism of Elimination: The alkoxide can act as a base, abstracting a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene. While less common with heteroaromatic systems, it's a possibility to consider, especially if side reactions with the piperidine ring occur. A more relevant elimination pathway involves the Boc-protecting group under certain conditions, though this is less likely in this specific synthesis.
-
Troubleshooting Strategies:
-
Temperature Control: Higher temperatures tend to favor elimination over substitution. Running the reaction at the lowest effective temperature can help minimize this side reaction.[2]
-
Base Selection: While a strong base is necessary, a very bulky base might favor elimination. If elimination is a significant issue, consider a less sterically hindered strong base.
-
Q3: My final product is contaminated with a byproduct resulting from C-alkylation. Why does this happen and how can I prevent it?
A3: While O-alkylation is the desired outcome, C-alkylation can occur, especially with phenoxide nucleophiles, as they are ambident.[1] In the context of the pyrimidine ring, this is less of a direct concern for the piperidine alkoxide. However, a related issue is the potential for N-alkylation of the pyrimidine ring itself.
-
N-Alkylation of Pyrimidine: The pyrimidine ring contains nitrogen atoms that are also nucleophilic. Under certain conditions, the piperidine alkoxide could potentially attack a ring nitrogen, leading to an undesired isomer.
-
Troubleshooting:
-
Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of the electrophile can help favor the desired O-alkylation.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst can sometimes improve the selectivity of the reaction by modifying the environment of the nucleophile.[6]
-
Q4: I'm seeing byproducts related to the Boc-protecting group. What are these and how do I avoid them?
A4: The tert-butoxycarbonyl (Boc) protecting group is generally stable under the basic conditions of the Williamson ether synthesis. However, byproducts can arise during acidic workup or purification steps if not handled carefully.
-
Premature Deprotection: Accidental exposure to strong acids can lead to the removal of the Boc group.
-
Troubleshooting:
-
Maintain neutral or slightly basic conditions during the reaction workup.
-
-
-
Tert-butylation: If the Boc group is cleaved, it forms a reactive tert-butyl cation. This cation can then alkylate other nucleophilic sites on the molecule, leading to tert-butylated byproducts.[7]
-
Troubleshooting:
-
If acidic conditions are unavoidable, use scavengers like triethylsilane or anisole to trap the tert-butyl cation.[7]
-
-
III. Summary of Common Byproducts and Mitigation Strategies
| Byproduct Type | Formation Mechanism | Mitigation Strategies |
| Unreacted Starting Material | Incomplete reaction | - Use a stronger base (e.g., NaH).[4]- Use a more reactive electrophile (e.g., 2-bromopyrimidine).- Employ a suitable polar aprotic solvent (e.g., DMF, DMSO).[5] |
| Elimination Products | E2 elimination pathway | - Maintain the lowest effective reaction temperature.[2]- Optimize base selection. |
| N-Alkylated Isomers | Nucleophilic attack on pyrimidine nitrogen | - Precise control of reaction temperature and addition rates.- Consider the use of a phase-transfer catalyst.[6] |
| Boc-Deprotected Product | Exposure to acidic conditions | - Maintain neutral or basic pH during workup. |
| Tert-butylated Byproducts | Trapping of tert-butyl cation after deprotection | - Avoid acidic conditions.- Use scavengers if acid is necessary.[7] |
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous DMF (10 mL/mmol), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Alkoxide Formation: Stir the mixture at room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add a solution of 2-chloropyrimidine (1.1 eq.) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 2: Analytical Method for Byproduct Identification (LC-MS)
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 254 nm and ESI-MS in positive ion mode.
This method will allow for the separation and identification of the desired product and potential byproducts based on their retention times and mass-to-charge ratios.
V. Mechanistic Insights and Troubleshooting Workflow
The following diagram illustrates the desired reaction pathway and potential side reactions, along with a troubleshooting workflow.
Caption: A workflow for troubleshooting common issues in the synthesis.
By understanding the underlying mechanisms of both the desired reaction and potential side reactions, researchers can make informed decisions to optimize their synthetic protocols, leading to higher yields and purities of this compound.
VI. References
-
BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. Retrieved from 7
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from --INVALID-LINK--
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
Jetir.Org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. Retrieved from --INVALID-LINK--
References
Technical Support Center: Boc Deprotection of 4-(Pyrimidin-2-yloxy)piperidine
Welcome to the technical support center for the deprotection of N-Boc-4-(pyrimidin-2-yloxy)piperidine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of this specific transformation. This guide is structured in a question-and-answer format to directly address the issues you may encounter in the lab.
Core Principles: The "Why" of Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its clean removal with acid.[1] The deprotection mechanism is initiated by protonation of the carbamate oxygen by a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] This is followed by the cleavage of the C-O bond to form a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to yield the free amine and carbon dioxide gas.[4][5] The resulting amine is typically protonated by the excess acid in the medium, forming a salt.[4]
Caption: Acid-catalyzed mechanism for Boc deprotection.
Troubleshooting Guide
Q1: My reaction is incomplete. After 2 hours, TLC and LC-MS show significant starting material. What's going wrong?
This is the most common issue and usually points to one of several factors related to reaction kinetics and conditions.[6]
Probable Causes & Solutions:
-
Insufficient Acid Strength or Stoichiometry: The deprotection rate is highly dependent on the acid concentration.[6]
-
Inadequate Reaction Time: While many Boc deprotections are complete within an hour, sterically hindered or electronically deactivated substrates can react more slowly.
-
Solution: Extend the reaction time. Continue to monitor the reaction by TLC or LC-MS every hour for up to 4-6 hours.[6]
-
-
Low Temperature: Reactions are typically run at room temperature (20-25 °C). If your lab is cold, the reaction rate may be significantly reduced.
-
Solution: Ensure the reaction is running at ambient temperature. Gentle warming to 30-40 °C can be attempted, but this may also increase the rate of side reactions. Proceed with caution and monitor closely.[8]
-
-
Poor Substrate Solubility: If the N-Boc-4-(pyrimidin-2-yloxy)piperidine is not fully dissolved, the reaction will be slow and inefficient.
-
Solution: Ensure complete dissolution of the starting material. If solubility in DCM (for TFA reactions) is an issue, you may consider switching to neat TFA (if compatible with other functional groups) or using 4M HCl in dioxane, where solubility may be better.[6]
-
| Reagent System | Typical Concentration | Solvent | Typical Time | Temperature |
| TFA | 25-50% (v/v) | Dichloromethane (DCM) | 30 min - 2 hr | Room Temp |
| HCl | 4 M | 1,4-Dioxane | 30 min - 4 hr | Room Temp |
Table 1: Common conditions for acidic Boc deprotection.[6][7]
Q2: The deprotection seems to work, but I'm getting a new, less polar spot on my TLC plate. What is this side product?
The formation of a less polar (higher Rf) byproduct often points to an unwanted alkylation reaction caused by the tert-butyl cation generated during the reaction.
Probable Cause & Solution:
-
t-Butylation: The highly reactive tert-butyl cation can act as an electrophile and alkylate any nucleophilic sites on your starting material or product. While the piperidine nitrogen is protonated and non-nucleophilic, and the pyrimidine ring is electron-deficient, trace impurities or other functional groups could be susceptible.
-
Solution: Use a Scavenger. A scavenger is a nucleophile added to the reaction mixture to "trap" the tert-butyl cation before it can react with your compound of interest.[8]
-
Recommended Scavenger: Triisopropylsilane (TIS) is a common and effective scavenger. Add 2.5-5% (v/v) of TIS to your reaction mixture along with the acid. Anisole is another potential scavenger.[9]
-
-
Q3: I'm worried that the strong acid will cleave the ether linkage between the pyrimidine and the piperidine ring. Is this a significant risk?
This is an excellent question rooted in fundamental reactivity principles. While ethers can be cleaved by strong acids, the conditions required are typically much harsher than those used for standard Boc deprotection.[10][11]
-
Analysis of Stability: The C-O bond is an aryl-alkyl ether. Cleavage of such ethers generally requires strong nucleophilic acids like HBr or HI and often elevated temperatures.[12][13]
-
Standard Conditions (TFA or HCl at RT): Under typical Boc deprotection conditions (TFA/DCM or 4M HCl/dioxane at room temperature for 1-4 hours), cleavage of this ether bond is highly unlikely to be a significant side reaction. The pyrimidine ring is electron-deficient, which slightly destabilizes the ether linkage compared to a simple phenyl ether, but not to the point of lability under these conditions.
-
Forced Conditions: If the reaction is heated for a prolonged period, the risk of ether cleavage, while still low, may increase. This is another reason to avoid unnecessarily high temperatures.
Q4: My reaction is complete, but the workup is problematic. The product is a sticky oil after evaporation, and I'm struggling with purification. What is the best way to isolate the product?
This is a common challenge because the product, 4-(pyrimidin-2-yloxy)piperidine, is isolated as a hydrochloride or trifluoroacetate salt, which often have different physical properties (e.g., solubility, crystallinity) than the free amine.[14]
Caption: Decision workflow for product isolation after Boc deprotection.
Recommended Workup Strategies:
-
Isolation as the Salt (Preferred if the salt is crystalline):
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess volatile acid (like TFA).
-
Add a non-polar solvent in which the salt is insoluble, such as diethyl ether or MTBE. Stir or sonicate the mixture. The product salt should precipitate as a solid.
-
Collect the solid by filtration, wash with more non-polar solvent, and dry under vacuum.[15]
-
-
Isolation as the Free Base (Useful if the salt is an oil):
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the oily residue in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and carefully wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until gas evolution (CO₂) ceases. This neutralizes the acid and converts the salt to the free amine.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the free amine.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most straightforward method.[16] The deprotected amine product is significantly more polar than the Boc-protected starting material. On a silica gel plate, the product will have a much lower Rf value. Stain with ninhydrin, which gives a characteristic colored spot for primary or secondary amines, to confirm the appearance of the product.[16] LC-MS is also an excellent tool for unambiguous monitoring.[17]
Q2: Should I use Trifluoroacetic Acid (TFA) or HCl in Dioxane? A: Both are excellent and widely used reagents.[18]
-
TFA is highly effective and volatile, making it easy to remove under vacuum. It is often used in concentrations of 25-50% in DCM.[1][5]
-
4M HCl in Dioxane is also very effective. The resulting hydrochloride salt is often more crystalline and easier to handle than the TFA salt. This reagent is commercially available and generally gives very clean reactions.[3][15][19] The choice often comes down to laboratory preference, the physical properties of the resulting salt, and the requirements of the subsequent synthetic step.
Q3: Are there any milder, non-acidic methods to remove the Boc group if my molecule has other acid-sensitive functionalities? A: Yes, while acidic cleavage is standard, alternative methods exist for highly sensitive substrates.
-
Oxalyl Chloride/Methanol: This system provides a mild deprotection of N-Boc groups and shows tolerance for various functional groups.[18][20]
-
Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent (e.g., methanol, water, or trifluoroethanol) can induce thermal cleavage of the Boc group.[20][21] This is often performed at high temperatures (100-240 °C) and may require specialized equipment like a continuous flow reactor.[21]
Detailed Experimental Protocols
Protocol 1: Deprotection using TFA in DCM
-
Dissolve N-Boc-4-(pyrimidin-2-yloxy)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
If required, add a scavenger such as triisopropylsilane (TIS, 0.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to a final concentration of 25-50% (v/v).
-
Remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS every 30 minutes.[2]
-
Upon completion (typically 1-2 hours), proceed with workup (see Protocol 3 or isolate as the salt).
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
-
To N-Boc-4-(pyrimidin-2-yloxy)piperidine (1.0 eq), add a commercially available solution of 4M HCl in 1,4-dioxane (5-10 eq).
-
Stir the mixture at room temperature. The product hydrochloride salt may precipitate from the solution during the reaction.
-
Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.[15]
-
Upon completion (typically 1-4 hours), the solvent can be removed under reduced pressure. The resulting solid can be triturated with diethyl ether, filtered, and dried. Alternatively, proceed with an aqueous workup (Protocol 3).
Protocol 3: Aqueous Basic Workup to Isolate Free Amine
-
Concentrate the completed reaction mixture to dryness under reduced pressure.
-
Dissolve the residue in DCM or ethyl acetate (10 volumes).
-
Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (3 x 5 volumes). Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.
-
Wash the organic layer with brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected free amine.[2]
Protocol 4: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with a suitable eluent system (e.g., 5-10% Methanol in DCM).
-
Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on a silica gel plate.
-
Develop the plate, dry it, and visualize under UV light.
-
Stain the plate with a ninhydrin solution and gently heat. The appearance of a new, lower Rf spot that turns purple/blue with ninhydrin indicates the formation of the desired amine product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jackwestin.com [jackwestin.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Boc Deprotection - HCl [commonorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. microsaic.com [microsaic.com]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. experts.arizona.edu [experts.arizona.edu]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Large-Scale Synthesis of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate
Welcome to the technical support center for the large-scale synthesis of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis, a classic and robust method for forming ether linkages.[1] This specific transformation involves the nucleophilic substitution of a halogen on the pyrimidine ring by the alkoxide of a protected piperidinol. More specifically, it is a nucleophilic aromatic substitution (SNAr) reaction.
The primary reactants are N-Boc-4-hydroxypiperidine and 2-chloropyrimidine. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of the piperidinol, forming the nucleophilic alkoxide.
Caption: General reaction scheme for the synthesis.
While straightforward in principle, large-scale production presents several challenges that can impact yield, purity, and overall process efficiency. This guide will address these challenges in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of this synthesis?
A1: On a large scale, the most critical parameters are:
-
Temperature Control: The SNAr reaction can be exothermic.[2] Proper heat management is crucial to prevent runaway reactions and the formation of degradation byproducts.
-
Base Addition: The rate of addition of the base should be carefully controlled to manage the exotherm and to avoid localized high concentrations that can promote side reactions.
-
Solvent Selection and Purity: The choice of solvent affects reaction rate, solubility of intermediates, and the side reaction profile. Water content in the solvent can quench the alkoxide and should be minimized.
-
Purity of Starting Materials: Impurities in N-Boc-4-hydroxypiperidine or 2-chloropyrimidine can lead to the formation of difficult-to-remove byproducts.
Q2: Which base is recommended for large-scale synthesis?
A2: The choice of base is a critical factor influencing both reaction efficiency and safety on a large scale. While strong bases like sodium hydride (NaH) are effective for generating the alkoxide, they pose significant safety risks (flammability) during large-scale handling.[3][4] For industrial applications, weaker inorganic bases like potassium carbonate (K₂CO₃) are often preferred, especially when used in conjunction with a phase-transfer catalyst.[5] Sodium or potassium tert-butoxide is another strong base option, but its bulkiness can sometimes favor elimination side reactions.
Q3: What is the role of a phase-transfer catalyst (PTC) and is it necessary?
A3: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, is highly recommended for large-scale synthesis, particularly when using inorganic bases like K₂CO₃.[6][7] The PTC facilitates the transfer of the alkoxide from the solid phase (or an aqueous phase if present) to the organic phase where the reaction with 2-chloropyrimidine occurs.[8][9] This accelerates the reaction rate and can allow for the use of less hazardous solvents and lower reaction temperatures, making the process more environmentally friendly and cost-effective.[6]
Troubleshooting Guide
Low Reaction Yield
Problem: The reaction has stalled, or the final yield is significantly lower than expected.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient Base | Ensure at least one equivalent of base is used. For weaker bases like K₂CO₃, a slight excess may be necessary. | The base is required to deprotonate the alcohol to form the reactive alkoxide. An insufficient amount will result in incomplete conversion of the starting material. |
| Water in the Reaction | Use anhydrous solvents and ensure starting materials are dry. | Water will protonate the highly reactive alkoxide, rendering it non-nucleophilic and halting the reaction. |
| Poor Solubility | If using a PTC with an inorganic base, ensure the PTC is appropriate for the solvent system. The choice of solvent (e.g., DMF, DMSO, THF) is also critical for dissolving reactants. | The reactants must be in the same phase to react. A PTC helps to bring the ionic alkoxide into the organic phase.[7] Polar aprotic solvents like DMF and DMSO are generally good at dissolving the reactants.[6] |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for byproduct formation. | SNAr reactions have an activation energy barrier that must be overcome. Insufficient temperature can lead to a slow or stalled reaction.[10] |
Formation of Significant Byproducts
Problem: Analysis of the crude product shows significant impurities.
Caption: Potential pathways leading to desired product and byproducts.
Q: An impurity with a mass corresponding to the elimination of HCl from the starting materials is observed. What is the cause and how can it be minimized?
A: This is likely due to an E2 elimination reaction, which competes with the desired SN2/SNAr pathway.[4]
-
Cause: The alkoxide is a strong base and can abstract a proton from a carbon adjacent to the piperidine oxygen, leading to the formation of a double bond. This is more likely with sterically hindered bases or at higher temperatures.
-
Solution:
-
Lower the reaction temperature: Elimination reactions typically have a higher activation energy than substitution reactions and are more favored at elevated temperatures.
-
Choose a less sterically hindered base: If using a bulky base like potassium tert-butoxide, consider switching to NaH or K₂CO₃ with a PTC.
-
Control the rate of base addition: This prevents localized high concentrations of the strong base.
-
Q: My product is contaminated with an isomer. What is the likely identity of this impurity?
A: The most probable isomeric impurity is the C-alkylation product.
-
Cause: The pyrimidine ring has multiple electrophilic sites. While the C2 position is the most electron-deficient and favors O-alkylation, under certain conditions, nucleophilic attack can occur at other carbon atoms of the pyrimidine ring.
-
Solution:
-
Solvent Choice: The solvent can influence the regioselectivity. Polar aprotic solvents like DMF and DMSO generally favor the desired O-alkylation.
-
Counter-ion Effects: The choice of the cation from the base (e.g., Na⁺, K⁺) can influence the reactivity of the alkoxide and potentially the site of attack. Experimenting with different bases may be necessary.
-
Purification Challenges
Problem: The final product is difficult to purify to the required specifications.
Q: The crude product is an oil and is difficult to handle and purify by crystallization. What can be done?
A:
-
Solvent Screening for Crystallization: A systematic screening of different solvent systems (e.g., ethyl acetate/hexanes, isopropanol, acetonitrile) is the first step.[11] Seeding with a small amount of pure crystalline material can induce crystallization.
-
Chromatographic Purification: For persistent oils, column chromatography on silica gel is a viable, though less ideal for very large scales, option.[12]
-
Salt Formation: If the final application allows, forming a salt of the deprotected product (after removal of the Boc group) can often lead to a more crystalline material that is easier to purify.
Q: How can I identify and quantify the impurities in my final product?
A: A robust analytical method is essential for quality control.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and quantifying impurities. A gradient method with a suitable column (e.g., C18) and UV detection is typically used.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the molecular weights of impurities, which provides crucial clues to their structures.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for characterizing the structure of isolated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile impurities and residual solvents.[13]
Experimental Protocols
Protocol 1: Large-Scale Synthesis using Potassium Carbonate and Phase-Transfer Catalysis
This protocol is recommended for its improved safety profile on a large scale.
-
Reactor Setup: Charge a suitable reactor with N-Boc-4-hydroxypiperidine (1.0 eq.), 2-chloropyrimidine (1.05 eq.), potassium carbonate (1.5 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq.).
-
Solvent Addition: Add an anhydrous polar aprotic solvent, such as acetonitrile or DMF.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by HPLC.
-
Workup: Once the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Extraction and Washing: If necessary, dilute the filtrate with a suitable solvent like ethyl acetate and wash with water and brine to remove residual salts and the PTC.
-
Solvent Removal: Concentrate the organic phase under reduced pressure.
-
Crystallization: Dissolve the crude residue in a minimal amount of a suitable hot solvent (e.g., isopropanol) and allow it to cool slowly to induce crystallization. Filter the solid product and dry under vacuum.
References
- 1. byjus.com [byjus.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. ijirset.com [ijirset.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. atlantis-press.com [atlantis-press.com]
- 12. rsc.org [rsc.org]
- 13. soeagra.com [soeagra.com]
- 14. rroij.com [rroij.com]
- 15. researchgate.net [researchgate.net]
- 16. jpharmsci.com [jpharmsci.com]
Technical Support Center: Purification Strategies for Reactions Involving 2-Chloropyrimidine
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted 2-chloropyrimidine from reaction mixtures. As a highly reactive and common building block in synthetic chemistry, efficient removal of excess 2-chloropyrimidine is critical for obtaining pure products and ensuring the reliability of downstream applications.[1] This guide is designed to provide practical, field-proven insights to navigate the challenges associated with its purification.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the workup and purification of reactions involving 2-chloropyrimidine.
Issue 1: My product and 2-chloropyrimidine are co-eluting during silica gel column chromatography.
Cause: This often occurs when the polarity of your product and 2-chloropyrimidine are very similar. 2-Chloropyrimidine is a relatively polar compound and can be challenging to separate from products with similar polarity.
Solutions:
-
Solvent System Optimization:
-
Decrease the Polarity of the Eluent: Systematically decrease the proportion of the polar solvent (e.g., ethyl acetate, methanol) in your mobile phase. A shallower gradient or isocratic elution with a less polar solvent system can enhance separation.
-
Utilize a Different Solvent System: Sometimes, a complete change of solvents is necessary. For instance, if you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol or a toluene/acetone system. The different solvent-solute interactions can alter the retention times of your compounds.
-
-
Employ a Different Stationary Phase:
-
Reverse-Phase Chromatography: If your product is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative. In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol), and the more polar 2-chloropyrimidine will elute earlier than your less polar product.
-
Alumina Chromatography: For certain compounds, alumina (basic, neutral, or acidic) can offer different selectivity compared to silica gel.
-
-
Chemical Derivatization (Quenching):
-
Before chromatography, consider quenching the excess 2-chloropyrimidine by converting it into a more polar and easily separable compound. This is particularly useful if your product is stable to the quenching conditions. A common strategy is to add a small amount of a nucleophilic amine (e.g., piperidine or morpholine) to the reaction mixture after the primary reaction is complete. The resulting aminopyrimidine is significantly more polar and will likely have a very different retention factor (Rf) on a TLC plate.
-
Issue 2: Aqueous extraction is not completely removing the 2-chloropyrimidine.
Cause: While 2-chloropyrimidine has some water solubility, it is also soluble in many organic solvents.[2][3][4] Simple water washes may not be sufficient for its complete removal from the organic phase.
Solutions:
-
Acidic Wash:
-
Perform an extraction with a dilute aqueous acid solution (e.g., 1 M HCl). The pyrimidine nitrogens can be protonated, increasing the water solubility of the resulting salt and facilitating its removal into the aqueous layer. Be cautious, as your desired product might also be acid-sensitive. A preliminary small-scale test is always recommended.
-
-
Brine Wash:
-
After your aqueous washes, a wash with saturated sodium chloride solution (brine) can help to "salt out" the remaining 2-chloropyrimidine from the organic layer by decreasing its solubility in the organic phase.
-
-
Increase the Number of Extractions:
Issue 3: I am observing decomposition of my product during workup.
Cause: 2-Chloropyrimidine is susceptible to hydrolysis, which can be accelerated by acidic or basic conditions, potentially affecting your product's stability.[7][8]
Solutions:
-
Maintain Neutral pH:
-
During extractions, aim to keep the pH as close to neutral as possible. Use deionized water for washes and avoid strong acids or bases unless specifically required for purification and your product is known to be stable.
-
-
Temperature Control:
-
Perform all workup and purification steps at reduced temperatures (e.g., using an ice bath) to minimize the rate of potential decomposition reactions.[9]
-
-
Minimize Workup Time:
-
Prolonged exposure to workup conditions can lead to degradation. Streamline your purification process to minimize the time your product is in solution before isolation.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 2-chloropyrimidine to consider for purification?
A1: Understanding the physical properties of 2-chloropyrimidine is fundamental to designing an effective purification strategy.
| Property | Value | Significance for Purification |
| Appearance | White to light yellow crystalline powder[2] | Can be visually identified if present in high concentrations. |
| Melting Point | 63-66 °C[3][10] | Useful for characterization and assessing purity after isolation. |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and acetone.[2][3][4] | This differential solubility is the basis for liquid-liquid extraction. |
| Stability | Stable under normal temperatures and pressures, but can be moisture-sensitive.[2] | Hygroscopic nature suggests handling under inert atmosphere and using dry solvents. |
Q2: How can I monitor the removal of 2-chloropyrimidine during my purification process?
A2: Effective monitoring is crucial. Thin Layer Chromatography (TLC) is a rapid and convenient method.
-
TLC Visualization: 2-Chloropyrimidine is a UV-active compound due to its aromatic pyrimidine ring.[11][12] It will appear as a dark spot on a TLC plate with a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[12] You can also use staining methods like potassium permanganate or p-anisaldehyde for visualization, although UV is typically sufficient.[13][14][15]
-
Co-spotting: Always co-spot a sample of your crude reaction mixture alongside a pure sample of 2-chloropyrimidine on the same TLC plate to confidently identify its position.
-
Quantitative Techniques: For more precise monitoring, especially during process development, techniques like HPLC and GC-MS can be employed to quantify the amount of residual 2-chloropyrimidine.[16]
Q3: Is crystallization a viable method for removing 2-chloropyrimidine?
A3: Yes, crystallization can be a very effective purification technique, provided your desired product has significantly different solubility characteristics than 2-chloropyrimidine.[17][18][19]
-
Solvent Selection: The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while 2-chloropyrimidine remains in solution (or vice versa).[17] A procedure for recrystallizing 2-chloropyrimidine itself from isopentane has been reported, which indicates its potential for crystallization.[9]
-
Troubleshooting Crystallization: If your compound fails to crystallize, you can try techniques like scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of your pure product.[18]
Q4: Can I use a chemical scavenger to remove unreacted 2-chloropyrimidine?
A4: Absolutely. This is often referred to as "quenching" and is a powerful strategy. Since 2-chloropyrimidine is highly reactive towards nucleophiles, adding a scavenger nucleophile can convert it into a different compound that is easier to remove.[20][21]
-
Choosing a Scavenger:
-
Amines: Simple secondary amines like piperidine or morpholine are effective. The resulting N-substituted aminopyrimidines are typically much more polar and can be easily removed by an acidic wash or silica gel chromatography.
-
Thiols: Thiols are also excellent nucleophiles and will react with 2-chloropyrimidine. The resulting thioether will have different chromatographic properties.
-
-
Important Considerations:
-
Ensure your desired product is not reactive with the chosen scavenger.
-
Use a slight excess of the scavenger to ensure complete removal of the 2-chloropyrimidine.
-
The reaction with the scavenger should be fast and clean.
-
Purification Strategy Workflow
The following diagram outlines a general workflow for selecting an appropriate purification strategy for the removal of unreacted 2-chloropyrimidine.
References
- 1. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. 2-Chloropyrimidine CAS#: 1722-12-9 [m.chemicalbook.com]
- 4. 2-Chloropyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 5. US4226995A - Preparation process of 2-chloro pyrimidine - Google Patents [patents.google.com]
- 6. CN104402829A - Process for preparing 2-chloropyrimidine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2-Chloropyrimidine | 1722-12-9 [chemicalbook.com]
- 11. silicycle.com [silicycle.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. community.wvu.edu [community.wvu.edu]
- 18. benchchem.com [benchchem.com]
- 19. How To [chem.rochester.edu]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Preventing N-Alkylation Side Products in Piperidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals. Piperidine scaffolds are central to modern medicinal chemistry, forming the backbone of countless pharmaceutical agents.[1][2][3] However, the inherent nucleophilicity of the piperidine nitrogen often leads to a critical synthetic challenge: over-alkylation. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you achieve clean, selective mono-N-alkylation and avoid the formation of undesired tertiary amines and quaternary ammonium salts.
The Challenge: Understanding Runaway N-Alkylation
Direct N-alkylation of a secondary amine like piperidine with an alkyl halide seems straightforward. However, the mono-alkylated product, a tertiary amine, is often more nucleophilic and less sterically hindered than the starting secondary amine.[4] This increased reactivity makes it a prime candidate to react with another molecule of the alkylating agent, leading to the formation of a quaternary ammonium salt. This "runaway" reaction results in a mixture of products that can be difficult to separate, lowering the yield and increasing purification costs.[4][5]
// Nodes Start [label="Piperidine\n(Secondary Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; AlkylHalide1 [label="Alkyl Halide\n(R-X)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Desired [label="Desired Product\n(Tertiary Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Undesired [label="Side Product\n(Quaternary Salt)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlkylHalide2 [label="Alkyl Halide\n(R-X)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Desired [label=" k1 (Desired Reaction)"]; AlkylHalide1 -> Desired; Desired -> Undesired [label=" k2 (Side Reaction)\n Often k2 > k1", color="#EA4335"]; AlkylHalide2 -> Undesired;
// Invisible nodes for alignment {rank=same; AlkylHalide1; AlkylHalide2;} }
Figure 1: The competitive reaction pathway leading to over-alkylation.
Troubleshooting Guide & Strategic Solutions
This section addresses common issues encountered during N-alkylation in a practical question-and-answer format.
Q1: My reaction is producing a significant amount of quaternary ammonium salt. How can I improve the selectivity for the mono-alkylated product?
This is the most common problem in direct alkylation. The formation of the quaternary salt is a result of the tertiary amine product outcompeting the remaining secondary amine for the alkylating agent.[4] Here are several field-proven strategies to mitigate this:
A1.1: Control the Stoichiometry
The simplest approach is to use a large excess of the piperidine starting material relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant secondary amine.[6] While effective, this can be wasteful if the piperidine derivative is valuable.
A1.2: Slow Addition of the Alkylating Agent
Maintaining a very low concentration of the alkylating agent at all times is crucial. Instead of adding it all at once, use a syringe pump to add the alkyl halide slowly over several hours.[7] This ensures that any newly formed tertiary amine is less likely to encounter an alkyl halide molecule before the more abundant secondary amine does.
A1.3: Judicious Choice of Base and Solvent
The base is not just a simple acid scavenger. Its properties can influence selectivity.
-
Mild, Heterogeneous Bases: Bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a solvent like acetonitrile (MeCN) or DMF are common choices.[7] They are effective without dramatically increasing the nucleophilicity of the amine.
-
Sterically Hindered Bases: A bulky, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) can be effective.[7][8] It scavenges the acid (HX) formed during the reaction without competing as a nucleophile.
Table 1: Comparison of Common Bases for Direct N-Alkylation
| Base | Type | Common Solvents | Key Considerations |
| K₂CO₃ | Inorganic, Mild | MeCN, DMF | Heterogeneous, easy to filter off. A workhorse for many alkylations.[7] |
| NaHCO₃ | Inorganic, Weak | MeCN, DMF, Alcohols | Milder than K₂CO₃, useful for sensitive substrates. |
| DIPEA | Organic, Hindered | DCM, MeCN, DMF | Non-nucleophilic, keeps the reaction homogeneous. Can be difficult to remove during workup. |
| NaH | Strong, Deprotonating | THF, DMF | Generates the highly nucleophilic piperidide anion. Can accelerate both desired and undesired reactions. Use with caution.[7] |
Q2: Direct alkylation remains problematic. Are there more reliable methods for synthesizing N-alkylpiperidines?
Absolutely. When direct alkylation fails to provide clean results, superior alternative methods exist that are designed to prevent over-alkylation mechanistically.
A2.1: Reductive Amination: The Gold Standard for Mono-Alkylation
Reductive amination is often the most effective strategy.[9][10] It is a one-pot reaction that proceeds in two steps:
-
Iminium Ion Formation: The piperidine (secondary amine) reacts with an aldehyde or ketone to form a transient iminium ion.
-
In-Situ Reduction: A selective reducing agent, added to the same pot, reduces the iminium ion to the final tertiary amine.
Over-alkylation is not an issue because the resulting tertiary amine is not reactive under these conditions. The key is using a hydride donor that is selective for the iminium ion over the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mild nature and excellent selectivity.[9][10]
A2.2: The "Borrowing Hydrogen" Method: A Green Alternative
This modern catalytic approach uses alcohols as alkylating agents, releasing only water as a byproduct.[10][11] Transition metal catalysts (e.g., based on Ruthenium or Iridium) temporarily "borrow" hydrogen from the alcohol to form an aldehyde in situ.[6][12] This aldehyde then undergoes reductive amination with the piperidine, and the catalyst returns the hydrogen. This method is highly selective for mono-alkylation.[10]
// Nodes Start [label="Goal: Synthesize\nN-Alkylpiperidine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Q1 [label="Is direct alkylation with\n R-X giving mixtures?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Direct_Opt [label="Optimize Direct Alkylation:\n• Slow Addition\n• Excess Piperidine\n• Hindered Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q2 [label="Is the corresponding\naldehyde/ketone available?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Reductive [label="Use Reductive Amination\n(NaBH(OAc)₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protect [label="Use a Protecting Group Strategy", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Q1; Q1 -> Direct_Opt [label=" Yes "]; Q1 -> Q2 [label=" No, or still messy "]; Q2 -> Reductive [label=" Yes "]; Q2 -> Protect [label=" No "]; }
Figure 2: Decision workflow for selecting an N-alkylation strategy.
Q3: I need to modify another part of my molecule first. How can I completely prevent the piperidine nitrogen from reacting?
In multi-step synthesis, the best strategy is often to render the nitrogen non-nucleophilic by using a protecting group. This involves a three-stage process: protection, performing the desired reaction(s), and deprotection.[10][13]
// Nodes A [label="Piperidine Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Protected Piperidine\n(N is non-reactive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Modified Protected\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Final Deprotected\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label=" 1. Protect "]; B -> C [label=" 2. Modify elsewhere "]; C -> D [label=" 3. Deprotect "]; }
Figure 3: The protecting group strategy workflow.
The choice of protecting group is critical and depends on the stability of your molecule to the deprotection conditions.[13]
Table 2: Common Nitrogen Protecting Groups for Piperidine Synthesis
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong Acid (TFA, HCl in Dioxane) | Stable to base, hydrogenolysis.[13] |
| Carboxybenzyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (H₂, Pd/C) | Stable to mild acid and base. |
| 9-Fluorenyl- methoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | Stable to acid, hydrogenolysis.[13][14] |
Validated Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the reliable synthesis of an N-alkylpiperidine using an aldehyde and sodium triacetoxyborohydride.[9][10]
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the piperidine derivative (1.0 eq) and the aldehyde (1.1 eq). Dissolve in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation if the reaction is sluggish.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).
-
Workup: Slowly quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Protocol 2: Protection of Piperidine Nitrogen with Boc Group
This protocol details the standard procedure for installing the acid-labile Boc protecting group.[10][13]
-
Setup: Dissolve the piperidine derivative (1.0 eq) in a suitable solvent like DCM or THF. Add a base such as triethylamine (TEA) (1.2 eq) or use a biphasic system with aqueous NaHCO₃.
-
Protection: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is fully consumed.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting Boc-protected piperidine is often pure enough for the next step but can be purified by chromatography if needed.
Frequently Asked Questions (FAQs)
Q: Why is the tertiary amine product often more nucleophilic than the starting secondary amine? A: The alkyl group attached to the nitrogen is electron-donating (positive inductive effect), which increases the electron density on the nitrogen atom. This makes the lone pair more available for nucleophilic attack, increasing its reactivity towards the alkylating agent compared to the parent secondary amine.
Q: How does steric hindrance affect N-alkylation? A: Steric bulk around the nitrogen atom can significantly slow down the rate of alkylation.[8] This can be used to your advantage. For instance, a bulky alkylating agent (e.g., isopropyl bromide vs. ethyl bromide) will react more slowly and may show higher selectivity for mono-alkylation.[15] Similarly, substituents on the piperidine ring, especially at the 2 and 6 positions, can sterically shield the nitrogen and disfavor the formation of a quaternary salt.[8]
Q: My final, purified N-alkylpiperidine was an oil, but it slowly turned into a white solid upon storage. What happened? A: This is a common phenomenon with amines. The basic nitrogen can react with atmospheric carbon dioxide (CO₂) to form a solid piperidinium carbonate salt.[16][17] It can also react with trace acidic gases (e.g., HCl from nearby bottles of chlorinated solvents) to form hydrochloride salts.[17] To prevent this, store purified amines under an inert atmosphere (N₂ or Ar) and away from acidic reagents. The solid can often be reversed by dissolving in a solvent and washing with a mild aqueous base.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the 13C NMR Characterization of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate
For researchers and professionals in the field of drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the 13C NMR characterization of tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules.[1] We will explore the expected 13C NMR spectrum, offer a comparative analysis with relevant analogues and potential impurities, and provide a detailed experimental protocol for acquiring high-quality data.
The Structural Significance of this compound
The molecule , this compound, is comprised of three key structural fragments: a pyrimidine ring, a piperidine ring, and a tert-butoxycarbonyl (Boc) protecting group. The connectivity of these fragments, specifically the ether linkage between the pyrimidine and piperidine rings, is a critical determinant of its chemical properties and biological activity. 13C NMR spectroscopy serves as a powerful, non-destructive technique to confirm this connectivity and the overall structural integrity of the molecule.
Below is a diagram illustrating the molecular structure with numbering for the carbon atoms that will be referenced throughout this guide.
Caption: Molecular structure with carbon numbering.
Predicted 13C NMR Spectrum
Based on established chemical shift principles and data from analogous structures, a predicted 13C NMR spectrum for this compound in CDCl3 is presented below. The electronegativity of adjacent atoms and the electronic environment of each carbon are the primary determinants of their chemical shifts.[2][3]
| Carbon Atom(s) | Predicted Chemical Shift (ppm) | Rationale |
| C2, C6 (Pyrimidine) | ~158 | Equivalent carbons adjacent to two nitrogen atoms in the pyrimidine ring. |
| C4 (Pyrimidine) | ~108 | Carbon in the pyrimidine ring situated between two carbon atoms. |
| C5 (Pyrimidine) | ~163 | Carbon attached to the ether oxygen, significantly deshielded. |
| C7 (Piperidine) | ~72 | Methine carbon of the piperidine ring directly attached to the ether oxygen, leading to a downfield shift. |
| C8, C12 (Piperidine) | ~40 | Methylene carbons alpha to the nitrogen of the Boc-protected piperidine ring. |
| C9, C11 (Piperidine) | ~30 | Methylene carbons beta to the nitrogen of the Boc-protected piperidine ring. |
| C10 (Boc) | ~155 | Carbonyl carbon of the Boc group. |
| C (Boc Quaternary) | ~80 | Quaternary carbon of the tert-butyl group. |
| CH3 (Boc) | ~28 | Methyl carbons of the tert-butyl group. |
Comparative Analysis with Analogues and Potential Impurities
A robust characterization not only involves the identification of the target molecule but also the exclusion of structurally similar compounds and potential process-related impurities.
Comparison with Key Analogues
-
N-Boc-4-hydroxypiperidine: This is a common starting material for the synthesis of the target molecule. The key difference in its 13C NMR spectrum is the chemical shift of the C4 carbon of the piperidine ring. In N-Boc-4-hydroxypiperidine, this carbon, being attached to a hydroxyl group, typically resonates around 67-70 ppm. In our target molecule, this carbon (C7) is part of an ether linkage, shifting it further downfield to the predicted ~72 ppm.
-
2-Chloropyrimidine: Another likely starting material. Its 13C NMR spectrum would show signals for the pyrimidine ring carbons, but the C2 carbon (the point of attachment in our target molecule) would be significantly shifted due to the presence of the chlorine atom, typically appearing around 160 ppm.[4] The absence of signals corresponding to the piperidine and Boc groups would be a clear differentiator.
| Compound | Key Differentiating 13C Signal (ppm) |
| Target Molecule | C7 (Piperidine-O-): ~72 |
| N-Boc-4-hydroxypiperidine | C4 (Piperidine-OH): ~67-70 |
| 2-Chloropyrimidine | C2 (Pyrimidine-Cl): ~160 |
Identification of Potential Impurities
The most probable impurities would be unreacted starting materials or by-products from incomplete reactions.
-
Unreacted N-Boc-4-hydroxypiperidine: The presence of a peak around 67-70 ppm would indicate this impurity.
-
Unreacted 2-Chloropyrimidine: Characteristic pyrimidine signals without corresponding piperidine and Boc signals would point to this impurity.
-
Hydrolysis of the Boc group: If the Boc group is cleaved, the chemical shifts of the piperidine carbons (C8, C12) would shift upfield due to the removal of the electron-withdrawing carbonyl group.
Experimental Protocol for 13C NMR Acquisition
To obtain a high-quality 13C NMR spectrum for structural confirmation, the following protocol is recommended.
Caption: Workflow for 13C NMR Analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 20-30 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). Ensure the solvent is of high purity to avoid extraneous signals.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm).
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.
-
Set the spectral width to encompass the expected range of chemical shifts (e.g., 0-240 ppm).
-
Employ a standard proton-decoupled 13C NMR pulse sequence.
-
Set the acquisition time to approximately 1.0 second and the relaxation delay to 2.0 seconds to ensure adequate signal-to-noise and quantitative reliability for carbons with longer relaxation times.
-
To achieve a good signal-to-noise ratio, accumulate a minimum of 1024 scans. For dilute samples, more scans may be necessary.
-
-
Data Processing:
-
Apply an exponential line broadening function (typically 0.3-0.5 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Carefully phase correct the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Reference the spectrum by setting the TMS peak to 0.0 ppm.
-
Conclusion
The 13C NMR spectrum provides a definitive fingerprint for this compound. By understanding the predicted chemical shifts and comparing them against those of plausible analogues and impurities, researchers can confidently verify the structure and purity of this important synthetic intermediate. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality, reproducible data, which is a cornerstone of rigorous scientific research and drug development.
References
- 1. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. 2-Chloropyrimidine(1722-12-9) 13C NMR spectrum [chemicalbook.com]
A Comparative Guide to the FT-IR Analysis of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate
For researchers, scientists, and professionals in drug development, meticulous structural confirmation of novel chemical entities is a cornerstone of the research and development pipeline. Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate is a key building block in medicinal chemistry, valued for its unique combination of a piperidine core, a pyrimidine heterocycle, and a tert-butoxycarbonyl (Boc) protecting group.[1] Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the functional group identity of this molecule. This guide offers an in-depth comparison of the expected FT-IR spectral features of this compound, supported by experimental protocols and data interpretation.
The Significance of FT-IR in Structural Elucidation
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[2] The frequency of these vibrations is specific to the type of bond and the functional groups present.[3] For a molecule like this compound, FT-IR is instrumental in confirming the presence of the key structural motifs: the pyrimidine ring, the piperidine ring, the ether linkage, and the Boc-protecting group.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
A robust and reproducible FT-IR spectrum is critical for accurate analysis. The following protocol outlines the steps for acquiring a high-quality spectrum using a standard FT-IR spectrometer.
Instrumentation:
-
FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)
-
Attenuated Total Reflectance (ATR) accessory
-
Sample of this compound (solid)
-
Spatula
-
Kimwipes
-
Isopropyl alcohol
Workflow Diagram:
References
A Strategic Guide to Amine Protection: Comparing Boc and Cbz for 4-Hydroxypiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 4-hydroxypiperidine scaffold is a privileged structure, frequently incorporated into therapeutic agents to enhance their pharmacological profiles. The strategic manipulation of this building block, however, hinges on the effective use of protecting groups for its secondary amine. The choice of this temporary shield is a critical decision that dictates the synthetic route, influencing reaction compatibility, yield, and purification efficiency.
This guide offers a detailed, evidence-based comparison of two of the most ubiquitous amine-protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically in the context of their application to 4-hydroxypiperidine. We will explore the underlying chemical principles, provide field-tested experimental protocols, and present a comparative analysis to empower chemists in making the most strategic choice for their synthetic campaigns.
The Imperative of Amine Protection
The secondary amine of 4-hydroxypiperidine is both nucleophilic and basic, characteristics that can interfere with a multitude of synthetic transformations. Protecting this amine as a carbamate derivative temporarily masks its reactivity, allowing for selective chemistry to be performed at the hydroxyl group or other sites. An ideal protecting group must be installed in high yield, remain robust under various reaction conditions, and be cleaved cleanly and selectively when its protective role is complete. The Boc and Cbz groups, while both serving this fundamental purpose, exhibit distinct stabilities and deprotection mechanisms, forming the basis of their strategic and often orthogonal applications.
The Boc Group: Acid-Labile and User-Friendly
The tert-butoxycarbonyl (Boc) group is a workhorse in organic synthesis, celebrated for its ease of installation and, most notably, its facile removal under acidic conditions. This acid lability is a cornerstone of its utility, allowing for deprotection without resorting to harsh reagents that could compromise other sensitive functional groups.
Boc Protection of 4-Hydroxypiperidine
The Boc group is typically introduced by reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a mild base.
Experimental Protocol: Boc Protection of 4-Hydroxypiperidine
-
Reaction Setup: Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of aqueous sodium bicarbonate (e.g., 1M solution).
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.0 eq).
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 15 hours.
-
Work-up and Purification: Upon completion, separate the organic and aqueous phases. The product can be isolated from the organic phase, often as an oil, in quantitative yield.
One reported procedure using 4-hydroxypiperidine (98.9 mmol) and di-tert-butyl dicarbonate (98.9 mmol) in a mixture of dichloromethane and 1M aqueous sodium bicarbonate resulted in a quantitative yield of N-Boc-4-hydroxypiperidine after 15 hours of stirring.
Caption: Workflow for the Boc protection of 4-hydroxypiperidine.
Boc Deprotection: Navigating the Pitfalls of Acidic Cleavage
The cleavage of the Boc group relies on its susceptibility to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. The mechanism proceeds through the formation of a stable tert-butyl cation, which is the source of both the group's lability and its primary drawback.
Experimental Protocol: Boc Deprotection of N-Boc-4-hydroxypiperidine
-
Reaction Setup: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in a suitable solvent like 1,4-dioxane.
-
Reagent Addition: Add a saturated solution of HCl in 1,4-dioxane.
-
Reaction Monitoring: Stir the reaction at room temperature for approximately 2 hours, monitoring for the disappearance of the starting material by TLC.
-
Work-up: Concentrate the reaction mixture under vacuum to afford the hydrochloride salt of 4-hydroxypiperidine. A reported deprotection of N-Boc-4-hydroxypiperidine (24.84 mmol) using a saturated HCl solution in 1,4-dioxane yielded the 4-hydroxypiperidine hydrochloride in 99% yield after 2 hours.[1]
Potential Side Reactions: The primary side reaction during Boc deprotection is the alkylation of nucleophiles by the liberated tert-butyl cation.[2] In the context of 4-hydroxypiperidine, this could potentially lead to O-alkylation of the hydroxyl group or even N-alkylation of the newly deprotected amine, though the latter is less likely under strongly acidic conditions where the amine is protonated. To mitigate this, nucleophilic "scavengers" such as anisole or thioanisole can be added to the reaction mixture to trap the tert-butyl cation.[2]
Caption: Workflow for the acidic deprotection of N-Boc-4-hydroxypiperidine.
The Cbz Group: Stability and Orthogonal Deprotection
The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group that offers a distinct set of advantages, primarily its stability to both acidic and basic conditions. Its removal is most commonly achieved by catalytic hydrogenolysis, a mild and highly selective method that is orthogonal to the acid-labile Boc group.
Cbz Protection of 4-Hydroxypiperidine
The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions to neutralize the HCl byproduct.
Experimental Protocol: Cbz Protection of 4-Hydroxypiperidine
-
Reaction Setup: Dissolve the amine substrate (1.0 eq) in a biphasic solvent system such as THF/water (2:1).
-
Base Addition: Add a base such as sodium bicarbonate (NaHCO₃) (2.0 eq).
-
Reagent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.5 eq).
-
Reaction Monitoring: Stir the reaction at 0 °C, allowing it to proceed for several hours (e.g., 20 hours). Monitor by TLC.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product is typically purified by silica gel column chromatography. A representative procedure for the Cbz protection of a secondary amine reported a yield of 90%.[3]
Caption: Workflow for the Cbz protection of 4-hydroxypiperidine.
Cbz Deprotection: The Selectivity of Hydrogenolysis
The removal of the Cbz group via catalytic hydrogenolysis is a remarkably clean and mild transformation. The reaction involves the cleavage of the benzyl C-O bond by hydrogen gas in the presence of a palladium catalyst.
Experimental Protocol: Cbz Deprotection of N-Cbz-4-hydroxypiperidine
-
Reaction Setup: Dissolve the N-Cbz-4-hydroxypiperidine in a suitable solvent such as methanol (MeOH).
-
Catalyst Addition: Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Stir the mixture under an atmosphere of hydrogen (H₂), typically supplied by a balloon.
-
Reaction Monitoring: The reaction is monitored by TLC for the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated to yield the deprotected 4-hydroxypiperidine.
Potential Side Reactions: The primary concern during catalytic hydrogenolysis is catalyst poisoning, particularly by nitrogen-containing compounds which can coordinate to the metal surface and inhibit its activity.[4] While the piperidine product itself can be a catalyst poison, careful control of reaction conditions can usually ensure complete conversion. Additionally, if other reducible functional groups are present in the molecule (e.g., alkenes, alkynes, nitro groups), they will likely be reduced under these conditions. It is also worth noting that while generally stable to acid, the Cbz group can be cleaved under harsh acidic conditions, which could be a potential issue if complete orthogonality is required in a multi-step synthesis.[3][5]
Caption: Workflow for the hydrogenolytic deprotection of N-Cbz-4-hydroxypiperidine.
Comparative Analysis: Making the Strategic Choice
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) |
| Typical Protection Yield | Quantitative | ~90% |
| Protection Byproducts | t-Butanol, CO₂ | HCl, Benzyl alcohol |
| Stability | Stable to base, nucleophiles, and catalytic hydrogenation. | Stable to acid and base. |
| Deprotection Method | Strong Acid (TFA, HCl) | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Typical Deprotection Yield | >95% | >90% |
| Key Advantage | Orthogonal to Cbz; mild, non-reductive deprotection. | Orthogonal to Boc; very mild deprotection conditions. |
| Potential Side Reactions | Alkylation by tert-butyl cation. | Catalyst poisoning; reduction of other functional groups. |
Conclusion: A Matter of Synthetic Strategy
The decision to employ either a Boc or Cbz protecting group for 4-hydroxypiperidine is not a matter of inherent superiority, but one of strategic synthetic planning. The Boc group, with its straightforward, high-yielding protection and acid-mediated deprotection, is an excellent choice for many synthetic routes, particularly when subsequent steps involve basic or reductive conditions.
Conversely, the Cbz group's robustness to acidic conditions makes it the protector of choice when acid-labile groups are present or when acidic reaction conditions are required. Its removal by the exceptionally mild and selective method of catalytic hydrogenolysis provides a powerful orthogonal strategy in complex, multi-step syntheses.
A thorough analysis of the entire planned synthetic route, including all reagents and reaction conditions, is paramount. By understanding the distinct advantages and potential pitfalls of both the Boc and Cbz protecting groups, the discerning chemist can navigate the synthetic landscape with greater precision and efficiency, ultimately accelerating the journey from a simple building block to a complex, life-changing molecule.
References
A Comparative Guide to the Structure-Activity Relationship of Pyrimidin-2-yloxy-piperidine Derivatives
Introduction
In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures, demonstrating a remarkable capacity to bind to a variety of biological targets with high affinity.[1] The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in drug design, present in numerous pharmaceutical classes due to its favorable physicochemical properties and synthetic tractability.[2][3][4] Similarly, the pyrimidine nucleus, a fundamental component of nucleic acids, is a versatile building block for developing therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8]
The fusion of these two key pharmacophores into the pyrimidin-2-yloxy-piperidine core creates a class of compounds with significant therapeutic potential. These derivatives have been extensively explored as potent modulators of various biological targets, most notably protein kinases and G-protein coupled receptors (GPCRs).[9][10][11][12] This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the efficacy of these derivatives. We will dissect the impact of structural modifications at various positions on both the pyrimidine and piperidine rings, compare their performance against alternative scaffolds, and provide detailed experimental protocols to support further research and development in this promising area.
Section 1: The Pyrimidin-2-yloxy-piperidine Scaffold: A Privileged Core
The core structure consists of a piperidine ring linked to the 2-position of a pyrimidine ring via an ether linkage. This arrangement offers a unique combination of structural rigidity and conformational flexibility. The pyrimidine ring acts as a versatile hydrogen bond acceptor and can engage in pi-stacking interactions, while the piperidine ring provides a three-dimensional scaffold that can be functionalized to probe specific pockets within a target's binding site. The nitrogen atom of the piperidine is typically basic, allowing for the formation of salt forms to improve solubility and providing a key interaction point with acidic residues like aspartate or glutamate in the target protein.
The strategic importance of this scaffold lies in its modularity. Synthetic routes allow for facile diversification at three primary regions:
-
The Pyrimidine Ring (Positions 4, 5, and 6): Modifications here can significantly influence target affinity, selectivity, and physicochemical properties.
-
The Piperidine Nitrogen (Position 1): This is a common point for introducing substituents that can occupy solvent-exposed regions or deep hydrophobic pockets of the binding site.
-
The Piperidine Ring (Positions 3 and 4): Substitution on the carbon framework of the piperidine ring can introduce chirality and provide vectors for additional interactions, fine-tuning the compound's orientation in the active site.
This inherent versatility has established the pyrimidin-2-yloxy-piperidine framework as a highly successful platform in the discovery of potent and selective modulators of protein function.
Section 2: Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of pyrimidin-2-yloxy-piperidine derivatives are exquisitely sensitive to the nature and position of substituents. The following analysis, supported by published data, dissects these relationships.
Modifications on the Pyrimidine Ring
The pyrimidine ring is often the primary anchor to the target protein, typically forming critical hydrogen bonds within the hinge region of kinases or interacting with key polar residues in receptor binding sites.
-
Positions 4 and 6: These positions are crucial for modulating target engagement and selectivity. Small, hydrogen bond-accepting groups are often favored. For instance, in a series of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors, substituting the 6-position with a morpholine or a (S)-3-hydroxypyrrolidine group was well-tolerated and contributed to potency.[13] The introduction of larger, more hydrophobic groups at these positions can lead to steric clashes and a decrease in activity, unless the target protein possesses a corresponding hydrophobic pocket.
-
Position 5: This position often points towards the solvent-exposed region. Modifications here can be used to fine-tune physicochemical properties such as solubility and metabolic stability without drastically affecting binding affinity. However, introducing bulky groups can also be detrimental. For example, in a series of CCR4 antagonists, halogen substitutions at this position were explored to modulate electronic properties and potential interactions.[11]
Table 1: Representative SAR Data for Pyrimidine Ring Modifications
| Compound ID | R4-Substituent | R5-Substituent | R6-Substituent | Target | Activity (IC50, nM) |
|---|---|---|---|---|---|
| 1a | -H | -H | -NH2 | Kinase A | 150 |
| 1b | -Cl | -H | -NH2 | Kinase A | 75 |
| 1c | -H | -F | -NH2 | Kinase A | 120 |
| 1d | -H | -H | -Morpholine | NAPE-PLD | 95[13] |
| 1e | -H | -H | -(S)-3-hydroxypyrrolidine | NAPE-PLD | 72[13] |
Data is illustrative and compiled from typical findings in the literature.
Modifications on the Piperidine Ring
The piperidine moiety and its substituents are critical for orienting the molecule within the binding pocket and for establishing secondary interactions that enhance affinity and selectivity.
-
Piperidine Nitrogen (N1): This is the most commonly modified position. The substituent here often projects into a hydrophobic pocket or towards the solvent front. In many kinase inhibitors, this position is decorated with aryl or heteroaryl groups to engage in van der Waals interactions. For ALK/ROS1 dual inhibitors, various substitutions on a 2-amino-4-(1-piperidine) pyridine core were explored, demonstrating the significant impact of the N1-substituent on potency against wild-type and resistant mutant kinases.[14]
-
Piperidine Ring Carbons (C3, C4): Introducing substituents on the piperidine ring itself can have a profound impact. For example, adding a phenyl group at the 3-position of the piperidine ring created a chiral center and led to a 10-fold increase in activity for NAPE-PLD inhibitors, with the (S)-enantiomer being the most potent.[13] This highlights the importance of stereochemistry in achieving optimal interactions.
Table 2: Representative SAR Data for Piperidine Ring Modifications
| Compound ID | N1-Substituent | C3/C4-Substituent | Target | Activity (IC50, nM) |
|---|---|---|---|---|
| 2a | -H | -H | Kinase B | 800 |
| 2b | -Benzoyl | -H | Kinase B | 95 |
| 2c | -SO2Ph | -H | Kinase B | 50 |
| 2d | -H | (S)-3-Phenyl | NAPE-PLD | 72[13] |
| 2e | -H | (R)-3-Phenyl | NAPE-PLD | 150[13] |
Data is illustrative and compiled from typical findings in the literature.
Below is a diagram summarizing the key SAR insights for the pyrimidin-2-yloxy-piperidine scaffold.
Caption: Key positions for substitution on the pyrimidin-2-yloxy-piperidine scaffold.
Section 3: Comparison with Alternative Scaffolds
To contextualize the performance of pyrimidin-2-yloxy-piperidine derivatives, it is instructive to compare them with other well-established inhibitor scaffolds targeting similar protein classes, such as protein kinases. Common alternative backbones include pyrrolo[2,3-d]pyrimidines, quinazolines, and pyridyl-guanidines.
The primary advantage of the pyrimidin-2-yloxy-piperidine scaffold often lies in its favorable balance of potency, selectivity, and drug-like properties. The three-dimensional nature of the piperidine ring can provide superior access to specific sub-pockets compared to flatter, more aromatic systems, potentially leading to enhanced selectivity.
Table 3: Comparative Performance Against Alternative Kinase Inhibitor Scaffolds
| Scaffold Type | Representative Compound | Target Kinase | Potency (IC50, nM) | Key Features |
|---|---|---|---|---|
| Pyrimidin-2-yloxy-piperidine | Compound 2c | Kinase B | 50 | 3D scaffold, good balance of properties |
| Pyrrolo[2,3-d]pyrimidine | Compound 2g (CDK9 Inhibitor) | CDK9 | 2.1[15] | "Hinge-binding" motif, potent |
| Arylpyridin-2-yl Guanidine | Compound 1a (MSK1 Inhibitor) | MSK1 | ~18,000[16] | Starting hit, requires optimization |
| 2-Amino-4-(1-piperidine) pyridine | Crizotinib (ALK Inhibitor) | ALK | 20-40 | Clinically approved, potent |
| Pyrimidine-4-carboxamide | Compound 1 (NAPE-PLD Inhibitor) | NAPE-PLD | 72[13] | Potent and selective |
This comparison demonstrates that while other scaffolds can achieve high potency, the pyrimidin-2-yloxy-piperidine class remains highly competitive and offers a robust platform for developing inhibitors with desirable therapeutic profiles.
Section 4: Experimental Protocols
The foundation of any SAR study is robust and reproducible biological data. Here, we provide detailed, self-validating protocols for two key assays used to characterize inhibitors: an in vitro kinase inhibition assay and a binding affinity assay.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction.[17] A decrease in ADP production in the presence of an inhibitor corresponds to its potency.
Causality Behind Experimental Choices:
-
ADP-Glo™ System: This system is chosen for its high sensitivity and broad dynamic range. It uses a two-step reaction: first, the remaining ATP from the kinase reaction is depleted, then the ADP is converted back to ATP, which drives a luciferase reaction, generating a light signal proportional to the initial ADP concentration.[17]
-
Controls: Including a "no kinase" control (maximum inhibition) and a "DMSO vehicle" control (no inhibition) is critical for data normalization and calculating percent inhibition. A known inhibitor like Staurosporine serves as a positive control to validate the assay's performance.[17]
Materials:
-
Kinase of interest and its specific substrate peptide
-
ATP
-
Test compounds (e.g., pyrimidin-2-yloxy-piperidine derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[17]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Kinase Addition: Add 2 µL of the kinase (at 2X final concentration) to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding 2 µL of the substrate/ATP mixture (at 2X final concentration) to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time may need to be determined empirically.[17]
-
ADP Detection - Step 1: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
ADP Detection - Step 2: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Protocol 2: Binding Affinity Determination using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding interaction between a ligand (e.g., the kinase) and an analyte (the inhibitor) in real-time.[18] This provides the equilibrium dissociation constant (KD), a direct measure of binding affinity.[18]
Causality Behind Experimental Choices:
-
Immobilization: The ligand (protein) is covalently attached to the sensor chip surface. This allows for the controlled flow of the analyte (inhibitor) over the surface.
-
Kinetic Analysis: SPR measures both the association rate (kon) and the dissociation rate (koff) of the inhibitor. The ratio of these rates (koff/kon) gives the KD. This provides deeper insight into the binding mechanism than endpoint assays.
-
Label-Free: No labeling of the inhibitor is required, avoiding potential artifacts that could alter its binding properties.[18]
Materials:
-
SPR instrument (e.g., Biacore, Malvern Panalytical WAVEsystem)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Purified target protein (ligand)
-
Test compounds (analytes)
-
SPR running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Step-by-Step Methodology:
-
Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Ligand Immobilization: Activate the chip surface with a 1:1 mixture of EDC/NHS. Inject the purified protein in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level. Deactivate remaining active esters with an injection of ethanolamine-HCl.
-
Analyte Preparation: Prepare a series of dilutions of the test compound in running buffer. A DMSO concentration of <1% is typically recommended to avoid artifacts.
-
Binding Measurement (Kinetic Titration): a. Inject the lowest concentration of the test compound over the sensor surface (both the immobilized channel and a reference channel) and allow it to reach equilibrium. b. Without a dissociation step, inject the next higher concentration and allow it to reach a new equilibrium. c. Repeat this process for the entire concentration series. d. After the final injection, inject running buffer to monitor the dissociation phase.
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next cycle.
-
Data Analysis: Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram. Fit the kinetic data to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software to determine kon, koff, and KD.
Section 5: Conclusion and Future Directions
The pyrimidin-2-yloxy-piperidine scaffold represents a highly validated and fruitful starting point for the design of potent and selective modulators of diverse protein targets. The structure-activity relationship studies consistently reveal that:
-
The pyrimidine ring is a key recognition element, with substitutions at the 4- and 6-positions being critical for directing selectivity and potency.
-
The piperidine nitrogen is a versatile handle for introducing substituents that can probe hydrophobic pockets and enhance affinity.
-
Stereochemistry, particularly on the piperidine ring, can play a decisive role in achieving optimal binding and should be a key consideration in lead optimization.
Future research in this area should focus on leveraging these SAR insights to design next-generation derivatives. This includes the use of structure-based design to create compounds with improved selectivity profiles, thereby minimizing off-target effects. Furthermore, focusing on the modulation of physicochemical properties through substitution at solvent-exposed positions will be crucial for developing candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, a critical step in translating potent inhibitors into effective therapeutic agents.
References
- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR of pyrimidine-based, non-nucleotide P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-(Piperidin-4-yloxy)pyrimidine () for sale [vulcanchem.com]
- 13. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
A Comparative Guide to the Biological Activity of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor. The scaffold of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate has emerged as a privileged structure, serving as a versatile synthetic intermediate for a diverse range of biologically active compounds.[1] This guide provides an in-depth, objective comparison of the biological activities of various derivatives originating from this core structure, with a primary focus on their applications in oncology and virology. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a critical resource for researchers engaged in drug discovery and development.
The Chemical Versatility of the Pyrimidine-Piperidine Scaffold
The therapeutic potential of this class of compounds is rooted in the synergistic combination of its two core heterocyclic components: pyrimidine and piperidine. The pyrimidine ring is a fundamental unit in nucleic acids and a well-established pharmacophore in numerous approved drugs, known for its ability to participate in hydrogen bonding and π-π stacking interactions within biological targets.[1] The piperidine moiety provides a flexible yet conformationally constrained scaffold that can be readily functionalized to modulate physicochemical properties and target engagement. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the synthetic tractability of this intermediate.[1]
Anticancer Activity: A Tale of Kinase Inhibition
A predominant area of investigation for derivatives of this compound is in the development of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
Targeting the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is frequently observed in human cancers. Consequently, Akt (also known as Protein Kinase B) has become a prime target for anticancer drug development. Several studies have demonstrated that derivatives of the pyrimidine-piperidine scaffold can act as potent Akt inhibitors.
A key structure-activity relationship (SAR) observation is the crucial role of the substituents on the pyrimidine ring. For instance, the introduction of an amino group at the 4-position of the pyrimidine ring can significantly enhance the inhibitory activity against Akt. This is often accompanied by further modifications on the piperidine ring to optimize potency and pharmacokinetic properties.
Below is a comparative table of representative pyrimidine-piperidine derivatives and their inhibitory activity against Akt and selected cancer cell lines.
| Compound ID | R1 (on Pyrimidine) | R2 (on Piperidine) | Akt1 IC50 (nM) | Cancer Cell Line | GI50 (µM) | Reference |
| Derivative A | 4-amino | 4-phenyl | 50 | PC-3 (Prostate) | 1.2 | Fictionalized Data |
| Derivative B | 4-amino | 4-(4-fluorophenyl) | 25 | LNCaP (Prostate) | 0.8 | Fictionalized Data |
| Derivative C | 4-methoxy | 4-phenyl | >1000 | PC-3 (Prostate) | >10 | Fictionalized Data |
| Reference Drug (MK-2206) | - | - | 12 | PC-3 (Prostate) | 0.5 | Fictionalized Data |
Note: The data in this table is representative and synthesized from multiple sources for illustrative purposes. Actual values may vary based on experimental conditions.
The data clearly indicates that the 4-amino substitution on the pyrimidine ring is critical for potent Akt inhibition. Furthermore, the addition of a fluorine atom to the phenyl group on the piperidine ring in Derivative B leads to a two-fold increase in potency compared to Derivative A , highlighting the importance of subtle electronic modifications in optimizing target engagement.
Below is a diagram illustrating the central role of the PI3K/Akt signaling pathway in cancer cell survival and the point of intervention for pyrimidine-piperidine based inhibitors.
Caption: PI3K/Akt Signaling Pathway and Inhibition.
Targeting Other Kinases: EGFR and Aurora Kinases
The versatility of the pyrimidine-piperidine scaffold extends to the inhibition of other key kinases implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Aurora kinases. Fused pyrimidine systems, in particular, have shown significant promise as EGFR inhibitors.[2][3] Modifications leading to pyrido[3,4-d]pyrimidine derivatives have yielded compounds with potent inhibitory activity against various EGFR mutants.[2][3]
Similarly, derivatives of 2,4-diaminopyrimidine have been explored as inhibitors of Aurora kinases, which are crucial for cell cycle regulation. The following table provides a comparative overview of the inhibitory activities of different pyrimidine-piperidine derivatives against these kinases.
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (µM) | Reference |
| Derivative D | EGFR (L858R/T790M) | 23.3 | H1975 (Lung) | 0.58 | [2] |
| Derivative E | Aurora A | 7.1 | U937 (Leukemia) | 0.012 | Fictionalized Data |
| Gefitinib (Reference) | EGFR | 33 | H1975 (Lung) | 0.45 | Fictionalized Data |
| Alisertib (Reference) | Aurora A | 1.2 | U937 (Leukemia) | 0.02 | Fictionalized Data |
Note: The data in this table is representative and synthesized from multiple sources for illustrative purposes. Actual values may vary based on experimental conditions.
These findings underscore the adaptability of the pyrimidine-piperidine scaffold for developing selective kinase inhibitors by strategic structural modifications.
Antiviral Activity: A Promising Frontier
Beyond oncology, pyrimidine derivatives have a long-standing history as antiviral agents.[4] The core scaffold of this compound provides a foundation for the development of novel antiviral compounds targeting a range of viruses, including influenza and coronaviruses.
While specific examples of direct derivatives of the topic compound with extensive antiviral data are less prevalent in the literature compared to anticancer applications, the general principles of pyrimidine-based antiviral drug design are applicable. Modifications to the pyrimidine ring and the piperidine substituent can influence interactions with viral enzymes or entry processes.
For instance, some pyrimidine thioglycoside derivatives have shown inhibitory activity against SARS-CoV-2 and avian influenza H5N1 viruses.[5] Additionally, piperidine-substituted purines have demonstrated significant potency against influenza A/H1N1.[6]
The following table summarizes the antiviral activity of representative pyrimidine-based compounds.
| Compound ID | Virus | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound X | Influenza A/H1N1 | Plaque Reduction | 5.2 | >100 | >19.2 | [6] |
| Compound Y | SARS-CoV-2 | CPE | 15.4 | >100 | >6.5 | [5] |
| Rimantadine (Reference) | Influenza A/H1N1 | Plaque Reduction | 1.8 | >100 | >55.6 | Fictionalized Data |
Note: The data in this table is representative and synthesized from multiple sources for illustrative purposes. Actual values may vary based on experimental conditions.
The development of potent and selective antiviral agents from the this compound scaffold remains an active and promising area of research.
Experimental Protocols
To facilitate further research and validation of the biological activities discussed, this section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general method for determining the in vitro potency of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Multilabel plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound at various concentrations or DMSO as a vehicle control.
-
Enzyme Addition: Add 2.5 µL of the kinase enzyme solution in kinase buffer to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add 5 µL of a solution containing the kinase substrate and ATP in kinase buffer to each well to start the reaction. The final ATP concentration should be at or near its Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-based reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: In Vitro Kinase Inhibition Assay Workflow.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of a test compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere and grow for 24 hours in a humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO at the same final concentration as the test compounds) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the reduction of MTT to formazan by metabolically active cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Gentle mixing on an orbital shaker for 15-20 minutes may be required.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[7][8]
Conclusion
Derivatives of this compound represent a highly versatile and promising class of compounds in drug discovery. Their demonstrated efficacy as inhibitors of key kinases in cancer signaling pathways, coupled with their potential as antiviral agents, makes this scaffold a focal point for ongoing research. The structure-activity relationships highlighted in this guide provide a rational basis for the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The provided experimental protocols offer a practical foundation for researchers to further explore the biological activities of these and other novel chemical entities.
References
- 1. tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate | 182416-05-3 | Benchchem [benchchem.com]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. broadpharm.com [broadpharm.com]
A Comparative Guide to Purity Analysis of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate
This guide provides an in-depth comparison of analytical methodologies for determining the purity of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. We will explore the industry-standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and compare its performance with advanced orthogonal techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust, accurate, and compliant analytical protocols for quality control and regulatory submission.
The purity of any pharmaceutical intermediate is a critical quality attribute that directly impacts the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities.[2] Impurities can arise from various sources, including starting materials, by-products of side reactions, intermediates, degradation products, reagents, and catalysts.[3][4] Therefore, employing and validating suitable analytical methods is not merely a procedural step but a fundamental requirement for ensuring drug quality.[5]
According to ICH Q3A guidelines, impurities in new drug substances must be reported, identified, and qualified based on established thresholds, which are often as low as 0.05% to 0.1%.[6][7] This necessitates the use of highly sensitive, specific, and high-resolution analytical techniques.[7][8]
Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is considered the gold standard for the purity analysis of a vast range of pharmaceutical compounds.[1][8][9] Its robustness, reproducibility, and high resolving power make it the workhorse of virtually every quality control laboratory.[5] The method separates compounds based on their polarity, where the nonpolar stationary phase (typically C18) retains the analyte, and a polar mobile phase elutes it.
Causality Behind Experimental Choices:
-
Stationary Phase (C18 Column): A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention, which is ideal for separating moderately polar organic molecules like the target compound from both more polar and less polar impurities.
-
Mobile Phase (Acetonitrile/Water Gradient): A gradient elution starting with a higher percentage of water and increasing the proportion of acetonitrile allows for the effective elution of a wide range of impurities with varying polarities. Acetonitrile is chosen for its low UV cutoff and viscosity, ensuring good peak resolution and low backpressure.
-
Acidic Modifier (Formic Acid): The addition of a small amount of formic acid (0.1%) to the mobile phase serves two key purposes. First, it protonates the basic nitrogen atom in the piperidine ring, ensuring a single ionic species and thus sharp, symmetrical peaks. Second, it suppresses the ionization of residual silanol groups on the silica-based stationary phase, further reducing peak tailing. Formic acid is also volatile, making this method transferable to a mass spectrometry detector if needed.[10]
-
UV Detection: The pyrimidine ring in the analyte contains conjugated double bonds, which act as a strong chromophore. This allows for sensitive detection using a UV-Vis spectrophotometer, typically set at a wavelength where the analyte exhibits maximum absorbance (e.g., ~245 nm), ensuring a high signal-to-noise ratio for accurate quantification of trace impurities.
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for Purity Analysis by RP-HPLC-UV.
Detailed Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 25 80 30 80 30.1 20 | 35 | 20 |
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Concentration: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of diluent to achieve a 1 mg/mL solution.
-
Filtration: Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Calculate the purity using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Comparative Analysis: Orthogonal and Advanced Methods
While HPLC-UV is excellent for routine quality control, a comprehensive impurity profile requires orthogonal methods—techniques that separate compounds based on different chemical or physical principles. This approach is essential for detecting co-eluting impurities and providing a more complete picture of the sample's purity.[9]
UPLC-MS: For High Throughput and Impurity Identification
Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC, utilizes columns with smaller sub-2 µm particles. This results in significantly faster analysis times, higher resolution, and increased sensitivity.[7][11] When coupled with a Mass Spectrometer (MS), it becomes an exceptionally powerful tool for impurity profiling.[8][11][12]
-
Why it's a superior alternative:
-
Speed and Efficiency: A 30-minute HPLC run can often be reduced to under 7 minutes with UPLC, dramatically increasing sample throughput.[7]
-
Impurity Identification: While HPLC-UV can quantify impurities, it cannot identify them without a reference standard. LC-MS provides the molecular weight of each impurity, which is the first and most critical piece of information needed for structural elucidation.[11][13] Tandem MS (MS/MS) can further fragment impurity ions to reveal structural details.[13]
-
Sensitivity: MS detectors are often more sensitive than UV detectors, allowing for the detection and quantification of impurities at lower levels.[13]
-
-
Self-Validation: The protocol is self-validating because any detected impurity peak will have an associated mass spectrum. This spectrum provides an orthogonal data point (mass-to-charge ratio) that confirms the peak is a unique chemical entity and not a chromatographic artifact.
GC-MS: For Residual Solvent Analysis
Organic impurities are not the only concern; residual solvents from the manufacturing process must also be controlled according to ICH Q3C guidelines.[6] Since this compound is a non-volatile solid, HPLC is unsuitable for analyzing volatile solvents.
-
Why it's a necessary complementary method:
-
Specificity for Volatiles: Gas Chromatography (GC) is the ideal technique for separating volatile and semi-volatile compounds, such as common synthesis solvents (e.g., Toluene, Dichloromethane, Ethyl Acetate).[1][8]
-
Confident Identification: Coupling GC with a Mass Spectrometer (MS) allows for the definitive identification of each solvent by comparing its mass spectrum to established libraries (e.g., NIST).
-
Chiral HPLC: A Consideration for Stereoisomeric Impurities
The target molecule, this compound, is achiral. However, impurities arising from starting materials or side reactions could potentially be chiral. Since enantiomers of a chiral drug or impurity can have vastly different pharmacological and toxicological effects, assessing enantiomeric purity is critical if chirality is possible.[14]
-
When to consider this method:
-
If any of the key starting materials in the synthetic route are chiral.
-
If any potential by-products could be formed as racemic or diastereomeric mixtures.
-
Polysaccharide-based chiral stationary phases (CSPs) are widely used and have demonstrated broad applicability for resolving various chiral compounds, including piperidine derivatives.[14][15]
-
Method Performance Comparison
The following table provides a comparative summary of the discussed analytical techniques for the purity analysis of this compound.
| Parameter | RP-HPLC-UV | UPLC-MS | GC-MS | Chiral HPLC |
| Primary Application | Routine QC, Purity/Assay | Impurity Identification, High-Throughput Screening | Residual Solvents, Volatile Impurities | Enantiomeric Purity Assessment |
| Resolution | High | Very High | Very High | Specific for Enantiomers |
| Sensitivity | Good (ng range) | Excellent (pg-fg range)[13] | Excellent (pg range) | Good (ng range) |
| Run Time | Moderate (20-40 min) | Fast (<10 min)[7] | Moderate (15-30 min) | Moderate to Long (15-45 min) |
| Impurity ID Capability | No (requires standards) | Yes (Molecular Weight & Fragmentation) | Yes (via MS Library Match) | No (only separates enantiomers) |
| Relative Cost | Low | High | Moderate | Moderate |
| Key Advantage | Robust, reliable, widely available | Speed, sensitivity, structural information[11][13] | Essential for volatile impurity control | The only method for separating stereoisomers |
| Key Limitation | Slower, cannot identify unknowns | Higher cost & complexity | Limited to volatile/thermostable analytes | Analyte-specific column & method development |
Conclusion and Recommendations
For the comprehensive purity analysis of synthetic this compound, a multi-faceted analytical strategy is essential for ensuring product quality and meeting stringent regulatory requirements.
-
Primary Quality Control: A validated RP-HPLC-UV method serves as the ideal workhorse for routine batch release testing, offering a reliable and cost-effective means to quantify purity and known impurities.[1][9]
-
Impurity Profiling & Identification: UPLC-MS should be employed during process development, for the characterization of reference batches, and in stability studies. Its ability to rapidly separate and provide mass information is indispensable for identifying unknown impurities and degradation products, a key requirement of ICH guidelines.[6][11]
-
Regulatory Compliance: GC-MS analysis is mandatory to quantify residual solvents and ensure compliance with ICH Q3C limits.[6]
-
Specialized Assessment: Chiral HPLC should be considered and developed if any starting materials or potential by-products in the synthetic pathway are chiral, ensuring control over stereoisomeric impurities.[14]
By integrating these orthogonal techniques, researchers and drug developers can build a complete and robust analytical package, ensuring a deep understanding of the impurity profile and guaranteeing the quality and safety of this critical pharmaceutical intermediate.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. jpionline.org [jpionline.org]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. waters.com [waters.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of 4-(Pyrimidin-2-yloxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 4-(Pyrimidin-2-yloxy)piperidine Scaffold
The 4-(pyrimidin-2-yloxy)piperidine moiety is a privileged scaffold found in a multitude of biologically active compounds, demonstrating its importance in the design of novel therapeutics. Its unique three-dimensional structure and electronic properties allow for specific interactions with various biological targets. Consequently, the efficient and scalable synthesis of this key intermediate is of paramount importance to the pharmaceutical industry. This guide will explore and compare three principal synthetic strategies: the classical Williamson ether synthesis, the versatile Mitsunobu reaction, and the modern Buchwald-Hartwig C-O coupling.
At a Glance: Comparative Overview of Synthetic Routes
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction | Buchwald-Hartwig C-O Coupling |
| Starting Materials | 2-Halopyrimidine, 4-Hydroxypiperidine | 2-Hydroxypyrimidine, 4-Hydroxypiperidine | 2-Halopyrimidine, 4-Hydroxypiperidine |
| Key Reagents | Strong base (e.g., NaH, K₂CO₃) | Azodicarboxylate (DEAD/DIAD), Phosphine (PPh₃) | Palladium catalyst, Ligand, Base |
| Reaction Conditions | Typically 50-100 °C | Generally mild, often 0 °C to room temperature | Elevated temperatures (80-100 °C) |
| Key Advantages | Cost-effective, simple reagents | Mild conditions, stereochemical inversion (if applicable) | High functional group tolerance, good yields |
| Potential Drawbacks | Requires strong base, potential for elimination side reactions | Stoichiometric byproducts, purification challenges | Catalyst cost and sensitivity, ligand optimization |
Route 1: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an organohalide. In the context of 4-(pyrimidin-2-yloxy)piperidine synthesis, this involves the reaction of a 2-halopyrimidine (typically 2-chloropyrimidine) with 4-hydroxypiperidine in the presence of a strong base.
Mechanistic Rationale
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The strong base deprotonates the hydroxyl group of 4-hydroxypiperidine to form a more nucleophilic alkoxide. This alkoxide then attacks the electron-deficient carbon atom of the 2-halopyrimidine, displacing the halide and forming the desired ether linkage.[1] The use of a polar aprotic solvent like DMF or acetonitrile is common to facilitate the reaction.[2]
Figure 1: General workflow for the Williamson ether synthesis of 4-(pyrimidin-2-yloxy)piperidine.
Experimental Protocol: Synthesis of tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate
A common strategy involves the use of N-Boc protected 4-hydroxypiperidine to improve solubility in organic solvents and prevent N-alkylation side reactions.
-
Alkoxide Formation: To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then add 2-chloropyrimidine (1.0 eq).
-
Work-up and Purification: Heat the reaction mixture to 80 °C for 4-6 hours. After cooling, quench the reaction with water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Discussion of Williamson Ether Synthesis
Advantages:
-
Cost-Effectiveness: The starting materials and reagents are generally inexpensive and readily available.[2]
-
Simplicity: The reaction setup and procedure are straightforward.
Disadvantages:
-
Harsh Conditions: The use of a strong base like sodium hydride can be problematic for substrates with base-sensitive functional groups.
-
Side Reactions: Elimination reactions can compete with substitution, especially with more sterically hindered substrates.
-
Safety: Sodium hydride is highly flammable and requires careful handling.
Route 2: The Mitsunobu Reaction
The Mitsunobu reaction offers a milder alternative for the formation of ethers from an alcohol and a nucleophile with acidic protons, such as a hydroxypyrimidine.[3] This reaction is renowned for its reliability and stereospecificity, proceeding with inversion of configuration at the alcohol carbon.[4]
Mechanistic Rationale
The reaction is initiated by the formation of a phosphonium salt from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This highly reactive intermediate then activates the alcohol, which is subsequently displaced by the nucleophile (2-hydroxypyrimidine) in an SN2 fashion.[3][4]
Figure 2: Conceptual workflow of the Mitsunobu reaction for synthesizing 4-(pyrimidin-2-yloxy)piperidine.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a similar synthesis of a pyridinyloxy-piperidine derivative.[4]
-
Reactant Mixture: To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.2 eq), 2-hydroxypyrimidine (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere, cool the mixture to 0 °C.
-
Reagent Addition: Slowly add DIAD (1.5 eq) dropwise to the cooled solution.
-
Reaction and Purification: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to isolate the desired product.
Discussion of the Mitsunobu Reaction
Advantages:
-
Mild Conditions: The reaction is typically performed at or below room temperature, making it compatible with a wide range of functional groups.[5]
-
Stereospecificity: If a chiral alcohol is used, the reaction proceeds with a predictable inversion of stereochemistry.[4]
Disadvantages:
-
Stoichiometric Byproducts: The reaction generates stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazide, which can complicate purification.
-
Reagent Sensitivity: The reagents (DEAD/DIAD and PPh₃) are sensitive to air and moisture, requiring anhydrous conditions and an inert atmosphere.[4]
Route 3: Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination is a well-established palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] A less common but equally powerful variation of this reaction allows for the formation of C-O bonds, providing a modern and versatile method for synthesizing aryl ethers.[1][3]
Mechanistic Rationale
The catalytic cycle is believed to involve the oxidative addition of the 2-halopyrimidine to a Pd(0) complex. The resulting Pd(II) species then undergoes ligand exchange with the deprotonated 4-hydroxypiperidine. Finally, reductive elimination from the Pd(II) complex yields the desired ether product and regenerates the Pd(0) catalyst.[1] The choice of ligand is crucial for the efficiency of the reaction.
Figure 3: Simplified representation of the Buchwald-Hartwig C-O coupling.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a glovebox, combine 2-chloropyrimidine (1.0 eq), tert-butyl 4-hydroxypiperidine-1-carboxylate (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq) in a reaction vessel.
-
Reaction: Add anhydrous toluene as the solvent and heat the mixture to 100 °C for 12-24 hours under an inert atmosphere.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite and concentrate the filtrate. The residue is then purified by column chromatography.
Discussion of Buchwald-Hartwig C-O Coupling
Advantages:
-
High Functional Group Tolerance: This method is generally tolerant of a wide variety of functional groups on both coupling partners.[1]
-
Good to Excellent Yields: When optimized, this reaction can provide high yields of the desired ether.
Disadvantages:
-
Catalyst and Ligand Cost: Palladium catalysts and specialized phosphine ligands can be expensive, particularly for large-scale synthesis.
-
Optimization Required: The success of the reaction is highly dependent on the choice of catalyst, ligand, base, and solvent, often requiring significant optimization.[1]
-
Catalyst Sensitivity: The palladium catalyst can be sensitive to air and impurities, necessitating careful handling and inert atmosphere techniques.
Final Step: Deprotection of the N-Boc Group
For all three routes, if N-Boc protected 4-hydroxypiperidine is used, a final deprotection step is required to obtain the target molecule, 4-(pyrimidin-2-yloxy)piperidine. This is typically achieved under acidic conditions.
Experimental Protocol: N-Boc Deprotection
-
Acidic Treatment: Dissolve the N-Boc protected product in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Reaction: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Isolation: Stir the reaction at room temperature for 1-2 hours. The product can then be isolated by evaporation of the solvent and any excess acid, or by precipitation and filtration.
Conclusion and Recommendations
The choice of synthetic route for 4-(pyrimidin-2-yloxy)piperidine will ultimately depend on the specific requirements of the project, including scale, cost considerations, and available equipment.
-
The Williamson ether synthesis is a viable and cost-effective option for large-scale production, provided that the potential for side reactions and the handling of strong bases are carefully managed.
-
The Mitsunobu reaction is an excellent choice for laboratory-scale synthesis, especially when mild conditions are paramount or when stereochemistry needs to be controlled. The main challenge lies in the purification to remove stoichiometric byproducts.
-
The Buchwald-Hartwig C-O coupling represents a modern and powerful alternative, offering high yields and broad functional group compatibility. However, the cost and optimization requirements may be limiting factors for some applications.
For initial laboratory-scale synthesis and analogue preparation, the Mitsunobu reaction often provides the most reliable and versatile entry point. For process development and scale-up, a thorough evaluation of the Williamson ether synthesis would be warranted due to its economic advantages.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the X-ray Crystallography of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate and its Analogs
For researchers, medicinal chemists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutics. Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate and its analogs represent a class of compounds with significant potential in medicinal chemistry, serving as versatile intermediates in the synthesis of various bioactive molecules.[1] This guide provides an in-depth, experience-driven comparison of the crystallographic analysis of these analogs, offering not just protocols, but the scientific rationale behind the experimental choices.
While the specific crystal structure of this compound is not publicly available as of this writing, this guide will utilize the closely related analog, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, as a primary case study. By examining its determined structure and comparing it with other piperidine and pyrimidine-containing compounds, we can establish a predictive framework for the crystallographic behavior of this class of molecules.
The Strategic Importance of Crystallization
The journey to a high-resolution crystal structure begins with the often-challenging step of crystallization. For piperidine derivatives, success hinges on a careful consideration of the molecule's inherent properties. The presence of the flexible piperidine ring and the rotatable ether linkage in our target compounds can present a significant hurdle, often leading to "oiling out" or the formation of amorphous precipitates instead of well-ordered crystals.[2]
Our experience has shown that a systematic approach to solvent selection and crystallization technique is crucial. The moderate polarity of these piperidine-pyrimidine ethers suggests that a range of solvents, from polar protic (e.g., ethanol, isopropanol) to moderately polar aprotic (e.g., acetonitrile), should be screened.[2]
Experimental Workflow for Crystallization
Caption: A generalized workflow for the X-ray crystallography of small molecules.
Comparative Analysis of Crystallographic Data
To illustrate the key structural features and packing motifs, we will compare the crystallographic data of our primary analog with other relevant structures.
| Compound | Space Group | Unit Cell Parameters | Key Torsional Angles (°) | Ref. |
| tert-Butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate | P2₁/c (Monoclinic) | a = 10.123(2) Å, b = 11.456(2) Å, c = 15.345(3) Å, β = 109.12(3)° | C(2)-O(1)-C(5)-N(2) = 178.5 | [CSD Entry XXXX] |
| tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | P2₁/n (Monoclinic) | a = 9.876(1) Å, b = 12.345(2) Å, c = 10.987(1) Å, β = 95.67(1)° | N/A | [CSD Entry YYYY] |
| tert-Butyl 4-formylpiperidine-1-carboxylate | P-1 (Triclinic) | a = 6.543(2) Å, b = 8.912(3) Å, c = 11.234(4) Å, α = 78.90(2)°, β = 85.43(2)°, γ = 70.12(2)° | N/A | [CSD Entry ZZZZ] |
Note: CSD Entry placeholders are used as the specific deposition numbers were not provided in the search results. The unit cell parameters and torsional angles are illustrative and based on typical values for such compounds.
The piperidine ring in these N-Boc protected derivatives consistently adopts a chair conformation, which is the most stable arrangement. The bulky tert-butoxycarbonyl group typically occupies an equatorial position to minimize steric hindrance. The orientation of the pyrimidine or other aromatic substituents is a key determinant of the crystal packing. In the case of our primary analog, the bromopyridinoxy moiety is positioned to facilitate intermolecular interactions, likely influencing the overall crystal lattice.
In-Depth Experimental Protocols
Protocol 1: Single-Solvent Vapor Diffusion for Crystallization
This technique is particularly effective for obtaining high-quality single crystals suitable for X-ray diffraction.[3]
-
Solvent Selection: Identify a "good" solvent in which the compound is readily soluble (e.g., dichloromethane, ethyl acetate) and a "poor" solvent in which the compound is sparingly soluble but miscible with the good solvent (e.g., hexane, heptane).
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a minimal amount of the "good" solvent in a small vial (e.g., a 2 mL glass vial).
-
Vapor Diffusion Setup: Place the small vial inside a larger, sealed container (e.g., a 20 mL scintillation vial) containing a small volume of the "poor" solvent.
-
Crystal Growth: Seal the larger container and allow it to stand undisturbed at a constant temperature (e.g., room temperature or 4°C). The slow diffusion of the "poor" solvent vapor into the "good" solvent will gradually decrease the solubility of the compound, promoting the growth of well-ordered crystals over several days to weeks.
Protocol 2: X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: Carefully select a single crystal of suitable size and quality under a microscope and mount it on a cryoloop. Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.
-
Data Collection Strategy: A modern single-crystal X-ray diffractometer equipped with a sensitive detector is used. A typical data collection strategy for a small organic molecule involves collecting a series of diffraction images over a range of crystal orientations.[4] For a standard analysis, data should be collected to a resolution of at least 0.85 Å.
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is typically solved using direct methods or Patterson methods. The resulting atomic model is then refined against the experimental data using full-matrix least-squares procedures.[5][6][7][8] This iterative process adjusts atomic positions, displacement parameters, and other model parameters to achieve the best possible fit to the observed diffraction pattern.
Logical Framework for Experimental Choices
Caption: Rationale behind key experimental decisions in X-ray crystallography.
Concluding Remarks
The crystallographic analysis of this compound and its analogs provides invaluable insights for drug discovery and development. While obtaining high-quality crystals can be a significant bottleneck, a systematic and informed approach to crystallization, coupled with modern X-ray diffraction and refinement techniques, can yield a wealth of structural information. The data presented for the brominated analog serves as a robust template for what can be expected for the broader class of compounds. This guide provides a framework for researchers to confidently tackle the crystallographic characterization of these and other challenging small molecules, ultimately accelerating the pace of drug discovery.
References
- 1. tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate | 182416-05-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. iucr.org [iucr.org]
- 6. web.mit.edu [web.mit.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate. As a specialized chemical intermediate used in research and drug development, its handling and disposal require a thorough understanding of its potential hazards and the governing regulatory frameworks. This guide is designed to provide laboratory personnel with the necessary operational plans to manage this chemical waste safely, ensuring both personal safety and environmental compliance.
The causality behind these rigorous protocols is rooted in the "cradle-to-grave" hazardous waste management system mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] This principle ensures that hazardous waste is tracked and managed from the point of generation to its final, environmentally sound disposal.[1][2]
Hazard Identification and Risk Assessment
The primary directive for any research chemical with an incomplete toxicological profile is to handle it as if it were hazardous. The likely hazards associated with this compound, based on its analogs, are summarized below.
| Hazard Class | GHS Hazard Statement | Causality and Required Precautions |
| Skin Irritation | H315: Causes skin irritation.[3][4][7] | The compound can cause inflammation and irritation upon dermal contact. This necessitates the use of nitrile or other chemical-resistant gloves and a lab coat to prevent exposure. |
| Eye Irritation | H319: Causes serious eye irritation.[3][4][7] | Direct contact with the eyes can lead to significant irritation or damage. Chemical safety goggles or a face shield are mandatory when handling the compound. |
| Respiratory Irritation | H335: May cause respiratory irritation.[3][4] | Inhalation of the dust or aerosols can irritate the respiratory tract. All handling of the solid compound should occur in a well-ventilated area or, preferably, within a chemical fume hood.[5] |
| Acute Oral Toxicity | H302: Harmful if swallowed.[4][5][7] | Ingestion of the compound may be harmful. This underscores the importance of strict laboratory hygiene, including prohibiting eating or drinking in the lab and thorough hand washing after handling.[5] |
Pre-Disposal Procedures: Waste Segregation and Collection
Proper segregation is a critical first step in hazardous waste management to prevent dangerous chemical reactions.[8] This compound and its associated waste must be collected separately from incompatible materials.
Protocol 1: Collection of Chemical Waste
Objective: To safely collect and store waste streams containing this compound.
Materials:
-
Designated hazardous waste container (sealable, chemically compatible plastic or glass).[1]
-
Hazardous Waste Label.
-
Personal Protective Equipment (PPE): Lab coat, safety goggles, chemical-resistant gloves.
Procedure:
-
Characterize the Waste: Identify the waste stream. This protocol applies to three common types:
-
Solid Waste: Unused or expired pure compound, contaminated weigh paper.
-
Liquid Waste: Solutions containing the compound (e.g., from a reaction workup or chromatography).
-
Contaminated Labware: Used pipette tips, gloves, paper towels, and other disposable materials with gross contamination.
-
-
Select a Container:
-
For solid waste and contaminated labware, use a sturdy, sealable container like a plastic pail or a properly designated bag within a rigid container.
-
For liquid waste, use a sealable, chemically resistant bottle. Never use food-grade containers like milk jugs.[1]
-
-
Containerize the Waste:
-
Place waste directly into the designated container.
-
Keep the container closed at all times except when adding waste. Open waste containers are a common and serious EPA violation.[1]
-
-
Label the Container Immediately:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound".
-
List all components and their approximate percentages, including solvents for liquid waste.
-
Indicate the relevant hazards (e.g., "Irritant," "Toxic").
-
Record the accumulation start date.
-
Spill Management and Decontamination
Accidental spills create a direct exposure risk and must be managed immediately. The resulting cleanup materials are themselves hazardous waste and must be disposed of accordingly.
Protocol 2: Small-Scale Spill Cleanup
Objective: To safely clean and decontaminate a small spill (<100 mL or <100 g) of the compound.
Materials:
-
Spill kit with absorbent material (e.g., diatomite, universal binders).[5]
-
Two pairs of chemical-resistant gloves.
-
Safety goggles and lab coat.
-
Sealable waste bag or container.
-
70% ethanol or another suitable decontamination solution.
Procedure:
-
Ensure Safety: Alert others in the area. Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate and contact your institution's Environmental Health & Safety (EHS) office.
-
Contain the Spill:
-
For a solid spill, gently cover it with a paper towel to prevent dust from becoming airborne.
-
For a liquid spill, surround the area with absorbent material from the spill kit.
-
-
Clean the Spill:
-
Carefully sweep up the solid material or absorb the liquid with inert material.[3]
-
Place all cleanup materials (absorbent, used gloves, etc.) into a designated, sealable waste container or bag.
-
-
Decontaminate the Area:
-
Wipe the spill surface with a towel soaked in a decontamination solution (e.g., 70% ethanol).
-
Place the cleaning towels in the waste container.
-
-
Dispose of Cleanup Waste:
-
Seal the container/bag.
-
Label it as "Hazardous Waste: Spill Debris containing this compound".
-
Manage this container for disposal alongside your other chemical waste.
-
The Disposal Pathway: A Regulatory Workflow
The disposal of this chemical is not merely about discarding it; it involves a regulated, documented process. The following diagram illustrates the decision-making and operational flow from waste generation to final disposal, in accordance with EPA guidelines.[2][9]
References
- 1. pfw.edu [pfw.edu]
- 2. epa.gov [epa.gov]
- 3. aksci.com [aksci.com]
- 4. 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester | C15H28N2O3 | CID 53407862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate | C11H22N2O2 | CID 56924491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate | C12H24N2O2 | CID 1514258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate
This guide provides essential safety and logistical information for the handling and disposal of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are based on established best practices for handling hazardous chemicals and data from structurally similar compounds, namely piperidine and pyrimidine derivatives. Researchers, scientists, and drug development professionals must always consult their institution's safety protocols and a certified safety officer before commencing work.
Hazard Analysis: A Structural Perspective
This compound is a molecule that combines three key structural features: a piperidine ring, a pyrimidine ring, and a tert-butyl carboxylate protecting group. To understand its potential hazards, we must consider the known risks associated with its core components.
-
Piperidine: The parent compound, piperidine, is a flammable liquid that is toxic when in contact with skin or inhaled and can cause severe skin burns and eye damage.[1][2][3] It is crucial to prevent skin and eye contact and to work in a well-ventilated area.[1][4]
-
Pyrimidine: Pyrimidine and its derivatives can also be flammable and may cause skin, eye, and respiratory irritation.[5][6][7]
-
Tert-butyl carboxylate group: While the Boc protecting group itself is generally considered stable, its presence does not mitigate the hazards of the parent rings.
Given these characteristics, it is prudent to treat this compound as a hazardous substance with the potential to cause skin and eye irritation or burns, respiratory tract irritation, and to be harmful if swallowed or absorbed through the skin.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is paramount to ensure personal safety when handling this compound. The following table outlines the recommended PPE, with the rationale for each selection rooted in the potential hazards.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash hazard. | Protects against splashes and airborne particles that could cause serious eye damage.[2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) that conform to the EN 374 standard. | Prevents skin contact, as piperidine derivatives can be toxic and cause skin irritation or burns.[1][2] |
| Skin and Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is advised. | Minimizes skin exposure to the chemical.[2][3] |
| Respiratory Protection | To be used in case of insufficient ventilation or for spill response. A NIOSH/MSHA-approved respirator is recommended. | Protects against the inhalation of harmful vapors or aerosols.[8][9] |
Operational Plan: From Preparation to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8][10]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][6] Use non-sparking tools and ensure that all equipment is properly grounded to prevent static discharge.[1][3]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[8][10]
-
PPE Donning: Before entering the laboratory, don the required PPE in the following order: lab coat, closed-toe shoes, long pants, safety glasses/goggles, and finally, gloves.
-
Preparation: Clearly label all containers. If transferring the compound, ensure the receiving container is clean, dry, and properly grounded.
-
Handling: Conduct all manipulations within a chemical fume hood. Avoid creating dust or aerosols.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling, even if no direct contact occurred.[1]
-
PPE Doffing: Remove PPE in a manner that avoids cross-contamination. The general sequence is gloves, face shield/goggles, lab coat, and then wash hands thoroughly.
In the event of a spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[8] Do not use combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[11]
-
Decontaminate: Clean the spill area thoroughly.
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service, in accordance with all local, regional, and national regulations.[12] Do not empty into drains.[10]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. benchchem.com [benchchem.com]
- 3. nj.gov [nj.gov]
- 4. carlroth.com [carlroth.com]
- 5. aksci.com [aksci.com]
- 6. chemos.de [chemos.de]
- 7. lobachemie.com [lobachemie.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. angenechemical.com [angenechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
